molecular formula C10H15N3O2S B010311 Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate CAS No. 104481-24-5

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Cat. No.: B010311
CAS No.: 104481-24-5
M. Wt: 241.31 g/mol
InChI Key: NNFAICXZOSXKDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a thiazole core linked to a piperazine ring, a structural motif prevalent in pharmacologically active molecules . The thiazole ring is a versatile heterocycle known for its aromaticity and presence in a wide range of therapeutic agents, contributing to various biological activities by interacting with enzymes and receptors . Compounds with this hybrid scaffold are valuable intermediates for exploring new chemical space in the development of bioactive molecules. Researchers can utilize this building block to synthesize novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Always refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

ethyl 2-piperazin-1-yl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S/c1-2-15-9(14)8-7-16-10(12-8)13-5-3-11-4-6-13/h7,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNFAICXZOSXKDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10545937
Record name Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104481-24-5
Record name Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10545937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative of Structural Certainty

In the landscape of drug discovery and development, the precise molecular architecture of a chemical entity is its foundational principle. It dictates function, reactivity, and biological interaction. Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a heterocyclic compound featuring a confluence of pharmacologically significant motifs: a thiazole ring, a piperazine moiety, and an ethyl ester group. Such structures are of high interest in medicinal chemistry, with analogs showing potential as antipsychotic, antidepressant, or antimicrobial agents.

The unequivocal confirmation of its structure is not merely an academic exercise; it is a critical checkpoint for ensuring reproducibility, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards. An erroneous structural assignment can invalidate extensive biological data and lead to costly developmental dead ends.

This guide presents a comprehensive, multi-technique approach to the structural elucidation of this compound. We will move beyond a simple recitation of data to explain the causality behind our analytical choices, demonstrating how a synergistic application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy provides a self-validating system for structural confirmation.[1][2][3][4] This integrated workflow ensures the highest degree of scientific integrity and trustworthiness in the final assignment.

The Analytical Workflow: An Integrated Strategy

G cluster_0 Initial Analysis cluster_1 Spectroscopic Interrogation cluster_2 Data Synthesis & Confirmation Compound Synthesized Compound (C₁₀H₁₅N₃O₂S) MS Mass Spectrometry (MS) - Molecular Formula - Fragmentation Compound->MS Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) - C-H Framework - Connectivity Compound->NMR Sample IR Infrared (IR) Spectroscopy - Functional Groups Compound->IR Sample Synthesis Data Integration MS->Synthesis Spectral Data NMR->Synthesis Spectral Data IR->Synthesis Spectral Data Structure Confirmed Structure Synthesis->Structure Validation

Caption: The integrated workflow for structure elucidation.

Mass Spectrometry (MS): Defining the Molecular Boundaries

Expertise & Rationale: Mass spectrometry is our first port of call. Its primary function is to determine the molecular weight of the compound with high precision.[2] By using High-Resolution Mass Spectrometry (HRMS), we can obtain a mass measurement accurate to several decimal places, which allows for the unambiguous determination of the elemental formula—a critical, non-negotiable starting point. Furthermore, the fragmentation pattern generated during tandem MS (MS/MS) experiments provides vital clues about the molecule's substructures, acting as a preliminary roadmap for our subsequent NMR analysis.[5]

Expected Data & Interpretation

For this compound (C₁₀H₁₅N₃O₂S), the calculated monoisotopic mass is 241.0888 Da.

  • Molecular Ion ([M+H]⁺): In positive-ion ESI-MS, we expect a prominent peak at m/z 242.0966, corresponding to the protonated molecule. The high-resolution measurement of this peak must align with the calculated value for C₁₀H₁₆N₃O₂S⁺.

  • Isotopic Pattern: The presence of a sulfur atom will be indicated by a characteristic [M+H+2]⁺ peak at m/z 244.09, approximately 4.4% of the intensity of the [M+H]⁺ peak, corresponding to the natural abundance of the ³⁴S isotope.

Fragmentation Analysis

The molecule is expected to fragment at its weakest points. The piperazine ring and the ester group are common sites of cleavage.[6][7]

G Parent [M+H]⁺ m/z 242.09 Frag1 Loss of C₂H₄ m/z 214.06 Parent->Frag1 -28 Da Frag2 Loss of OC₂H₅ m/z 197.05 Parent->Frag2 -45 Da Frag3 Piperazine Ring Cleavage m/z 156.02 Parent->Frag3 -86 Da Frag4 Thiazole Core m/z 128.99 Frag3->Frag4 -27 Da (HCN)

Caption: Predicted MS/MS fragmentation pathway.

Data Summary: Predicted Mass Fragments
m/z (Calculated) Proposed Fragment Notes
242.0966[C₁₀H₁₆N₃O₂S]⁺Protonated Molecular Ion ([M+H]⁺)
214.0653[C₈H₁₂N₃O₂S]⁺Loss of ethene (C₂H₄) from the ethyl group
197.0548[C₈H₁₀N₃OS]⁺Loss of the ethoxy radical (•OC₂H₅)
156.0286[C₅H₆N₃S]⁺Resulting from cleavage within the piperazine ring
Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Infusion: Infuse the sample directly into the source at a flow rate of 5 µL/min.

  • ESI Source Parameters:

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

  • Acquisition: Acquire data in full scan mode over a mass range of m/z 50-500. For MS/MS, select the [M+H]⁺ ion (m/z 242.1) for collision-induced dissociation (CID) with argon, using a collision energy ramp (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework

Expertise & Rationale: While MS provides the formula, NMR spectroscopy reveals the constitution. It is the definitive method for establishing atom-to-atom connectivity.[8] ¹H NMR identifies all unique proton environments and their neighboring protons, while ¹³C NMR accounts for every carbon atom in the structure. By integrating data from both, along with 2D NMR experiments like HMBC, we can piece together the molecular skeleton with absolute confidence.

¹H NMR - Expected Spectrum & Interpretation
  • Ethyl Group: This will present as a classic quartet (~4.3 ppm) for the -O-CH₂- protons, coupled to a triplet (~1.3 ppm) for the -CH₃ protons. The downfield shift of the CH₂ is due to the deshielding effect of the adjacent oxygen atom.

  • Thiazole Ring: A single proton is attached to the thiazole ring at position 5. This will appear as a sharp singlet, typically in the aromatic region (~7.5-8.0 ppm).

  • Piperazine Ring: The four protons on the carbons adjacent to the thiazole (positions 2' and 6') will be chemically equivalent and appear as a triplet or multiplet (~3.6 ppm). The four protons on the carbons adjacent to the N-H group (positions 3' and 5') will appear as a separate triplet or multiplet, slightly upfield (~3.0 ppm).

  • Piperazine N-H: A broad singlet, often around 2.5-3.5 ppm. Its broadness is due to quadrupole broadening and chemical exchange. This peak will disappear upon addition of a drop of D₂O to the NMR tube, a definitive test for exchangeable protons.

¹³C NMR - Expected Spectrum & Interpretation
  • Carbonyl Carbon: The ester C=O carbon is the most deshielded, appearing far downfield (~162 ppm).

  • Thiazole Carbons: The three carbons of the thiazole ring will appear in the ~115-165 ppm range. C2 (attached to the piperazine) will be the most downfield, followed by C4 (attached to the ester).

  • Piperazine Carbons: Two distinct signals are expected in the aliphatic region, corresponding to the two sets of equivalent carbons (~45-55 ppm).

  • Ethyl Carbons: The -O-CH₂- carbon will be around 61 ppm, while the terminal -CH₃ carbon will be the most upfield signal, around 14 ppm.

Data Summary: Predicted NMR Assignments
Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
Ethyl -CH₃~1.3 ppm (triplet, 3H)~14 ppm
Ethyl -CH₂-~4.3 ppm (quartet, 2H)~61 ppm
Piperazine -CH₂- (N-H side)~3.0 ppm (multiplet, 4H)~45 ppm
Piperazine -CH₂- (Thiazole side)~3.6 ppm (multiplet, 4H)~52 ppm
Piperazine N-H~3.2 ppm (broad singlet, 1H)-
Thiazole C5-H~7.8 ppm (singlet, 1H)~118 ppm
Thiazole C4-~145 ppm
Thiazole C2-~165 ppm
Ester C=O-~162 ppm
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans with a 90° pulse and a relaxation delay of 2-5 seconds.

    • Process the data with a line broadening of 0.3 Hz.

  • ¹³C NMR Acquisition:

    • Acquire 1024-2048 scans using a proton-decoupled pulse sequence.

    • Process the data with a line broadening of 1-2 Hz.

  • Confirmatory D₂O Exchange: After initial ¹H NMR acquisition, add one drop of D₂O, shake the tube, and re-acquire the spectrum to confirm the N-H proton signal.

  • 2D NMR (Optional but Recommended): Acquire HMBC and HSQC spectra to unambiguously correlate proton and carbon signals, confirming the connectivity between the piperazine and thiazole rings.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale: IR spectroscopy serves as a rapid and reliable method for confirming the presence of key functional groups.[1][9] While NMR and MS determine the atomic arrangement and formula, IR validates that the expected bond types (C=O, N-H, C-O) are indeed present. This provides a crucial layer of self-validation; if a strong carbonyl stretch were absent, for example, it would immediately call the proposed ester structure into question.

Expected Data & Interpretation
  • N-H Stretch: A moderate, sharp absorption peak is expected in the 3300-3400 cm⁻¹ region, characteristic of the secondary amine in the piperazine ring.[10]

  • C-H Stretches: Aliphatic C-H stretches from the ethyl and piperazine groups will appear as multiple sharp peaks just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).

  • C=O Stretch: A very strong, sharp absorption band around 1710-1730 cm⁻¹ is the unmistakable signature of the ester carbonyl group.[11]

  • C=N / C=C Stretches: Absorptions in the 1500-1620 cm⁻¹ region correspond to the stretching vibrations within the thiazole ring.[12]

  • C-O Stretch: A strong band in the fingerprint region, typically 1200-1250 cm⁻¹, corresponding to the C-O single bond of the ester.

Data Summary: Key IR Absorptions
Wavenumber (cm⁻¹) Functional Group Expected Intensity
~3350N-H Stretch (Amine)Medium, Sharp
2850-2980C-H Stretch (Aliphatic)Medium-Strong
~1720C=O Stretch (Ester)Strong, Sharp
1500-1620C=N / C=C (Thiazole Ring)Medium
~1240C-O Stretch (Ester)Strong
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Scan: Lower the ATR anvil to ensure good contact with the sample and acquire the spectrum. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum of % Transmittance vs. Wavenumber (cm⁻¹) is analyzed for the presence of characteristic absorption bands.

Conclusion: A Triangulated and Trustworthy Assignment

The structural elucidation of this compound is achieved not by a single measurement, but by the robust synthesis of complementary data from three orthogonal analytical techniques.

  • Mass Spectrometry establishes the correct elemental formula (C₁₀H₁₅N₃O₂S).

  • Infrared Spectroscopy confirms the presence of the required functional groups (N-H, C=O, C-O).

  • NMR Spectroscopy provides the definitive map of atomic connectivity, confirming the ethyl ester, the substitution pattern of the thiazole, and the linkage to the piperazine ring.

Each piece of evidence reinforces the others, creating a self-validating dataset that supports the proposed structure with the highest degree of scientific certainty. This rigorous, multi-faceted approach ensures that the structural foundation upon which further research and development are built is both solid and trustworthy.

References

An In-depth Technical Guide to Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (CAS 104481-24-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Medicinal Chemistry

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a heterocyclic building block that merges two key pharmacophores: the thiazole ring and the piperazine moiety. This unique combination has positioned it as a valuable intermediate in the synthesis of novel therapeutic agents. The thiazole ring is a core component of numerous biologically active compounds, including vitamin B1 (thiamine), while the piperazine ring is a common feature in drugs targeting the central nervous system (CNS). This guide provides a comprehensive overview of the known properties, a proposed synthetic route, predicted spectral data, and potential applications of this compound, offering a technical resource for scientists engaged in drug discovery and development. The molecule's structure is particularly relevant for creating libraries of compounds for screening against various biological targets, with potential applications in developing antipsychotic, antidepressant, or antimicrobial drugs.[1]

Core Properties and Physicochemical Data

PropertyValueSource(s)
CAS Number 104481-24-5[1]
Molecular Formula C₁₀H₁₅N₃O₂S[1]
Molecular Weight 241.31 g/mol [1]
Boiling Point 378.4°C (Predicted)[1]
Storage Temperature 2-8°C[1]
Solubility Likely soluble in organic solvents like DMSO and ethanol.Inferred from related compounds

Synthesis and Purification: A Proposed Protocol

The synthesis of this compound can be logically approached through a two-step process, beginning with the well-established Hantzsch thiazole synthesis, followed by a nucleophilic aromatic substitution. This proposed protocol is based on established methodologies for analogous compounds and is designed to be a self-validating system through in-process checks and final product characterization.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 2-chloro-thiazole-4-carboxylate

The initial step involves the formation of the thiazole ring. This is a classic cyclocondensation reaction.

  • Rationale: The Hantzsch synthesis is a reliable and high-yielding method for creating substituted thiazole rings from α-haloketones (or their ester equivalents) and a thioamide. In this case, we use thiourea and ethyl bromopyruvate. The resulting 2-aminothiazole can then be converted to a 2-chloro derivative, which is an excellent electrophile for the subsequent substitution reaction.

  • Experimental Protocol:

    • To a solution of ethyl bromopyruvate (1.0 eq) in absolute ethanol, add thiourea (1.1 eq).

    • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • The resulting precipitate, ethyl 2-aminothiazole-4-carboxylate, is collected by filtration, washed with cold water, and dried.

    • The 2-amino group is then converted to a 2-chloro group via a Sandmeyer-type reaction. Dissolve the aminothiazole in an aqueous solution of hydrochloric acid and cool to 0-5°C.

    • Add a solution of sodium nitrite (1.1 eq) dropwise, maintaining the low temperature.

    • Slowly add the resulting diazonium salt solution to a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.

    • Stir the reaction at room temperature for 1-2 hours, then extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 2-chloro-thiazole-4-carboxylate.

Step 2: Nucleophilic Aromatic Substitution with Piperazine

The second step introduces the piperazine moiety onto the thiazole core.

  • Rationale: The chlorine atom at the 2-position of the thiazole ring is activated towards nucleophilic substitution. Piperazine, with its secondary amine, acts as the nucleophile. An excess of piperazine is used to act as both the nucleophile and the base to quench the HCl generated during the reaction, driving the reaction to completion.

  • Experimental Protocol:

    • Dissolve the crude ethyl 2-chloro-thiazole-4-carboxylate (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.

    • Add piperazine (2.5 eq) to the solution. The excess piperazine serves as a base to neutralize the HCl byproduct.

    • Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring by TLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water to precipitate the product.

    • Collect the solid by filtration, wash thoroughly with water to remove excess piperazine and salts.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the final product, this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Hantzsch Thiazole Synthesis & Chlorination cluster_step2 Step 2: Nucleophilic Substitution A Ethyl Bromopyruvate + Thiourea B Ethyl 2-aminothiazole-4-carboxylate A->B Reflux in EtOH C Ethyl 2-chloro-thiazole-4-carboxylate B->C Sandmeyer Reaction E This compound C->E Heat in DMF D Piperazine D->E caption Synthetic pathway for the target compound.

Caption: Synthetic pathway for the target compound.

Predicted Spectral Data for Structural Elucidation

In the absence of published experimental spectra, the following predictions are based on the analysis of the compound's structure and data from analogous molecules. These predictions serve as a benchmark for researchers to confirm the identity and purity of their synthesized material.

Technique Predicted Spectral Features
¹H NMR Ethyl group: Triplet (~1.3 ppm, 3H) and a quartet (~4.3 ppm, 2H). Thiazole ring: Singlet (~7.5-8.0 ppm, 1H) for the proton at the C5 position. Piperazine ring: Two broad multiplets or singlets, one around ~3.6 ppm (4H, adjacent to thiazole) and another around ~3.0 ppm (4H, adjacent to NH). A broad singlet for the NH proton may also be visible.
¹³C NMR Ethyl group: Signals around ~14 ppm (CH₃) and ~61 ppm (CH₂). Ester carbonyl: Signal around ~160-165 ppm. Thiazole ring: Three signals expected in the aromatic region, with the C2 carbon (attached to piperazine) being the most downfield (~170 ppm), the C4 carbon (attached to the ester) around ~145 ppm, and the C5 carbon around ~115-120 ppm. Piperazine ring: Two signals for the methylene carbons, likely around ~45-55 ppm.
IR Spectroscopy C=O stretch (ester): Strong absorption band around 1710-1730 cm⁻¹. N-H stretch (piperazine): Moderate, potentially broad band around 3300-3400 cm⁻¹. C-N stretches: Multiple bands in the 1200-1350 cm⁻¹ region. C=N and C=C stretches (thiazole): Bands in the 1500-1650 cm⁻¹ region. C-O stretch (ester): Strong band around 1100-1250 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 241.31, corresponding to the molecular weight of the compound. Key Fragments: Expect fragmentation patterns corresponding to the loss of the ethoxy group (-OC₂H₅), the entire ester group (-COOC₂H₅), and cleavage of the piperazine ring.

Reactivity and Application in Drug Discovery

The chemical nature of this compound makes it a versatile intermediate for further chemical modification.

  • Reactivity of the Piperazine Ring: The secondary amine of the piperazine ring is a key site for derivatization. It can readily undergo N-alkylation, N-acylation, or reductive amination to attach a wide variety of substituents. This allows for the systematic exploration of the structure-activity relationship (SAR) by introducing different chemical groups to probe interactions with biological targets.

  • Reactivity of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form amides, a common functional group in many drugs, including the anti-cancer drug Dasatinib, which features a related 2-aminothiazole carboxamide core.

Role as a Scaffold in Medicinal Chemistry

The combination of the thiazole and piperazine rings is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. Derivatives of this core structure have been investigated for a range of biological activities:

  • Antimicrobial Agents: The thiazole ring is a known component of many antimicrobial agents. By modifying the piperazine substituent, novel compounds with activity against resistant bacterial and fungal strains can be developed.

  • CNS-Active Agents: The piperazine moiety is a well-known "CNS-phore," present in many antipsychotic and antidepressant drugs. It is thought to improve physicochemical properties, such as solubility and the ability to cross the blood-brain barrier.

  • Anticancer Agents: As mentioned, the 2-aminothiazole core is central to the kinase inhibitor Dasatinib. The ability to easily derivatize both the piperazine and the ester group of the title compound makes it an attractive starting point for the synthesis of new kinase inhibitors and other anticancer agents.

Logical Relationship in Drug Discovery

SAR_Logic cluster_derivatization Chemical Derivatization cluster_outcomes Potential Biological Activities Core Ethyl 2-piperazin-1-yl- thiazole-4-carboxylate Piperazine_Mod N-Alkylation/Acylation of Piperazine (R1) Core->Piperazine_Mod Ester_Mod Ester Hydrolysis -> Amide Coupling (R2) Core->Ester_Mod Library Diverse Chemical Library Piperazine_Mod->Library Ester_Mod->Library Screening High-Throughput Screening Library->Screening Antimicrobial Antimicrobial Screening->Antimicrobial Anticancer Anticancer Screening->Anticancer CNS CNS Activity Screening->CNS Hit Hit Compound Identification Antimicrobial->Hit Anticancer->Hit CNS->Hit caption Drug discovery workflow using the core scaffold.

Caption: Drug discovery workflow using the core scaffold.

Safety and Handling

While a specific, comprehensive safety datasheet for this compound is not widely available, data from structurally related compounds, such as 2-aminothiazoles, suggest the following precautions should be taken:

  • General Handling: Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area. Avoid formation of dust and aerosols.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety glasses with side-shields or goggles).

  • Hazard Statements (Potential): May cause skin irritation, serious eye irritation, and respiratory irritation. May be harmful if swallowed or in contact with skin.

  • First Aid:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice/attention.

    • Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of medicinal chemistry. Its combination of a reactive piperazine handle and a modifiable ester group on a biologically relevant thiazole core makes it an ideal starting material for the synthesis of diverse compound libraries. While detailed experimental data on the compound itself is sparse, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogues. Researchers and drug development professionals can leverage this information to accelerate their discovery programs targeting a wide range of human diseases.

References

An In-depth Technical Guide to Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate: A Keystone Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate, a heterocyclic building block of significant interest in the field of medicinal chemistry. We will delve into its fundamental molecular characteristics, its strategic importance in the synthesis of bioactive compounds, and provide insights into its application in contemporary drug discovery programs.

Core Molecular Attributes

Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate is a substituted thiazole derivative featuring a piperazine moiety at the 2-position and an ethyl carboxylate group at the 4-position. These structural features are pivotal to its utility as a versatile scaffold in the design of novel therapeutic agents.

PropertyValue
Molecular Formula C10H15N3O2S
Molecular Weight 241.31 g/mol [1]
CAS Number 104481-24-5[1]
Boiling Point 378.4°C[1]

The Strategic Importance in Drug Discovery

The unique structural amalgamation of a thiazole ring, a piperazine ring, and an ethyl ester functional group confers upon this molecule a desirable profile for a drug precursor. It is extensively used as a starting material in the synthesis of a wide array of pharmaceutical compounds.[1]

The piperazine and thiazole components are particularly noteworthy for their established roles in enhancing the binding affinity of molecules to biological targets.[1] This has led to the successful development of compounds with potential applications as antipsychotic, antidepressant, and antimicrobial agents.[1] Furthermore, its structural attributes are often exploited in the design of novel drugs targeting the central nervous system, owing to its potential to be modified to efficiently cross the blood-brain barrier.[1]

Synthesis and Methodologies

The synthesis of ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate and its derivatives is a cornerstone for medicinal chemists. A generalized synthetic workflow is outlined below, emphasizing the key transformations.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product Thiazole_Precursor Ethyl 2-halothiazole-4-carboxylate Nucleophilic_Substitution Nucleophilic Aromatic Substitution Thiazole_Precursor->Nucleophilic_Substitution Piperazine Piperazine Piperazine->Nucleophilic_Substitution Final_Product Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate Nucleophilic_Substitution->Final_Product

Caption: Generalized synthetic workflow for ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate.

Experimental Protocol: A Representative Synthesis

The following protocol details a common method for the synthesis of 2-substituted thiazoles, which can be adapted for the specific synthesis of ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate. This method is based on the well-established Hantzsch thiazole synthesis, a cornerstone of heterocyclic chemistry.

Objective: To synthesize a 2-substituted thiazole-4-carboxylate ester.

Materials:

  • A suitable thioamide (e.g., pyridine-4-carbothioamide for a related structure)

  • An alpha-halo ketone or ester (e.g., ethyl 2-chloro-3-oxobutanoate)

  • Absolute Ethanol

  • 10% Sodium Bicarbonate Solution

  • Cold Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the thioamide (1 equivalent) and the alpha-halo ester (1 equivalent) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 5 hours.

  • Work-up: After cooling the reaction mixture to room temperature, pour it into cold water.

  • Neutralization: Carefully neutralize the mixture with a 10% sodium bicarbonate solution until the effervescence ceases.

  • Isolation: The solid product that precipitates out is collected by filtration.

  • Purification: The collected solid is washed with water and can be further purified by recrystallization from a suitable solvent, such as ethanol.

This protocol is a foundational method and may require optimization of reaction conditions, such as temperature, reaction time, and purification techniques, depending on the specific substrates used.

Logical Relationship of Structural Moieties and Bioactivity

The chemical structure of ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate is a composite of pharmacologically significant moieties. The interplay between these components is crucial for its biological activity and its role as a versatile intermediate.

Molecular_Logic Molecule Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate Thiazole Core Piperazine Moiety Ethyl Carboxylate Bioactivity Biological Activity Molecule:f0->Bioactivity Scaffold for interaction with biological targets Molecule:f1->Bioactivity Modulates binding affinity and pharmacokinetic properties Synthetic_Handle Synthetic Versatility Molecule:f2->Synthetic_Handle Allows for further chemical modification (e.g., amide formation) Drug_Likeness Drug-like Properties Bioactivity->Drug_Likeness Synthetic_Handle->Drug_Likeness

References

An In-depth Technical Guide to the Predicted Spectroscopic Profile of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive, predictive analysis of the spectroscopic characteristics of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate. In the absence of published experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by empirical data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the identification, characterization, and quality control of this important pharmaceutical intermediate. The methodologies and interpretations presented herein are designed to be self-validating, ensuring a high degree of scientific integrity.

Introduction and Molecular Overview

This compound (CAS No: 104481-24-5) is a heterocyclic compound of significant interest in medicinal chemistry. Its molecular structure, featuring a thiazole ring, a piperazine moiety, and an ethyl carboxylate group, makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in the development of antipsychotic, antidepressant, and antimicrobial drugs. The strategic combination of these functional groups allows for diverse biological interactions and potential modulation of central nervous system targets.

A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and elucidating its structure in various chemical and biological contexts.

Molecular Formula: C₁₀H₁₅N₃O₂S

Molecular Weight: 241.31 g/mol

Chemical Structure:

cluster_thiazole Thiazole Ring cluster_piperazine Piperazine Ring cluster_ester Ethyl Ester Group C1 C4 C2 C5 C1->C2 C8 C=O C1->C8 N1 N3 C2->N1 C3 C2 N1->C3 S1 S1 C3->S1 N2 N1' C3->N2 S1->C1 C4 C2' N2->C4 C5 C3' C4->C5 N3 N4' C5->N3 C6 C5' N3->C6 H1 H N3->H1 C7 C6' C6->C7 C7->N2 O1 O C8->O1 C9 CH2 O1->C9 C10 CH3 C9->C10

Caption: Chemical structure of this compound.

Spectroscopic Analysis Protocols: A Self-Validating Approach

The following sections detail the predicted spectroscopic data. The acquisition of this data in a laboratory setting should follow rigorous, standardized protocols to ensure reproducibility and accuracy. The synergy between NMR, MS, and IR data provides a self-validating system: NMR confirms the carbon-hydrogen framework, MS verifies the molecular weight and elemental composition, and IR confirms the presence of key functional groups.

General Protocol for Spectroscopic Analysis:

G start Sample of this compound nmr NMR Spectroscopy (1H, 13C) Solvent: CDCl3 or DMSO-d6 Standard: TMS start->nmr ms Mass Spectrometry (e.g., ESI-MS) Mode: Positive Ion High Resolution start->ms ir IR Spectroscopy (e.g., ATR-FTIR) State: Solid or KBr pellet start->ir data_analysis Data Interpretation and Correlation nmr->data_analysis ms->data_analysis ir->data_analysis structure_confirmation Structure Confirmation and Purity Assessment data_analysis->structure_confirmation

Caption: Workflow for comprehensive spectroscopic analysis.

Predicted ¹H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule, revealing their chemical environment, proximity to other protons, and relative numbers. The predicted spectrum of this compound is based on the analysis of its constituent fragments.

Experimental Protocol:

  • Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignmentRationale and Comparative Insights
~8.0s1HH-5 (thiazole)The proton on the thiazole ring is expected to be in the aromatic region, deshielded by the electron-withdrawing carboxylate group and the ring's aromaticity. Similar protons in ethyl 2-aminothiazole-4-carboxylate derivatives appear in this region.[1]
~4.3q2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen atom and typically appear as a quartet due to coupling with the methyl protons. This is a characteristic pattern for ethyl esters.[2][3]
~3.6t4HH-2', H-6' (piperazine)These protons are adjacent to the thiazole ring and are expected to be deshielded. In many N-substituted piperazines, the protons on the carbons attached to the substituent appear as a triplet.[4][5]
~3.0t4HH-3', H-5' (piperazine)These protons are adjacent to the secondary amine and are expected to be at a slightly higher field compared to the H-2' and H-6' protons.[4][5]
~2.0 (broad)s1HN-H (piperazine)The chemical shift of the N-H proton can vary significantly depending on the solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O.
~1.3t3H-O-CH₂-CH₃ The methyl protons of the ethyl ester are in a typical aliphatic region and appear as a triplet due to coupling with the adjacent methylene protons.[2][3]

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Experimental Protocol:

  • Prepare a more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent).

  • Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.

  • Longer acquisition times may be necessary due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) (Predicted)AssignmentRationale and Comparative Insights
~168C-2 (thiazole)Carbons double-bonded to two heteroatoms in heterocyclic systems are highly deshielded. In 2-substituted thiazoles, this carbon typically appears in this region.[6][7]
~162C =O (ester)The carbonyl carbon of an ester is highly deshielded and is a characteristic peak in this region.[8][9][10]
~145C-4 (thiazole)This carbon is part of the thiazole ring and is deshielded due to its attachment to the carboxylate group.
~115C-5 (thiazole)The C-H carbon of the thiazole ring is expected in the aromatic region.
~61-O -CH₂-CH₃The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.[8][10]
~50C-2', C-6' (piperazine)These carbons are adjacent to the thiazole ring and are expected to be deshielded compared to the other piperazine carbons.
~45C-3', C-5' (piperazine)These carbons are in a typical aliphatic amine environment.
~14-O-CH₂-C H₃The methyl carbon of the ethyl ester is in the upfield aliphatic region.[8][10]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution into an electrospray ionization (ESI) source in positive ion mode.

  • Acquire the mass spectrum, and if possible, perform tandem MS (MS/MS) on the molecular ion to observe fragmentation.

Predicted MS Data:

  • Molecular Ion (M+H)⁺: m/z = 242.09

  • Rationale: In ESI-MS, protonation of the basic nitrogen atoms (in the piperazine or thiazole ring) is expected, leading to a pseudomolecular ion at [M+H]⁺.

Predicted Fragmentation Pattern:

G parent [M+H]⁺ m/z = 242 frag1 Loss of C₂H₅OH m/z = 196 parent->frag1 - C₂H₅OH frag2 Piperazine Ring Opening m/z = 156 parent->frag2 - C₂H₂O₂ frag3 Thiazole-piperazine fragment m/z = 168 parent->frag3 - C₂H₅O₂ frag4 Piperazine fragment m/z = 85 frag2->frag4 - C₃H₂NS

Caption: Predicted major fragmentation pathways in ESI-MS.

Key Predicted Fragments:

m/z (Predicted)Proposed Fragment StructureRationale
196[M+H - C₂H₅OH]⁺Loss of ethanol from the ethyl ester group is a common fragmentation pathway.
168[2-(piperazin-1-yl)thiazole]⁺Cleavage of the bond between the thiazole ring and the carboxyl group.
156[C₇H₇N₃S]⁺Fragmentation involving the loss of part of the ethyl ester and rearrangement.
85[C₄H₉N₂]⁺A characteristic fragment corresponding to the protonated piperazine ring after cleavage from the thiazole. The fragmentation of piperazine derivatives often involves cleavage of the bonds within the piperazine ring itself.[11][12]

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation, which correspond to the vibrational energies of the bonds.

Experimental Protocol:

  • Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

  • Alternatively, mix the sample with KBr powder and press it into a pellet.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional GroupRationale and Comparative Insights
3300-3400N-H StretchSecondary Amine (Piperazine)The N-H stretching vibration of secondary amines typically appears in this region as a medium intensity band.
2850-3000C-H StretchAliphatic (Ethyl, Piperazine)These bands are characteristic of sp³ C-H bonds.
~1720C=O StretchEsterThe carbonyl stretch of an ester is a strong, sharp band and is one of the most prominent features in the spectrum. For aliphatic esters, this is typically around 1735-1750 cm⁻¹.[13][14][15]
~1600 & ~1500C=N and C=C StretchThiazole RingAromatic and heteroaromatic rings show characteristic stretching vibrations in this region. Thiazole derivatives typically exhibit bands in these ranges.[16][17][18][19][20]
1200-1300C-O StretchEsterThe C-O stretching vibration of the ester group is also a strong and characteristic band.[14]
1100-1200C-N StretchAmine (Piperazine)The C-N stretching of the piperazine ring is expected in this region.

Conclusion

This guide provides a detailed, predictive spectroscopic profile of this compound based on fundamental principles and data from analogous structures. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data serve as a valuable reference for researchers in the synthesis, purification, and characterization of this compound. Experimental verification of these predictions will further solidify our understanding of this important molecule and aid in its application in drug discovery and development. The cross-correlation of data from these different spectroscopic techniques provides a robust and self-validating method for structural confirmation.

References

¹H NMR and ¹³C NMR spectrum of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel chemical entities in drug discovery and development. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, a heterocyclic compound featuring a thiazole core, a piperazine moiety, and an ethyl ester group. We will dissect the anticipated spectral features, including chemical shifts, coupling constants, and signal multiplicities, grounding our predictions in fundamental principles and data from analogous structures. Furthermore, this document outlines a robust, field-proven protocol for the acquisition of high-quality NMR data, ensuring experimental reliability and accuracy. The synthesis of theoretical knowledge and practical application herein serves as a comprehensive resource for scientists engaged in the characterization of complex organic molecules.

Molecular Structure and NMR Assignment Strategy

The unequivocal structural confirmation of this compound hinges on the correct assignment of each unique proton and carbon signal in its NMR spectra. The molecule's structure is comprised of three distinct fragments: an ethyl carboxylate group, a disubstituted thiazole ring, and a piperazine ring. The electron-rich and electron-deficient regions created by the nitrogen and sulfur heteroatoms, as well as the carbonyl group, generate a dispersed and highly informative NMR landscape.

Below is the chemical structure with a systematic numbering scheme that will be used for spectral assignment throughout this guide.

Caption: Molecular structure and numbering of this compound.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to show five distinct sets of signals corresponding to the ethyl, thiazole, and piperazine protons. The choice of solvent can significantly influence chemical shifts due to interactions between the solvent and solute.[1][2] Deuterated chloroform (CDCl₃) is a common choice for initial analysis.[2]

Analysis of Expected Resonances:
  • Thiazole Proton (Hᵉ): The lone proton on the thiazole ring (H-5) is expected to appear as a singlet in the aromatic region. Its chemical shift is influenced by the aromatic ring current and the electronic effects of the adjacent sulfur atom and the C4-carboxylate group.[3] Thiazole protons typically resonate between 7.27 and 8.77 ppm.[3]

  • Piperazine Protons (Hᶜ, Hᵈ, NH): The piperazine ring contains four methylene groups. Due to the substitution on one nitrogen, the protons on the two CH₂ groups adjacent to the thiazole ring (labeled Hᶜ) are in a different chemical environment than the protons on the two CH₂ groups adjacent to the NH moiety (labeled Hᵈ). This results in two distinct signals, likely appearing as multiplets (triplets if coupling is well-resolved). An additional, often broad, signal will correspond to the N-H proton. Its chemical shift and appearance can vary with concentration and temperature.

  • Ethyl Protons (Hᵃ, Hᵇ): The ethyl ester group will produce two characteristic signals. The methylene protons (Hᵃ) are adjacent to an oxygen atom, causing a downfield shift, and will appear as a quartet due to coupling with the three methyl protons. The methyl protons (Hᵇ) will appear further upfield as a triplet, coupling with the two methylene protons.

Summary of Predicted ¹H NMR Data:
LabelAssignmentPredicted δ (ppm)MultiplicityIntegration
HᵉThiazole C5-H~8.0s (singlet)1H
HᶜPiperazine -N-CH₂-~3.6t (triplet)4H
HᵈPiperazine -NH-CH₂-~3.0t (triplet)4H
NHPiperazine N-H~2.0 (variable)br s (broad singlet)1H
HᵃEthyl -O-CH₂-~4.4q (quartet)2H
HᵇEthyl -CH₃~1.4t (triplet)3H

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides information on the unique carbon environments within the molecule. The chemical shifts are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often results in a spectrum with baseline-resolved signals for each carbon.[4]

Analysis of Expected Resonances:
  • Thiazole Carbons (C2, C4, C5): The three carbons of the thiazole ring will have distinct chemical shifts. C2, being bonded to two nitrogen atoms (one in the ring, one from piperazine), is expected to be the most downfield. C4, attached to the electron-withdrawing carboxylate group, will also be significantly downfield. C5, the only proton-bearing carbon on the ring, will be the most upfield of the three.

  • Carboxylate Group (C=O, Cᵃ, Cᵇ): The carbonyl carbon (C=O) of the ester will appear far downfield, typically in the 160-170 ppm range. The ethyl group carbons will appear in the aliphatic region; the methylene carbon (Cᵃ) bonded to oxygen will be around 60 ppm, while the terminal methyl carbon (Cᵇ) will be much further upfield.[4][5]

  • Piperazine Carbons (Cᶜ, Cᵈ): Similar to the protons, the piperazine carbons are divided into two sets. The carbons adjacent to the thiazole-substituted nitrogen (Cᶜ) will be in a different environment and likely at a different chemical shift than the carbons adjacent to the NH group (Cᵈ).[6]

Summary of Predicted ¹³C NMR Data:
LabelAssignmentPredicted δ (ppm)
C=OEster Carbonyl~162
C2Thiazole C2~170
C4Thiazole C4~148
C5Thiazole C5~120
CᵃEthyl -O-CH₂-~61
CᶜPiperazine -N-CH₂-~50
CᵈPiperazine -NH-CH₂-~45
CᵇEthyl -CH₃~14

Experimental Protocol for NMR Data Acquisition

Acquiring high-quality, reproducible NMR data requires careful sample preparation and parameter optimization.[7] The following protocol provides a robust workflow for the analysis of this compound.

Caption: Workflow for NMR spectral analysis.

Step-by-Step Methodology:
  • Sample Preparation [8]

    • Purity: Ensure the sample is of high purity to avoid signals from contaminants.

    • Solvent: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), which often contains tetramethylsilane (TMS) as an internal standard.[9]

    • Transfer: Filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube to a height of at least 4 cm.[8]

  • ¹H NMR Acquisition Parameters [9]

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: Set to a range of approximately 12-16 ppm to cover all expected signals.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds. A longer delay is crucial for quantitative analysis.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Acquisition Parameters [8]

    • Pulse Program: Employ a standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to produce a spectrum of singlets.

    • Spectral Width: Set to a wide range, typically 0-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds. Note that quaternary carbons, like the C=O and C2/C4 of the thiazole, can have long relaxation times (T1), and a sufficient delay is needed for their accurate observation.[10]

    • Number of Scans: 128 to several thousand scans may be required depending on the sample concentration and desired signal-to-noise ratio.

  • Data Processing [9]

    • Transformation: Apply an appropriate window function (e.g., exponential multiplication with 0.3 Hz line broadening for ¹H) and perform a Fourier transform.

    • Correction: Manually phase the spectrum and apply an automatic baseline correction.

    • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is absent, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[9]

Conclusion and Further Steps

The combined analysis of the ¹H and ¹³C NMR spectra provides a powerful and definitive method for the structural confirmation of this compound. The predicted chemical shifts, multiplicities, and integration values create a unique spectral fingerprint that directly corresponds to its molecular architecture.

For unambiguous assignment, especially for the closely resonating piperazine signals and the quaternary thiazole carbons, advanced 2D NMR experiments are recommended.

  • COSY (Correlation Spectroscopy): Would confirm the Hᵃ-Hᵇ coupling in the ethyl group and the Hᶜ-Hᵈ coupling within the piperazine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon (e.g., Hᵉ to C5, Hᵃ to Cᵃ).

  • HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range (2-3 bond) correlations, which are invaluable for connecting the molecular fragments. For example, it could show correlations from the Hᵉ proton to C4 and the carboxyl carbon, confirming their proximity.

By following the protocols and interpretive logic outlined in this guide, researchers can confidently characterize this and structurally related molecules, accelerating the pace of research and development.

References

Mass spectrometry analysis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, structures incorporating thiazole and piperazine rings are of significant interest due to their versatile biological activities. This compound represents a quintessential scaffold in this class. Its robust and unambiguous analytical characterization is not merely a procedural step but a foundational requirement for advancing any potential drug candidate. This guide serves as a comprehensive manual for the mass spectrometric analysis of this molecule, moving beyond rote protocols to elucidate the rationale behind the analytical strategy, from first principles to final data interpretation.

The Analyte: A Structural and Physicochemical Profile

A successful mass spectrometry method is born from an intimate understanding of the analyte's chemical nature. The structure itself dictates the strategy.

Figure 1: Structure of this compound

fragmentation_pathway parent [M+H]⁺ This compound m/z 242.1 frag1 Fragment m/z 199.1 parent->frag1 - C₂H₅O frag2 Fragment m/z 170.1 parent->frag2 - C₃H₄O₂ frag3 Protonated Thiazole Core m/z 156.0 parent->frag3 - C₄H₈N₂ frag4 Protonated Piperazine m/z 85.1 parent->frag4 - C₆H₇NO₂S

An In-depth Technical Guide to the Physicochemical and Chemical Properties of Piperazine-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the synthesis, characterization, and key physicochemical properties of piperazine-thiazole derivatives, a class of heterocyclic compounds with significant therapeutic potential.

The synergistic combination of the piperazine and thiazole scaffolds has given rise to a versatile class of molecules with a broad spectrum of biological activities. Piperazine, a six-membered ring with two opposing nitrogen atoms, imparts favorable pharmacokinetic properties such as improved water solubility and oral bioavailability.[1] Thiazole, a five-membered aromatic ring containing sulfur and nitrogen, is a key component in numerous FDA-approved drugs and contributes to a wide range of pharmacological effects.[2][3] This guide delves into the core chemical and physical characteristics of these hybrid molecules, offering insights into their synthesis, structural analysis, and the properties that govern their behavior in biological systems.

I. Synthesis of Piperazine-Thiazole Derivatives: A Modular Approach

The synthesis of piperazine-thiazole derivatives typically follows a modular and convergent strategy, allowing for the generation of diverse chemical libraries. A common and effective method is the Hantzsch thiazole synthesis, which involves the condensation of a thiourea or thioamide with an α-haloketone.[4][5] This approach allows for the introduction of various substituents on the thiazole ring.

A general synthetic pathway often commences with the preparation of a 2-amino-4-substituted thiazole intermediate. This can be achieved by reacting an appropriate α-bromoacetophenone derivative with thiourea.[5] The resulting 2-aminothiazole can then be coupled with a suitably functionalized piperazine moiety.

For instance, a widely employed strategy involves the reaction of a 4-(chloromethyl)-2-aminothiazole with piperazine, leading to the formation of a piperazine-tethered thiazole.[6][7] Subsequent acylation or alkylation of the second nitrogen atom of the piperazine ring with a variety of carboxylic acids or alkyl halides allows for the introduction of further diversity.[6][7]

Experimental Protocol: Parallel Synthesis of 4-(Piperazin-1-ylmethyl)thiazol-2-amine Derivatives[6][7]

This protocol outlines a solid-phase approach for the parallel synthesis of a library of piperazine-tethered thiazole compounds.

Materials:

  • p-Methylbenzhydrylamine hydrochloride (MBHA·HCl) resin

  • Boc-protected amino acids (e.g., Boc-Phe-OH)

  • Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Thiourea

  • 1,3-Dichloroacetone

  • Piperazine

  • Assorted carboxylic acids

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Resin Preparation: Swell MBHA·HCl resin in DCM. Neutralize with 5% DIEA in DCM.

  • Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin using a standard coupling agent like HBTU in the presence of DIEA.

  • Boc Deprotection: Remove the Boc protecting group using 50% TFA in DCM.

  • Thiazole Ring Formation: React the deprotected amine with thiourea and 1,3-dichloroacetone to form the 4-(chloromethyl)-2-aminothiazole on the solid support.

  • Piperazine Coupling: Treat the resin-bound chloromethylthiazole with an excess of piperazine to displace the chloride and form the piperazine-tethered thiazole.

  • Diversification: Acylate the free secondary amine of the piperazine with a variety of carboxylic acids using HBTU and DIEA.

  • Cleavage and Purification: Cleave the final compounds from the resin using a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis_Workflow cluster_synthesis General Synthetic Scheme start α-Halo Ketone (e.g., 2-bromoacetophenone) hantzsch Hantzsch Thiazole Synthesis start->hantzsch thiourea Thiourea thiourea->hantzsch aminothiazole 2-Amino-4-arylthiazole hantzsch->aminothiazole coupling Coupling Reaction aminothiazole->coupling piperazine Piperazine piperazine->coupling piperazine_thiazole Piperazine-Thiazole Core coupling->piperazine_thiazole diversification Diversification (Acylation/Alkylation) piperazine_thiazole->diversification final_product Piperazine-Thiazole Derivatives diversification->final_product

Caption: General workflow for the synthesis of piperazine-thiazole derivatives.

II. Spectroscopic Characterization

The structural elucidation of piperazine-thiazole derivatives relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR Spectroscopy: The proton NMR spectra of these compounds exhibit characteristic signals. The protons of the piperazine ring typically appear as multiplets in the range of 2.5-4.0 ppm. The thiazole proton at the C5 position usually resonates as a singlet between 6.5 and 7.5 ppm. Aromatic protons from substituents will appear in their expected downfield regions.[6]

  • ¹³C NMR Spectroscopy: The carbon NMR spectra provide further structural confirmation. The carbons of the piperazine ring are typically observed between 40 and 60 ppm. The thiazole ring carbons have characteristic shifts, with the C2 carbon (bearing the amino and piperazine linkage) appearing further downfield.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the synthesized compounds, often observed as the [M+H]⁺ ion.[6]

III. Physicochemical Properties: Key Determinants of Drug-Likeness

The physicochemical properties of piperazine-thiazole derivatives are critical for their absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing their efficacy and safety as potential drug candidates.

PropertyDescriptionExperimental DeterminationTypical Values/Considerations
Melting Point (°C) The temperature at which a solid becomes a liquid. It is an indicator of purity and crystal lattice energy.Determined using a melting point apparatus with open capillary tubes.Varies widely depending on the substituents and crystal packing. Crystalline solids generally have sharp melting points.
Solubility (µg/mL) The maximum concentration of a substance that can dissolve in a solvent at a given temperature. Aqueous solubility is crucial for oral bioavailability.Shake-flask method followed by quantification using HPLC.[8]Can be modulated by salt formation. The basic nitrogens of the piperazine ring can be protonated to form more soluble salts.[9]
Lipophilicity (logP) The logarithm of the partition coefficient between n-octanol and water. It is a measure of a compound's hydrophobicity and affects its ability to cross cell membranes.Shake-flask method or calculated using computational models.[10][11]Generally, a logP between 1 and 5 is considered optimal for oral drug absorption. The nature of substituents on the thiazole and piperazine rings significantly influences logP.
Acidity/Basicity (pKa) The negative logarithm of the acid dissociation constant. For piperazine derivatives, the pKa values of the two nitrogen atoms determine the extent of ionization at physiological pH.Potentiometric titration or UV-spectrophotometric methods.[11][12]Piperazine itself has two pKa values (pKa1 ≈ 5.7 and pKa2 ≈ 9.8). The pKa of piperazine-thiazole derivatives will be influenced by the electronic effects of the thiazole ring and other substituents.
Experimental Protocol: Determination of logP (Shake-Flask Method)[12]

Materials:

  • Piperazine-thiazole derivative

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Centrifuge

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Preparation of Solutions: Prepare a stock solution of the compound in either water or n-octanol.

  • Partitioning: Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1 hour) to allow for partitioning between the two phases.

  • Phase Separation: Allow the layers to separate completely. If necessary, centrifuge to ensure clear separation.

  • Quantification: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Physicochemical_Properties cluster_properties Key Physicochemical Properties and Their Interplay Solubility Aqueous Solubility Absorption Oral Absorption Solubility->Absorption affects Lipophilicity Lipophilicity (logP) Lipophilicity->Solubility inversely related Permeability Membrane Permeability Lipophilicity->Permeability influences pKa Ionization (pKa) pKa->Solubility influences Permeability->Absorption affects

Caption: Interrelationship of key physicochemical properties influencing oral drug absorption.

IV. Crystalline Structure and Polymorphism

The solid-state properties of piperazine-thiazole derivatives, including their crystal structure and potential for polymorphism, are of paramount importance in drug development. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

While specific crystal structures for a wide range of piperazine-thiazole derivatives are not extensively documented in publicly available databases, studies on related arylpiperazine and thiazole compounds provide valuable insights.[13][14][15] The piperazine ring typically adopts a chair conformation. The overall molecular conformation and intermolecular interactions, such as hydrogen bonding and π-π stacking, are dictated by the nature and position of the substituents. These interactions play a crucial role in determining the crystal packing and, consequently, the physicochemical properties of the solid form.

The potential for polymorphism, the ability of a compound to exist in multiple crystalline forms with different arrangements and/or conformations of the molecules in the crystal lattice, should be considered. Different polymorphs can exhibit distinct solubilities, melting points, and stabilities, which can have significant implications for drug formulation and bioavailability.

V. Structure-Activity Relationships (SAR)

The modular nature of the synthesis of piperazine-thiazole derivatives has facilitated the exploration of structure-activity relationships for various biological targets. By systematically modifying the substituents on both the thiazole and piperazine rings, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these compounds.

For example, in the context of anticancer activity, the nature of the aryl group at the 4-position of the thiazole ring and the substituent on the second piperazine nitrogen have been shown to be critical for cytotoxicity.[16] Similarly, for antimalarial activity, specific substitutions on the piperazine moiety have been found to significantly enhance the potency against resistant strains of Plasmodium falciparum.[6][7] A thorough understanding of SAR is essential for the rational design of new and improved piperazine-thiazole-based therapeutic agents.

VI. Conclusion

Piperazine-thiazole derivatives represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis allows for the creation of large and diverse chemical libraries, while their favorable physicochemical properties, largely imparted by the piperazine moiety, make them attractive candidates for development as orally bioavailable drugs. A comprehensive understanding of their synthesis, spectroscopic characterization, and key physicochemical properties, as outlined in this guide, is fundamental for researchers and scientists working to unlock the full therapeutic potential of this important chemical scaffold.

VII. References

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives. BenchChem.

  • Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. PMC.

  • The Synthesis and New Crystal Structures of Three Arylpiperazine Compounds. (2016). Journal of Crystallography.

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate.

  • Chemistry of novel piprazine-thiazole derivatives- their synthesis and microbial evaluation. Der Pharma Chemica.

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Medicinal Chemistry.

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). International Journal of Molecular Sciences.

  • Versatile 2-Amino-4-substituted-1,3-thiazoles: Synthesis and Reactions. (2025). ResearchGate.

  • An evolving role of aqueous piperazine to improve the solubility of non-steroidal anti-inflammatory drugs. (2022). Journal of Pharmaceutical Sciences.

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. University of Regina.

  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). Molecules.

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (2016). Molecules.

  • Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (2021). European Journal of Medicinal Chemistry.

  • Synthesis of 2-substitued-amino-4-aryl thiazoles. ResearchGate.

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2023). Molecules.

  • Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. (2025). ResearchGate.

  • Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity. (1993). Pharmazie.

  • Determination of Acidity Constant (pKa), Lipophilic Partition (LogP) and Distribution Coefficients (LogD) Values of Some 3-(2-Phenylethyl)-Tetrahydro-2H-1,3,5-Thiadiazine-2-Thione-5-Acetic Acid Derivatives. Cumhuriyet Science Journal.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules.

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). PMC.

  • First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. (2023). ResearchGate.

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). Semantic Scholar.

References

A Technical Guide to the Biological Activity of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, physicochemical properties, and critically, its potential biological activities. Drawing upon extensive research into the broader class of piperazine-thiazole hybrids, this document offers a technical framework for understanding and evaluating this promising molecule. While specific experimental data for this exact compound is limited in publicly available literature, this guide synthesizes data from closely related analogues to provide a robust predictive overview of its likely biological profile and the methodologies for its assessment.

Introduction: The Promise of Piperazine-Thiazole Scaffolds

The convergence of a piperazine ring and a thiazole nucleus in a single molecular entity has garnered considerable attention in the field of drug discovery. Both moieties are recognized as "privileged structures," frequently appearing in a wide array of biologically active compounds.

The thiazole ring is a cornerstone of many pharmaceuticals, valued for its diverse pharmacological activities, including antimicrobial and anticancer effects.[1][2][3] Its aromatic nature and ability to participate in hydrogen bonding and other non-covalent interactions contribute to its efficacy as a pharmacophore.

The piperazine moiety , a six-membered ring containing two nitrogen atoms, is another key player in medicinal chemistry. Its inclusion in a molecule can enhance pharmacokinetic properties, such as solubility and bioavailability, and it often serves as a versatile linker to introduce additional functional groups.[4][5] Piperazine derivatives have demonstrated a broad spectrum of therapeutic applications, including anticancer and antimicrobial activities.[6][7][8]

The combination of these two scaffolds in This compound presents a molecule with a high potential for significant biological activity. The ethyl carboxylate group at the 4-position of the thiazole ring offers a site for further chemical modification, allowing for the generation of a library of derivatives with potentially enhanced potency and selectivity.

Synthesis and Physicochemical Properties

The synthesis of this compound and its analogues typically follows established routes for the formation of 2-aminothiazoles. A common synthetic pathway involves the Hantzsch thiazole synthesis, where a thiourea or thioamide reacts with an α-haloketone.

A plausible synthetic route is outlined below:

Synthesis_Pathway A Ethyl bromopyruvate C This compound A->C Hantzsch Thiazole Synthesis (Base, Solvent) B Piperazine-1-carbothioamide B->C

Caption: Plausible synthetic pathway for this compound.

Physicochemical Properties (Predicted)

PropertyPredicted Value
Molecular FormulaC₁₀H₁₅N₃O₂S
Molecular Weight241.31 g/mol
Boiling Point378.4°C
SolubilityLikely soluble in organic solvents like DMSO and ethanol.[9]
AppearanceLikely a solid at room temperature.

Potential Biological Activities and Mechanisms of Action

Based on the extensive literature on related piperazine-thiazole compounds, this compound is predicted to exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][2][3] The mechanism of action for thiazole-based antimicrobials can vary, but often involves the inhibition of essential microbial enzymes.

Potential Mechanisms of Antibacterial Action:

  • DNA Gyrase Inhibition: Some thiazole derivatives have been shown to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication.[10] This mechanism is a validated target for antibacterial drugs.

  • MurB Inhibition: Docking studies of some heteroaryl thiazole derivatives suggest a potential role for the inhibition of MurB, an enzyme involved in the biosynthesis of the bacterial cell wall component peptidoglycan.[10]

Potential Mechanisms of Antifungal Action:

  • Ergosterol Biosynthesis Inhibition: Similar to azole antifungals, thiazole derivatives may inhibit the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[11] Disruption of ergosterol synthesis leads to increased membrane permeability and fungal cell death.

Anticancer Activity

The piperazine-thiazole scaffold is a promising framework for the development of novel anticancer agents. Numerous studies have reported the cytotoxic effects of such hybrids against a variety of cancer cell lines.[4][5][6]

Potential Mechanisms of Anticancer Action:

  • Induction of Apoptosis: Many piperazine-based thiazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[4][7] This is a highly desirable mechanism for anticancer drugs as it minimizes inflammation. The apoptotic cascade can be initiated through various signaling pathways.

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest at different phases (e.g., G2/M or SubG1), preventing cancer cells from proliferating.[6]

  • Kinase Inhibition: The piperazine moiety is a common feature in many kinase inhibitors used in cancer therapy. It is plausible that this compound or its derivatives could target specific kinases involved in cancer cell signaling pathways.

Anticancer_Mechanism cluster_0 This compound cluster_1 Cancer Cell A Compound B Signaling Pathways (e.g., Kinases) A->B Inhibition C Cell Cycle Progression B->C D Apoptotic Machinery B->D E Cell Cycle Arrest C->E Disruption F Apoptosis (Programmed Cell Death) D->F Activation G Inhibition of Proliferation E->G F->G

Caption: Potential mechanisms of anticancer activity.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of this compound, a series of in vitro assays are recommended. The following protocols provide a standardized approach for this evaluation.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a robust and widely used method for the initial screening of potential anticancer compounds.[1]

Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

    • Harvest cells in the logarithmic growth phase and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of final concentrations for testing.

    • Replace the medium in the 96-well plates with the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used for the compound) and a positive control (a known anticancer drug like Doxorubicin).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for an additional 3-4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow A Seed Cancer Cells in 96-well plate B Incubate 24h A->B C Treat with Compound (various concentrations) B->C D Incubate 48-72h C->D E Add MTT Solution D->E F Incubate 3-4h E->F G Solubilize Formazan with DMSO F->G H Measure Absorbance (570 nm) G->H I Calculate % Viability and IC50 H->I

Caption: Workflow for the MTT cytotoxicity assay.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well. The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism after incubation.

Step-by-Step Protocol:

  • Preparation of Inoculum:

    • Culture the bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth overnight.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform a two-fold serial dilution of the compound in the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the 96-well plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only). A known antibiotic/antifungal can also be used as a reference.

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.

Conclusion and Future Directions

This compound represents a molecule of considerable interest for drug discovery, with a strong theoretical basis for exhibiting both antimicrobial and anticancer activities. The synthetic accessibility of this scaffold, coupled with the potential for further chemical modification, makes it an attractive starting point for the development of novel therapeutic agents.

The immediate future direction for research on this compound should involve its synthesis and subsequent in vitro evaluation using the protocols outlined in this guide. A comprehensive screening against a panel of cancer cell lines and a broad range of microbial pathogens will provide the foundational data to understand its biological potential.

Further investigations could explore the structure-activity relationship (SAR) by synthesizing and testing a series of derivatives. Modifications at the ethyl carboxylate group or on the piperazine ring could lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. Mechanistic studies to elucidate the precise molecular targets of the most active compounds will be crucial for their further development as clinical candidates.

References

A Comprehensive Technical Guide to Sulfathiazole: Synthesis, Mechanism of Action, and Modern Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfathiazole (C₁₀H₁₅N₃O₂S), with the IUPAC name 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide , is a sulfonamide antibiotic of significant historical importance.[1][2][3] Once a frontline treatment for bacterial infections, its systemic use in humans has declined due to the advent of more potent and less toxic antibiotics.[1][4] However, sulfathiazole remains a crucial compound in veterinary medicine, a reference standard in antimicrobial research, and a foundational scaffold for the development of novel therapeutic agents.[4][5][6] This guide provides an in-depth analysis of sulfathiazole, covering its synthesis, mechanism of action, analytical methodologies, and contemporary relevance in drug development.

Introduction: The Enduring Legacy of a Pioneering Antibiotic

Discovered in the 1930s, sulfathiazole was among the first antimicrobial agents to be widely used, dramatically reducing morbidity and mortality from bacterial infections before the era of penicillin.[1] As a member of the sulfa drug class, it played a pivotal role in treating a range of ailments, including urinary tract, ear, and meningeal infections.[1] While issues of bacterial resistance and potential side effects have curtailed its primary clinical use in humans, sulfathiazole's well-understood properties and versatile chemical structure continue to make it a subject of academic and industrial interest.[1][4][7]

Physicochemical Properties and Identification

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

PropertyValueSource
IUPAC Name 4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide[2][3][8][9]
Molecular Formula C₉H₉N₃O₂S₂[3][8]
Molecular Weight 255.3 g/mol [3]
CAS Number 72-14-0[2][3][8]
Appearance White crystalline powder[3]
Solubility Insoluble in water; soluble in dilute aqueous acids and bases.[3]

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfathiazole exerts a bacteriostatic effect, meaning it inhibits the growth and replication of bacteria rather than killing them directly, thereby allowing the host's immune system to clear the infection.[4][10] The primary mechanism is the competitive inhibition of the bacterial enzyme dihydropteroate synthase (DHPS) .[1][4][11]

Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it de novo.[11] This metabolic pathway is essential for producing nucleotides, the building blocks of DNA and RNA.[1]

Causality of Inhibition:

  • Structural Analogy: Sulfathiazole is a structural analog of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme.[4][11]

  • Competitive Binding: Due to this structural similarity, sulfathiazole competes with PABA for the active site of DHPS.[11]

  • Pathway Disruption: When sulfathiazole binds to the enzyme, it prevents the synthesis of dihydropteroate, a crucial precursor to folic acid.[1] This blockade halts the folic acid synthesis pathway, leading to an inability of the bacteria to replicate.[11]

This selective targeting of a bacterial-specific metabolic pathway is the cornerstone of its therapeutic action and low toxicity to human cells.[1][11]

Sulfathiazole_MoA cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibitory Action PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Natural Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Dihydropteroate->Folic_Acid ... DNA_RNA DNA/RNA Synthesis Bacterial Growth Folic_Acid->DNA_RNA Sulfathiazole Sulfathiazole Sulfathiazole->DHPS Competitive Inhibitor Block

Caption: Competitive inhibition of the bacterial folic acid synthesis pathway by sulfathiazole.

Synthesis of Sulfathiazole: A Step-by-Step Protocol

The synthesis of sulfathiazole is a classic multi-step process in medicinal chemistry. Modern adaptations prioritize safety by avoiding hazardous reagents like pyridine where possible.[12][13] The following protocol is based on established, safer methodologies.[13]

Overall Reaction Scheme:

  • Acetylation: Acetanilide is reacted with chlorosulfonic acid to produce 4-acetamidobenzenesulfonyl chloride.

  • Condensation: The resulting sulfonyl chloride is condensed with 2-aminothiazole.

  • Hydrolysis: The acetyl protecting group is removed via acid hydrolysis to yield the final product, sulfathiazole.

Experimental Protocol:

Step 1: Synthesis of 4-Acetamidobenzenesulfonyl Chloride (1)

  • Rationale: The initial acetylation of aniline protects the amino group, preventing it from reacting with chlorosulfonic acid in the subsequent step. This ensures the desired para-substitution of the sulfonyl chloride group.

  • Procedure:

    • Slowly add 4-acetamidobenzenesulfonyl chloride to a solution of 2-aminothiazole in a suitable solvent (e.g., acetone).[14]

    • The reaction is carried out in the presence of a base (e.g., sodium hydroxide solution) to neutralize the HCl byproduct.[14]

    • Stir the mixture vigorously. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • The intermediate, N-acetylsulfathiazole, precipitates out of the solution.

Step 2: Condensation with 2-Aminothiazole (2)

  • Rationale: This step forms the crucial sulfonamide linkage. The use of a base is critical to scavenge the hydrochloric acid generated, driving the reaction to completion.

  • Procedure:

    • The intermediate from the previous step is subjected to hydrolysis using a dilute acid (e.g., hydrochloric acid) and heat.[12][13]

    • This removes the acetyl protecting group from the aromatic amine.

    • The reaction mixture is then carefully neutralized to a pH of 7-8 to precipitate the final product, sulfathiazole.[13]

    • The crude product is collected by vacuum filtration, washed, and can be recrystallized from hot ethanol to achieve high purity.[13]

Self-Validation and Characterization: The identity and purity of the synthesized sulfathiazole must be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be compared against a commercial standard or literature data to confirm the chemical structure.[13]

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[13]

  • Antibacterial Activity Testing: A bioassay, such as the disk diffusion method against a susceptible bacterial strain (e.g., E. coli), confirms the biological functionality of the synthesized product.[13]

Sulfathiazole_Synthesis Acetanilide Acetanilide Sulfonyl_Chloride 4-Acetamidobenzenesulfonyl Chloride Acetanilide->Sulfonyl_Chloride + ClSO3H Intermediate N-Acetylsulfathiazole Sulfonyl_Chloride->Intermediate + 2-Aminothiazole (Condensation) Aminothiazole 2-Aminothiazole Aminothiazole->Intermediate Sulfathiazole Sulfathiazole (Final Product) Intermediate->Sulfathiazole Acid Hydrolysis (Deprotection)

Caption: Simplified workflow for the synthesis of sulfathiazole.

Analytical Methods for Quantification

Accurate quantification of sulfathiazole in various matrices is essential for quality control, pharmacokinetic studies, and residue analysis.

A. Spectrophotometry:

  • Principle: Colorimetric methods, such as the Bratton-Marshall procedure, involve diazotization of the primary aromatic amine followed by coupling with a chromogenic agent to produce a colored compound that can be quantified using a UV-Vis spectrophotometer.[15] A simpler visible spectrophotometric method involves the oxidation of pyrocatechol and coupling with sulfathiazole.[16]

  • Application: Suitable for determining sulfathiazole in pharmaceutical preparations.[16]

B. Chromatography:

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective screening method for detecting sulfathiazole residues, for instance, in honey.[15] Quantitation can be achieved using a scanning densitometer.[15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for sensitive and specific quantification. Isotope dilution methods, using a deuterated internal standard like Sulfathiazole-d4, provide the highest accuracy and precision for analysis in complex biological matrices.[17][18]

Modern Applications and Future Directions

While no longer a primary systemic antibiotic in humans, sulfathiazole's utility persists and evolves.[5][10]

  • Veterinary Medicine: It remains in use for treating bacterial infections in livestock and other animals, valued for its cost-effectiveness.[4][5][6]

  • Drug Development Scaffold: The sulfathiazole structure serves as a valuable starting point for medicinal chemists. Synthetic modifications aim to enhance biological activity, overcome resistance, and explore new therapeutic applications, including antifungal, anti-inflammatory, and cytotoxic agents.[7]

  • Prodrug Development: N-acylation of sulfathiazole can create prodrugs with altered pharmacokinetic profiles, such as limiting gastrointestinal absorption to target intestinal infections more effectively.[19]

  • Analytical and Research Standard: It is widely used as a reference standard in analytical chemistry and for studying mechanisms of antibiotic resistance.[6]

Conclusion

Sulfathiazole represents a landmark achievement in the history of antimicrobial therapy. Its journey from a "miracle drug" to a specialized compound for veterinary, industrial, and research applications underscores the dynamic nature of pharmaceutical science. A comprehensive understanding of its synthesis, well-defined mechanism of action, and analytical protocols is indispensable for professionals in drug development and chemical research. The foundational knowledge built upon sulfathiazole continues to inform the quest for new and more effective therapeutic agents.

References

An In-depth Technical Guide to the Safe Handling and Application of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It delineates the chemical and physical properties of the compound, provides a thorough analysis of potential hazards, and outlines detailed protocols for safe handling, storage, and disposal. Furthermore, this document details a plausible synthetic route, purification methodologies, and analytical characterization techniques. The overarching goal is to equip laboratory personnel with the necessary knowledge to handle this compound responsibly and effectively, ensuring both personal safety and experimental integrity.

Table of Contents

  • Introduction and Compound Profile

  • Hazard Identification and Risk Assessment

  • Personal Protective Equipment (PPE) and Engineering Controls

  • Safe Handling and Storage Protocols

  • Accidental Release and First Aid Measures

  • Synthesis and Purification Workflow

  • Analytical Characterization

  • Waste Disposal

  • References

Introduction and Compound Profile

This compound is a molecule that incorporates a thiazole ring, a piperazine moiety, and an ethyl ester group. This unique structural combination makes it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The thiazole core is a common feature in many biologically active compounds, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The piperazine ring is also a well-known pharmacophore, often incorporated to improve the pharmacokinetic properties of a drug candidate. This guide will provide the foundational knowledge for the safe and effective use of this compound in a research setting.

Table 1: Chemical and Physical Properties of this compound and Related Compounds

PropertyValueSource
IUPAC Name Ethyl 2-(piperazin-1-yl)-1,3-thiazole-4-carboxylate
CAS Number 104481-24-5
Molecular Formula C10H15N3O2S
Molecular Weight 241.31 g/mol
Appearance Likely a solid, potentially a pale yellow crystalline powder.[3]
Solubility Expected to be soluble in organic solvents like DMSO and ethanol, with lower solubility in water.[3]
Storage Temperature Recommended storage at 2-8°C, sealed in a dry environment.[4]

Hazard Identification and Risk Assessment

  • Piperazine Moiety: Piperazine itself is classified as a flammable solid that causes severe skin burns and eye damage. It is also a respiratory and skin sensitizer and is suspected of damaging fertility.[5]

  • Thiazole Moiety: Thiazole derivatives can be irritants. For instance, Ethyl 2-aminothiazole-4-carboxylate is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6][7]

  • Overall Assessment: Based on these related structures, it is prudent to handle this compound as a hazardous substance. The primary anticipated hazards include:

    • Skin and Eye Irritation/Corrosion: The basic nitrogen atoms in the piperazine ring can lead to skin and eye irritation or burns upon direct contact.[5]

    • Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[6]

    • Sensitization: There is a potential for allergic skin reactions or respiratory sensitization.[5]

    • Toxicity: The compound may be harmful if swallowed.[6]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential for minimizing exposure.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[8]

  • Ventilation: Ensure adequate general laboratory ventilation.

  • Safety Stations: Eyewash stations and safety showers must be readily accessible in the immediate work area.[5][8]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes and dust.[5]

  • Skin Protection:

    • Gloves: Wear chemically resistant gloves, such as nitrile gloves. Gloves must be inspected before use and changed immediately if contaminated.

    • Lab Coat: A flame-retardant lab coat should be worn at all times.

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[5]

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical for maintaining the stability of the compound and ensuring a safe laboratory environment.

Handling
  • Avoid Dust Formation: Handle the solid material carefully to minimize the generation of dust.

  • Inert Atmosphere: For long-term storage and sensitive reactions, handling under an inert atmosphere (e.g., argon or nitrogen) is recommended, as some related compounds are air-sensitive.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[5]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Storage
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[5] A recommended storage temperature is 2-8°C.[4] The compound may be hygroscopic and light-sensitive.[5]

  • Segregation: Store away from incompatible materials.

Accidental Release and First Aid Measures

Prompt and appropriate action is crucial in the event of an accident.

Accidental Release
  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: For larger spills, evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it into a suitable container for disposal. Do not allow the material to enter drains.

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately remove all contaminated clothing and shoes. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink plenty of water. Call a physician or poison control center immediately.[5]

Synthesis and Purification Workflow

The synthesis of this compound can be envisioned through a Hantzsch-type thiazole synthesis followed by nucleophilic substitution.

Proposed Synthesis

A plausible synthetic route involves the reaction of Ethyl 2-chloro-thiazole-4-carboxylate with piperazine.

Synthesis A Ethyl 2-chloro-thiazole-4-carboxylate C This compound A->C Base (e.g., K2CO3) Solvent (e.g., DMF) Heat B Piperazine B->C Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Crude Crude Product Pure Purified Product Crude->Pure Purification (Chromatography/ Recrystallization) NMR ¹H & ¹³C NMR Pure->NMR Analysis MS Mass Spectrometry Pure->MS Analysis HPLC HPLC Pure->HPLC Analysis IR IR Spectroscopy Pure->IR Analysis

References

An In-depth Technical Guide to the Material Safety Profile of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific, verified Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate (CAS No. 104481-24-5) is not publicly available. This guide has been meticulously compiled by a Senior Application Scientist to provide a comprehensive safety profile based on the known hazards of its constituent chemical moieties: the piperazine ring, the thiazole nucleus, and the ethyl carboxylate group. This document is intended for researchers, scientists, and drug development professionals and should be used to inform risk assessment and safe handling procedures. All protocols herein are based on established laboratory safety principles for handling novel chemical entities with a high-hazard potential.

Introduction and Inferred Hazard Analysis

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery.[1] Its structure combines three key functional groups, each contributing to its overall chemical reactivity and toxicological profile. In the absence of direct empirical data, a conservative approach to safety is paramount. Our analysis of this molecule's substructures suggests a significant potential for corrosive, sensitizing, and systemic health effects.

The piperazine moiety is a known corrosive and a sensitizer. Piperazine and its derivatives can cause severe skin burns, eye damage, and allergic reactions upon contact.[2] Furthermore, it may trigger asthma-like symptoms upon inhalation and is suspected of damaging fertility or the unborn child.[2] The thiazole ring, while a common scaffold in many pharmaceuticals, can be associated with toxicity. Certain thiazole derivatives have demonstrated the potential for liver toxicity, particularly at higher doses.[3] The ethyl carboxylate functional group generally points to risks associated with flammable esters, though the overall solid nature of the compound may mitigate this. More relevant are potential irritation effects.[4][5]

This guide, therefore, treats this compound as a substance with a high degree of unknown toxicity, warranting stringent safety protocols.

cluster_moieties Structural Moieties cluster_hazards Associated Hazards cluster_compound Target Compound Profile Piperazine Piperazine Corrosivity Corrosivity Piperazine->Corrosivity Sensitization (Skin & Respiratory) Sensitization (Skin & Respiratory) Piperazine->Sensitization (Skin & Respiratory) Reproductive Toxicity Reproductive Toxicity Piperazine->Reproductive Toxicity Thiazole Thiazole Hepatotoxicity Hepatotoxicity Thiazole->Hepatotoxicity Ethyl Carboxylate Ethyl Carboxylate Irritation (Skin/Eye) Irritation (Skin/Eye) Ethyl Carboxylate->Irritation (Skin/Eye) This compound This compound Corrosivity->this compound Informs Inferred Hazard Profile Sensitization (Skin & Respiratory)->this compound Informs Inferred Hazard Profile Reproductive Toxicity->this compound Informs Inferred Hazard Profile Hepatotoxicity->this compound Informs Inferred Hazard Profile Irritation (Skin/Eye)->this compound Informs Inferred Hazard Profile

Inferred Hazard Profile Derivation

Hazard Identification and Classification

Based on the analysis of its structural components, the compound should be handled as if it possesses the following hazards according to the Globally Harmonized System (GHS).

Hazard ClassInferred GHS CategoryBasis for Classification
Acute Toxicity (Oral)Category 4General toxicity of heterocyclic amines.
Skin Corrosion/IrritationCategory 1B Based on the known corrosive nature of piperazine.
Serious Eye Damage/IrritationCategory 1 Based on the known corrosive nature of piperazine.
Respiratory SensitizationCategory 1Piperazine is a known respiratory sensitizer.[2]
Skin SensitizationCategory 1Piperazine is a known skin sensitizer.[2]
Reproductive ToxicityCategory 2Piperazine is suspected of damaging fertility.
Specific Target Organ Toxicity (Repeated Exposure)Category 2 (Liver)Potential for liver toxicity from thiazole derivatives.[3]

Inferred Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.

  • H317: May cause an allergic skin reaction.[2]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

  • H361: Suspected of damaging fertility or the unborn child.

  • H373: May cause damage to organs (liver) through prolonged or repeated exposure.[3]

Safe Handling, Storage, and Personal Protective Equipment (PPE)

Given the inferred corrosive and sensitizing properties, all handling of this compound must occur within a designated controlled area, with stringent adherence to engineering and personal protective controls.

Engineering Controls

All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols. The work area should be equipped with an emergency eyewash station and a safety shower.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent skin and eye contact. The selection of PPE is critical for creating a barrier between the researcher and the potentially hazardous material.

cluster_ppe Mandatory PPE Ensemble Researcher Researcher Splash_Goggles Chemical Splash Goggles (ANSI Z87.1) Researcher->Splash_Goggles Face_Shield Face Shield (over goggles) Researcher->Face_Shield Lab_Coat Chemical Resistant Lab Coat (fully buttoned, sleeves down) Researcher->Lab_Coat Gloves Double Gloving: Inner: Nitrile Outer: Neoprene or Butyl Rubber Researcher->Gloves Respirator N95 Respirator (for weighing solids) Researcher->Respirator

Recommended Personal Protective Equipment

Step-by-Step PPE Protocol:

  • Hand Protection: Always wear double gloves. The inner glove (e.g., nitrile) provides a base layer of protection, while a more robust outer glove (e.g., neoprene or butyl rubber) resists a broader range of chemicals. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A chemical-resistant lab coat must be worn with sleeves fully extended and cuffs tucked into the outer gloves.

  • Eye and Face Protection: Chemical splash goggles conforming to ANSI Z87.1 are mandatory. For tasks with a higher splash risk (e.g., transferring solutions), a full-face shield must be worn over the goggles.

  • Respiratory Protection: When handling the solid powder outside of a contained system (e.g., weighing), a NIOSH-approved N95 respirator is required to prevent inhalation of fine particles.

Storage Requirements
  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for high-hazard compounds.

  • Segregate from incompatible materials such as strong oxidizing agents, strong acids, and acid anhydrides.[2][6]

  • The storage area should be secure and accessible only to authorized personnel.

Emergency and First-Aid Procedures

Rapid and correct response to an exposure is critical. All personnel working with this compound must be familiar with these procedures.

Emergency Response Workflow

cluster_response Immediate Response Actions cluster_decon Decontamination Protocols start Chemical Exposure Event Evacuate Evacuate Immediate Area Alert Colleagues start->Evacuate Remove_Clothing Remove Contaminated Clothing & PPE Evacuate->Remove_Clothing Decontaminate Decontaminate Based on Exposure Type Remove_Clothing->Decontaminate Skin Skin Contact: Flush with water for 15+ min Decontaminate->Skin Eyes Eye Contact: Flush with eyewash for 15+ min Decontaminate->Eyes Inhalation Inhalation: Move to fresh air Decontaminate->Inhalation Ingestion Ingestion: Do NOT induce vomiting. Rinse mouth. Decontaminate->Ingestion end Seek Immediate Medical Attention Provide SDS/Safety Guide to Physician Skin->end Eyes->end Inhalation->end Ingestion->end

Emergency Response Workflow

Step-by-Step First-Aid Measures:

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6]

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Spill and Disposal Procedures

Spill Cleanup
  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation. Use a HEPA-filtered vacuum for final cleanup. Place waste in a sealed, labeled container for hazardous disposal.

  • Small Spills (Liquid): Absorb with an inert, non-combustible material (e.g., vermiculite, sand). Collect the material using non-sparking tools and place it in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area immediately. Contact your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleanup materials, must be disposed of as hazardous chemical waste. Containers must be tightly sealed and clearly labeled. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.

References

The Emergence of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of Aminothiazole Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole carboxylate core is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide provides a comprehensive exploration of the discovery and historical development of this crucial scaffold. We will delve into the seminal synthetic methodologies that enabled its creation, elucidate the mechanistic underpinnings of these reactions, and present detailed experimental protocols. Furthermore, this guide will examine the vast therapeutic potential of aminothiazole carboxylates, supported by structure-activity relationship (SAR) data and their application in drug discovery.

Introduction: The Significance of the 2-Aminothiazole Moiety

The 2-aminothiazole ring system is a heterocyclic scaffold of immense interest in drug discovery and development.[2][3] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] The incorporation of a carboxylate group, typically at the 4-position, further enhances the therapeutic potential by providing a key site for molecular interactions and derivatization. This combination of a biologically active core with a versatile chemical handle has made aminothiazole carboxylates a focal point of research for decades.

Clinically successful drugs such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib feature the 2-aminothiazole core, underscoring its importance in contemporary medicine.[4] The journey from its initial synthesis to its current status as a privileged scaffold is a testament to the enduring power of synthetic chemistry in driving therapeutic innovation.

The Genesis of a Scaffold: Historical Perspectives and Key Synthetic Breakthroughs

The story of aminothiazole carboxylates is intrinsically linked to the development of fundamental methods for thiazole synthesis. While a precise date for the first synthesis of an aminothiazole carboxylate is not readily apparent in the historical literature, its creation was a direct consequence of the groundbreaking work of Arthur Hantzsch.

The Hantzsch Thiazole Synthesis: A Foundational Discovery

The most pivotal moment in the history of thiazole chemistry, and by extension, the history of aminothiazole carboxylates, was the discovery of the Hantzsch thiazole synthesis in 1887.[5][6] This versatile and robust reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[5][7] The use of thiourea in the Hantzsch synthesis directly yields 2-aminothiazoles.[8]

The general form of the Hantzsch synthesis for 2-aminothiazoles is a cornerstone of heterocyclic chemistry.[9] To produce 2-aminothiazole-4-carboxylates, the reaction is adapted to use an α-halo-β-ketoester as the starting material.

The Cook-Heilbron Synthesis: An Alternative Route to Aminothiazoles

While the Hantzsch synthesis remains the most common method for preparing 2-aminothiazoles, the Cook-Heilbron thiazole synthesis , discovered in 1947 by Alan H. Cook, Sir Ian Heilbron, and A.L. Levy, provided a novel route to 5-aminothiazoles.[10] This reaction involves the interaction of α-aminonitriles with reagents like carbon disulfide or dithioacids under mild conditions.[10] Although this method yields a different regioisomer, its discovery expanded the synthetic toolkit available to chemists and highlighted the diverse pathways to constructing the thiazole ring.

The Hantzsch Synthesis of 2-Aminothiazole-4-Carboxylates: Mechanism and Experimental Protocol

The enduring utility of the Hantzsch synthesis lies in its simplicity, efficiency, and the ready availability of starting materials. The reaction to form ethyl 2-amino-1,3-thiazole-4-carboxylate is a classic example.

Reaction Mechanism

The mechanism of the Hantzsch synthesis for 2-aminothiazole-4-carboxylates proceeds through a well-established pathway:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo-β-ketoester (e.g., ethyl bromopyruvate). This forms an isothiouronium salt intermediate.

  • Intramolecular Cyclization: The amino group of the isothiouronium intermediate then acts as a nucleophile, attacking the adjacent ketone carbonyl carbon. This intramolecular condensation leads to the formation of a five-membered heterocyclic intermediate.

  • Dehydration: The resulting intermediate readily undergoes dehydration to form the stable aromatic thiazole ring.

Visualizing the Hantzsch Synthesis

Hantzsch_Synthesis Thiourea Thiourea Intermediate1 Isothiouronium Salt Thiourea->Intermediate1 Nucleophilic Attack AlphaHaloKetoester Ethyl Bromopyruvate AlphaHaloKetoester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Ethyl 2-Aminothiazole-4-carboxylate Intermediate2->Product Dehydration (-H2O)

Caption: The Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate.

Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate

The following protocol is a generalized procedure based on established methods.[11]

Materials:

  • Thiourea

  • Ethyl 3-bromopyruvate

  • Ethanol

  • Ice water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve thiourea (1.2 mmol) in ethanol (2 mL).

  • To this solution, add ethyl 3-bromopyruvate (1 mmol).

  • Heat the reaction mixture to 70°C and stir for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice water.

  • Collect the resulting precipitate by filtration.

  • Wash the precipitate with cold water and dry under vacuum to yield ethyl 2-aminothiazole-4-carboxylate.[11]

Self-Validation: The identity and purity of the product can be confirmed by determining its melting point and comparing it to the literature value, as well as through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Biological Activities and Therapeutic Applications

The 2-aminothiazole carboxylate scaffold is a privileged structure due to its ability to interact with a wide array of biological targets. This has led to its exploration in numerous therapeutic areas.

Anticancer Activity

A significant body of research has focused on the development of 2-aminothiazole derivatives as anticancer agents.[4][12] These compounds have been shown to exhibit potent and selective inhibitory activity against various human cancer cell lines, including those of the breast, lung, colon, and leukemia.[4][12] The design of novel 2-amino-thiazole-5-carboxylic acid phenylamide derivatives, inspired by the structure of Dasatinib, has yielded compounds with high antiproliferative potency against human K563 leukemia cells.[12][13]

Antimicrobial and Antifungal Activity

The 2-aminothiazole core is also a key pharmacophore in the development of antimicrobial and antifungal agents.[1] Strategic substitution at various positions on the thiazole ring can dramatically enhance the antimicrobial properties of the parent compound.[1] For instance, the introduction of an arylazo group at the 5-position has been shown to significantly increase activity against both Gram-negative and Gram-positive bacteria, as well as fungal strains.[1]

Enzyme Inhibition

Aminothiazole carboxylates have emerged as potent inhibitors of various enzymes implicated in disease. Recently, 2-aminothiazole-4-carboxylic acids have been discovered as broad-spectrum inhibitors of metallo-β-lactamases (MBLs), enzymes that confer bacterial resistance to β-lactam antibiotics.[14] Additionally, derivatives of this scaffold have been identified as inhibitors of glutaminase, an enzyme involved in the metabolic rewiring of cancer cells.[15] Furthermore, 2-aminothiazole-4-carboxylate derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, by targeting enzymes such as β-ketoacyl-ACP synthase (mtFabH).[16][17]

Structure-Activity Relationship (SAR) Summary

The biological activity of 2-aminothiazole carboxylates can be finely tuned by modifying the substituents on the thiazole ring and the amino group. The following table summarizes key SAR insights.

Position of SubstitutionSubstituent TypeImpact on Biological ActivityReference(s)
2-Amino Group Acylation (e.g., propanamido)Increased anticancer activity compared to acetamido.[12]
Aromatic substitutionGenerally enhances antitumor activity.[12]
4-Position Carboxylate esterProvides a handle for further derivatization and can influence solubility and pharmacokinetic properties.[17]
5-Position Arylazo groupDramatically enhances antimicrobial and antifungal properties.[1]
Hydrophobic aliphatic chains or bulky atoms (e.g., iodine)Can improve anticancer activity.[12]

Conclusion

The discovery and development of aminothiazole carboxylates represent a significant chapter in the history of medicinal chemistry. From the foundational Hantzsch synthesis to its modern applications in the design of targeted therapeutics, this scaffold has proven to be remarkably versatile and effective. The ability to readily synthesize and derivatize the 2-aminothiazole-4-carboxylate core ensures its continued relevance in the ongoing quest for novel and improved treatments for a wide range of human diseases. The insights provided in this guide aim to equip researchers, scientists, and drug development professionals with a thorough understanding of the history, synthesis, and therapeutic potential of this truly privileged structure.

References

Methodological & Application

Synthesis Protocol for Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate: An Application Note for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The thiazole nucleus is a cornerstone in medicinal chemistry, featuring prominently in a multitude of pharmacologically active agents. Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a privileged scaffold in drug design. When coupled with a piperazine moiety—another critical pharmacophore known to enhance solubility and modulate biological activity—the resulting 2-(piperazin-1-yl)thiazole framework offers a versatile platform for the development of novel therapeutics. This application note provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate, a key intermediate for the elaboration of diverse compound libraries targeting a range of therapeutic areas, including but not limited to oncology, neuroscience, and infectious diseases.

The strategic placement of the piperazine at the 2-position and an ethyl carboxylate at the 4-position of the thiazole ring provides two orthogonal handles for further chemical modification. The secondary amine of the piperazine is amenable to a wide array of functionalization, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations. This guide is intended for researchers, scientists, and drug development professionals, offering not just a synthetic recipe, but also the underlying chemical principles and practical insights to ensure a successful and reproducible outcome.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a robust three-step sequence, commencing with the well-established Hantzsch thiazole synthesis. This is followed by a diazotization and bromination to install a suitable leaving group at the 2-position. The final step involves a nucleophilic aromatic substitution (SNAr) with a protected piperazine, followed by deprotection to yield the target compound. This strategy is designed for efficiency and scalability, utilizing readily available starting materials.

Synthetic_Scheme A Ethyl 3-bromopyruvate + Thiourea B Ethyl 2-amino-thiazole-4-carboxylate A->B Hantzsch Synthesis C Ethyl 2-bromo-thiazole-4-carboxylate B->C Sandmeyer-type Bromination D Ethyl 2-(4-Boc-piperazin-1-yl)-thiazole-4-carboxylate C->D Nucleophilic Aromatic Substitution (with Boc-piperazine) E This compound D->E Boc Deprotection

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-amino-thiazole-4-carboxylate (Intermediate 1)

The initial step involves the cyclocondensation of ethyl 3-bromopyruvate and thiourea, a classic Hantzsch thiazole synthesis. This reaction proceeds via the formation of a thiazolinium intermediate, which then dehydrates to form the aromatic thiazole ring.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 3-bromopyruvate195.0310.0 g51.3 mmol
Thiourea76.123.9 g51.2 mmol
Ethanol46.07100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (3.9 g, 51.2 mmol) and ethanol (100 mL).

  • Stir the mixture at room temperature until the thiourea is partially dissolved.

  • Slowly add ethyl 3-bromopyruvate (10.0 g, 51.3 mmol) to the suspension. Caution: The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl acetate/Hexane).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 20 mL), and dry under vacuum to afford Ethyl 2-amino-thiazole-4-carboxylate as a pale yellow solid.[1][2]

  • Expected Yield: 80-90%.

  • Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry. The melting point should be in the range of 177-181 °C.[2]

Part 2: Synthesis of Ethyl 2-bromo-thiazole-4-carboxylate (Intermediate 2)

This step transforms the 2-amino group into a 2-bromo group via a Sandmeyer-type reaction. The amino group is first diazotized with a nitrite source in the presence of a strong acid, followed by the introduction of a bromide salt.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 2-amino-thiazole-4-carboxylate172.205.0 g29.0 mmol
Sodium Nitrite (NaNO₂)69.002.4 g34.8 mmol
Hydrobromic Acid (HBr, 48%)80.9115 mL-
Copper(I) Bromide (CuBr)143.454.6 g32.1 mmol
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-50 mL-
Brine-50 mL-
Anhydrous Sodium Sulfate---

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, suspend Ethyl 2-amino-thiazole-4-carboxylate (5.0 g, 29.0 mmol) in 48% hydrobromic acid (15 mL).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (2.4 g, 34.8 mmol) in a minimal amount of cold water and add it dropwise to the reaction mixture, maintaining the temperature below 5 °C. Stir for 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) bromide (4.6 g, 32.1 mmol) in 48% hydrobromic acid (10 mL) and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cold CuBr solution. Effervescence will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Pour the reaction mixture into 100 mL of ice-water and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: 1:4 Ethyl acetate/Hexane) to yield Ethyl 2-bromo-thiazole-4-carboxylate as a solid.[3][4]

  • Expected Yield: 60-70%.

  • Characterization: The product can be characterized by 1H NMR, 13C NMR, and mass spectrometry. The melting point should be in the range of 67-71 °C.[4]

Part 3: Synthesis of this compound (Final Product)

The final step is a nucleophilic aromatic substitution reaction where the bromide at the 2-position of the thiazole is displaced by piperazine. To prevent dialkylation of piperazine, a mono-Boc-protected piperazine is used, followed by acid-mediated deprotection.

Final_Step cluster_0 Step 3a: Nucleophilic Substitution cluster_1 Step 3b: Deprotection C Ethyl 2-bromo-thiazole-4-carboxylate D Ethyl 2-(4-Boc-piperazin-1-yl)-thiazole-4-carboxylate C->D Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat BocPip Boc-piperazine BocPip->D E Ethyl 2-piperazin-1-yl)-thiazole-4-carboxylate D_de Ethyl 2-(4-Boc-piperazin-1-yl)-thiazole-4-carboxylate D_de->E Acid (e.g., TFA or HCl in Dioxane)

Caption: Reaction scheme for the final two stages of the synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (Step 3a)Moles (Step 3a)Quantity (Step 3b)Moles (Step 3b)
Ethyl 2-bromo-thiazole-4-carboxylate236.092.0 g8.47 mmol--
tert-Butyl piperazine-1-carboxylate (Boc-piperazine)186.251.73 g9.32 mmol--
Potassium Carbonate (K₂CO₃)138.212.34 g16.9 mmol--
N,N-Dimethylformamide (DMF)73.0920 mL---
Trifluoroacetic Acid (TFA)114.02--5 mL-
Dichloromethane (DCM)84.93--15 mL-
Ethyl Acetate88.11100 mL---
Water18.02100 mL---
Saturated Sodium Bicarbonate Solution---50 mL-

Procedure - Step 3a: Nucleophilic Substitution

  • To a 100 mL round-bottom flask, add Ethyl 2-bromo-thiazole-4-carboxylate (2.0 g, 8.47 mmol), Boc-piperazine (1.73 g, 9.32 mmol), and potassium carbonate (2.34 g, 16.9 mmol).

  • Add anhydrous N,N-dimethylformamide (20 mL) and stir the mixture at 80-90 °C for 4-6 hours. Monitor the reaction by TLC. The use of a base like potassium carbonate is crucial to scavenge the HBr formed during the reaction.[5]

  • After completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected product. This intermediate is often carried forward to the next step without extensive purification.

Procedure - Step 3b: Boc Deprotection

  • Dissolve the crude Ethyl 2-(4-Boc-piperazin-1-yl)-thiazole-4-carboxylate in dichloromethane (15 mL).

  • Add trifluoroacetic acid (5 mL) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. The deprotection is typically rapid under these acidic conditions.[6][7][8]

  • Remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in a small amount of dichloromethane and carefully neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by flash column chromatography on silica gel (Eluent: 5-10% Methanol in Dichloromethane) to afford this compound.

  • Expected Overall Yield (from Intermediate 2): 50-65%.

  • Characterization: The final product should be characterized by 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR) to confirm its structure and purity.

Scientific Rationale and Trustworthiness

The presented protocol is designed based on well-established and reliable chemical transformations.

  • Hantzsch Thiazole Synthesis: This is a high-yielding and robust method for the formation of the thiazole core, making it a dependable starting point for the synthesis.

  • Sandmeyer-type Bromination: This reaction provides a reliable method to introduce a halogen at the 2-position, which is essential for the subsequent nucleophilic substitution. The choice of bromide as a leaving group offers a good balance of reactivity and stability.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the thiazole ring nitrogen and the ester group at the 4-position facilitates the SNAr reaction at the 2-position.

  • Use of Boc Protecting Group: The use of Boc-piperazine is a critical and standard strategy in organic synthesis to ensure mono-functionalization of the piperazine ring, thereby preventing the formation of undesired bis-thiazolylpiperazine byproducts.[5] The subsequent deprotection under acidic conditions is a clean and efficient process.

By following this protocol, researchers can confidently synthesize the target molecule with a high degree of purity and in good yield. The self-validating nature of this protocol lies in the clear and distinct characterization data expected for each intermediate and the final product, allowing for straightforward monitoring of the synthetic progress.

References

Application Notes & Protocols: The Strategic Utility of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: A Privileged Scaffold in Medicinal Chemistry

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a heterocyclic building block of significant interest in modern drug discovery. Its molecular architecture, which combines a thiazole ring, a piperazine moiety, and a reactive ethyl ester group, offers a trifecta of chemical functionality. This unique combination makes it a versatile intermediate for synthesizing a diverse range of biologically active compounds.

The thiazole nucleus is a well-established pharmacophore present in numerous approved drugs and clinical candidates, prized for its wide spectrum of biological activities.[1][2][3] The piperazine ring is another privileged scaffold, particularly prevalent in agents targeting the central nervous system (CNS), where it often imparts favorable pharmacokinetic properties and provides a convenient handle for molecular elaboration.[4][5] The ethyl carboxylate group serves as a key reaction site, readily convertible into amides, hydrazides, or carboxylic acids, enabling the construction of extensive compound libraries.

These application notes provide a detailed guide for researchers, chemists, and drug development professionals on the strategic use of this intermediate. We will explore its physicochemical properties, detail robust synthetic protocols for its derivatization, and outline essential analytical methods for quality control, thereby providing a comprehensive framework for its application in pharmaceutical research and development. The protocols described herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure reproducibility and success.

Physicochemical Properties & Safe Handling

A thorough understanding of the compound's properties and safety requirements is paramount before any experimental work.

PropertyValueSource
CAS Number 104481-24-5[6]
Molecular Formula C₁₀H₁₅N₃O₂S[6]
Molecular Weight 241.31 g/mol [6]
Boiling Point 378.4°C[6]
Appearance Pale yellow solid/liquid[7]
Storage 2-8°C, under inert gas, protected from light and moisture.[6][8][9]

Safety & Handling Precautions: this compound and its precursors require careful handling in a well-ventilated laboratory or fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[8][9]

  • Stability: The compound is generally stable under normal conditions but may be sensitive to light and moisture.[8]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting and call a physician immediately.[8][9]

Core Application: A Versatile Scaffold for API Synthesis

The primary utility of this compound lies in its role as a central scaffold for building more complex Active Pharmaceutical Ingredients (APIs). It is particularly valuable in programs aimed at developing novel antipsychotics, antidepressants, and antimicrobial agents.[4][6] The rationale for its use is rooted in its distinct functional handles:

  • The Piperazine N-H Group: The secondary amine on the piperazine ring is a nucleophile, readily undergoing N-alkylation, N-arylation, or acylation reactions. This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR) and modulate pharmacological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • The Ethyl Carboxylate Group: This ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a stable amide bond—a cornerstone of medicinal chemistry. Alternatively, it can be converted to a hydrazide for the synthesis of various five-membered heterocyclic compounds.[10][11]

This dual functionality allows for a divergent synthetic approach, where a common core can be rapidly elaborated into a library of candidate molecules.

Experimental Protocols

The following protocols provide step-by-step methodologies for key transformations. All reactions should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure completion.

Protocol 1: Synthesis of Amide Derivatives via Saponification and Amide Coupling

This two-step protocol is a robust method for converting the ethyl ester into a diverse library of amides, which are often critical for biological activity.

Step A: Saponification to 2-(Piperazin-1-yl)thiazole-4-carboxylic acid

  • Rationale: The conversion of the stable ethyl ester to a carboxylic acid is the necessary activation step for subsequent amide bond formation. Lithium hydroxide (LiOH) is a commonly used reagent for this transformation due to its high reactivity and selectivity under mild conditions. A mixed solvent system of THF and water ensures the solubility of both the organic substrate and the inorganic base.

  • Materials:

    • This compound

    • Lithium hydroxide monohydrate (LiOH·H₂O)

    • Tetrahydrofuran (THF), reagent grade

    • Deionized Water

    • Hydrochloric Acid (1N HCl)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio).

    • Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution.

    • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

    • Once complete, remove the THF under reduced pressure using a rotary evaporator.

    • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH ~3-4 with 1N HCl. A precipitate should form.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude carboxylic acid, which can often be used in the next step without further purification.

Step B: Amide Coupling with a Primary/Secondary Amine

  • Rationale: This step forms the crucial amide bond. Using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient and minimizes side reactions. A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is required to neutralize the acid formed and facilitate the reaction.

  • Materials:

    • 2-(Piperazin-1-yl)thiazole-4-carboxylic acid (from Step A)

    • Desired amine (R¹R²NH) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Dimethylformamide (DMF), anhydrous

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Ethyl Acetate (EtOAc)

    • Brine

  • Procedure:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the desired amine (1.1 eq) and DIPEA (3.0 eq) to the solution.

    • In a separate vial, dissolve HATU (1.2 eq) in a small amount of DMF and add it dropwise to the reaction mixture at 0°C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired amide.

Synthesis_Workflow start Ethyl 2-piperazin-1-yl- thiazole-4-carboxylate hydrolysis Step A: Saponification (LiOH, THF/H2O) start->hydrolysis Reagents acid Carboxylic Acid Intermediate hydrolysis->acid Isolate coupling Step B: Amide Coupling (Amine, HATU, DIPEA) acid->coupling Reagents purify Purification (Chromatography) coupling->purify Crude Product product Final Amide Product purify->product Pure Product

Caption: Workflow for Amide Synthesis.

Protocol 2: N-Alkylation of the Piperazine Moiety

This protocol details the functionalization of the secondary amine on the piperazine ring, a common strategy for modulating a compound's properties.

  • Rationale: This is a standard nucleophilic substitution reaction. The secondary amine of the piperazine acts as the nucleophile, attacking an electrophilic alkyl or benzyl halide. A weak base like potassium carbonate (K₂CO₃) is sufficient to act as a proton scavenger, driving the reaction to completion. Acetonitrile is an excellent polar aprotic solvent for this type of reaction.

  • Materials:

    • This compound

    • Alkyl or Benzyl Halide (R-X, where X = Cl, Br, or I) (1.1 eq)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

    • Acetonitrile (CH₃CN), anhydrous

    • Potassium Iodide (KI) (catalytic amount, optional for chlorides/bromides)

    • Water

    • Ethyl Acetate (EtOAc)

    • Brine

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous acetonitrile.

    • Add the alkyl/benzyl halide (1.1 eq). If using a less reactive chloride or bromide, a catalytic amount of KI can be added to facilitate the reaction via in situ Finkelstein reaction.

    • Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir until the starting material is consumed, as determined by TLC or LC-MS (typically 6-24 hours).

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Rinse the filter cake with a small amount of acetonitrile or ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product using flash column chromatography to yield the pure N-substituted product.

Quality Control and Analytical Characterization

To ensure the integrity of experimental results, rigorous quality control of the intermediate and its synthetic products is essential. This constitutes a self-validating system for the protocols.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

    • Typical Conditions: A C18 reverse-phase column with a gradient elution system (e.g., 5% to 95% acetonitrile in water with 0.1% trifluoroacetic acid or formic acid) is effective. Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation.

    • ¹H NMR: Should confirm the presence of all expected protons, including the ethyl group (triplet and quartet), thiazole proton (singlet), and piperazine protons (multiplets), along with any newly introduced moieties.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

    • Method: Electrospray ionization (ESI) is typically used. The compound should be observed as its protonated molecular ion [M+H]⁺.

QC_Workflow sample Synthesized Batch prep Sample Preparation (Dilution in Solvent) sample->prep hplc HPLC Analysis prep->hplc nmr NMR Analysis prep->nmr ms MS Analysis prep->ms data Data Review & Interpretation hplc->data nmr->data ms->data pass Batch Passes (Meets Specification) data->pass Purity & Structure OK fail Batch Fails (Repurify or Reject) data->fail Out of Spec

Caption: Quality Control (QC) Workflow.

Conclusion

This compound is a high-value, versatile intermediate for pharmaceutical synthesis. Its strategically positioned functional groups allow for divergent and efficient synthetic routes to novel chemical entities. The protocols and analytical methods detailed in these notes provide a robust framework for chemists to leverage this scaffold in drug discovery programs, particularly in the search for new CNS and antimicrobial agents. Adherence to these validated procedures will enable the reliable and reproducible synthesis of derivatives for biological evaluation.

References

Application Notes & Protocols: N-Acylation Reactions of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of the N-acylation of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate, a critical transformation for the synthesis of novel pharmaceutical candidates. The piperazine heterocycle is a cornerstone in medicinal chemistry, and its functionalization via N-acylation is a key strategy for modulating the physicochemical and pharmacological properties of lead compounds.[1] This document details the underlying chemical principles, offers validated, step-by-step protocols for various acylation conditions, and provides expert insights into reaction optimization and troubleshooting. The protocols are designed to be self-validating, ensuring reproducibility and high yields for researchers in drug discovery and development.

Introduction: Strategic Importance in Medicinal Chemistry

This compound is a versatile heterocyclic building block. Its structure incorporates a thiazole ring, often associated with a wide range of biological activities, and a piperazine moiety, which is frequently used to improve properties such as aqueous solubility and oral bioavailability.[2] The secondary amine on the piperazine ring (N-4 position) serves as a prime handle for chemical modification.

N-acylation transforms this secondary amine into an amide, a fundamental linkage present in approximately 25% of all commercial pharmaceuticals.[3] This modification can profoundly impact a molecule's biological profile by:

  • Introducing new pharmacophoric elements.

  • Altering hydrogen bonding capabilities.

  • Modulating lipophilicity and membrane permeability.

  • Blocking metabolic degradation at the nitrogen atom.

Given the prevalence of the N-acyl piperazine scaffold in clinically approved drugs, mastering its synthesis is of paramount importance.[1][4] This guide provides robust and versatile protocols to facilitate the synthesis of diverse libraries of N-acylated derivatives for structure-activity relationship (SAR) studies.[5]

The Chemistry of N-Acylation: Mechanism and Key Parameters

The N-acylation of a secondary amine, such as the piperazine nitrogen in our substrate, proceeds via a nucleophilic acyl substitution mechanism.[6][7] The reaction involves the attack of the nucleophilic amine on the electrophilic carbonyl carbon of an acylating agent.

Core Reaction Components:
  • The Nucleophile: this compound. The lone pair of electrons on the distal nitrogen of the piperazine ring initiates the reaction.

  • The Acylating Agent: These reagents provide the acyl group (R-C=O). The reactivity varies significantly, with acyl chlorides being more electrophilic and reactive than corresponding acid anhydrides.[8] Common examples include benzoyl chloride, acetyl chloride, and acetic anhydride.

  • The Base: The presence of a base is critical. During the reaction with acyl chlorides or anhydrides, an acidic byproduct (e.g., HCl or carboxylic acid) is formed. The base neutralizes this acid, which is essential for two reasons:

    • It prevents the protonation of the starting amine, which would render it non-nucleophilic.[8]

    • It drives the reaction equilibrium towards the product side.[9] Commonly used bases include tertiary amines like triethylamine (Et₃N) and pyridine, or inorganic bases like sodium hydroxide in biphasic systems.[10]

The general mechanism is depicted below. The organic base can act as a simple acid scavenger or, in some cases, can react with the acylating agent to form a more reactive cationic acyl intermediate.[11]

Mechanism sub R₂NH (Piperazine) intermed Tetrahedral Intermediate sub->intermed Nucleophilic Attack acyl R'-CO-L (Acylating Agent) acyl->intermed base Base salt Base-H⁺ L⁻ base->salt Acid Neutralization prod R₂N-CO-R' (Amide Product) intermed->prod Collapse & Leaving Group Expulsion Workflow setup 1. Reaction Setup (Substrate, Solvent, Base) cool 2. Cool to 0 °C (For Acyl Chlorides) setup->cool add 3. Add Acylating Agent (Dropwise) cool->add react 4. Reaction Stirring (Monitor by TLC) add->react workup 5. Aqueous Work-up (Quench, Extract, Wash) react->workup purify 6. Dry & Concentrate workup->purify analysis 7. Purification (Column Chromatography) purify->analysis final 8. Characterization (NMR, MS, etc.) analysis->final

References

Application Notes and Protocols for the Utilization of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate in Antimicrobial Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of therapeutic agents. The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial action.[1] When coupled with a piperazine moiety—a common pharmacophore known to enhance solubility and cell permeability—the resulting hybrid structure presents a compelling starting point for the design of new anti-infective drug candidates.[2][3]

This document provides a comprehensive guide for researchers on the utilization of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate as a versatile precursor in the design and synthesis of novel antimicrobial agents. We will detail its synthesis, propose pathways for its derivatization, and provide robust, validated protocols for the evaluation of its antimicrobial efficacy and preliminary safety profile. The insights herein are grounded in established principles of medicinal chemistry and microbiology, aiming to empower research teams to accelerate their drug discovery programs.

Chemical Foundation: Synthesis of the Core Scaffold

The successful application of this compound in a drug discovery workflow begins with its efficient and scalable synthesis. A reliable synthetic route is paramount for generating the necessary quantities for biological screening and subsequent derivatization. A proven method for the synthesis of the hydrochloride salt of this compound has been documented, which involves a two-step process starting from the Boc-protected piperazine precursor.[4]

Protocol 1: Synthesis of Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate Hydrochloride

This protocol is adapted from established literature and provides a clear pathway to obtaining the title compound.[4]

Step 1: Synthesis of Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate

  • Reaction Setup: In a round-bottom flask, combine ethyl 2-bromothiazole-4-carboxylate and N-Boc-piperazine in a suitable solvent such as ethanol.

  • Base Addition: Add a non-nucleophilic base, for example, triethylamine, to the mixture to act as a scavenger for the hydrobromic acid byproduct.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel to yield the pure Boc-protected product.

Step 2: Deprotection to Yield Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate Hydrochloride

  • Dissolution: Dissolve the purified product from Step 1 in a minimal amount of a dry, inert solvent such as dioxane.[4]

  • Acidification: To the stirred solution, add a solution of hydrochloric acid in dioxane (e.g., 4N HCl in dioxane) at room temperature.[4]

  • Reaction and Precipitation: Continue stirring for a few hours. The hydrochloride salt of the deprotected product will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities, and dry under vacuum to obtain the final product as a hydrochloride salt.[5]

Synthesis_Workflow reagents1 Ethyl 2-bromothiazole-4-carboxylate + N-Boc-piperazine + Triethylamine step1 Step 1: Nucleophilic Aromatic Substitution reagents1->step1 intermediate Ethyl 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)thiazole-4-carboxylate step1->intermediate step2 Step 2: Boc Deprotection intermediate->step2 reagents2 4N HCl in Dioxane reagents2->step2 product Ethyl 2-(piperazin-1-yl)thiazole-4-carboxylate Hydrochloride step2->product

Caption: Synthetic workflow for this compound HCl.

Strategic Derivatization for Enhanced Antimicrobial Activity

The core scaffold of this compound offers multiple points for chemical modification to explore the structure-activity relationship (SAR). The secondary amine of the piperazine ring is a prime handle for derivatization, allowing for the introduction of a wide variety of functional groups that can modulate the compound's physicochemical properties and biological activity.

Key Derivatization Strategies:

  • Acylation: Reaction of the piperazine nitrogen with various acyl chlorides or carboxylic acids (using coupling agents) can introduce amide functionalities. This allows for the exploration of different alkyl and aryl substituents.

  • Alkylation: The piperazine nitrogen can be alkylated using a range of alkyl halides to introduce new side chains.

  • Sulfonylation: Reaction with sulfonyl chlorides can be used to install sulfonamide groups, which are present in many antibacterial drugs.

The goal of these modifications is to enhance the interaction of the molecule with its putative bacterial target and to optimize its pharmacokinetic profile.

Antimicrobial Efficacy Evaluation: A Step-by-Step Approach

A systematic evaluation of the antimicrobial properties of the synthesized derivatives is crucial. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for this assessment.[6][7][8]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Materials:

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound. Perform two-fold serial dilutions of the compounds in MHB directly in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.

  • Controls: Include a positive control (bacteria in broth without any compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Test Compound in 96-well Plate prep_dilutions->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read MIC Value (Lowest concentration with no growth) incubate->read_results end End read_results->end

Caption: Workflow for MIC determination via broth microdilution.

Preliminary Safety Assessment: In Vitro Cytotoxicity

A critical aspect of early-stage drug discovery is to assess the potential toxicity of lead compounds to mammalian cells. A high therapeutic index (the ratio of the toxic dose to the therapeutic dose) is a desirable characteristic of any drug candidate. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is a common method for evaluating cytotoxicity.

Protocol 3: MTT Cytotoxicity Assay

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells can reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent).

  • Incubation: Incubate the cells with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting the cell viability against the compound concentration.

Exploring the Mechanism of Action

While empirical screening is essential, understanding the mechanism of action of a new antimicrobial agent can guide further optimization. For compounds containing a piperazinyl-thiazole core, a potential target is DNA gyrase. This has been suggested for structurally related compounds and is the mechanism of action for quinolone antibiotics, which also often feature a piperazine ring.

Proposed Investigatory Steps:

  • DNA Gyrase Supercoiling Assay: This in vitro assay can directly measure the inhibitory effect of the compounds on the activity of purified DNA gyrase.

  • Macromolecular Synthesis Inhibition Assays: These assays can determine if the compounds selectively inhibit the synthesis of DNA, RNA, protein, or the cell wall in bacteria.

Structure-Activity Relationship (SAR) Insights

Although specific SAR data for this compound is not yet widely published, general trends for related thiazole and piperazine-containing compounds can provide initial guidance. For instance, the nature of the substituent on the piperazine nitrogen is often a key determinant of antimicrobial potency and spectrum.[2] A systematic exploration of different substituents at this position is a logical first step in an SAR campaign.

Data Presentation and Interpretation

For a clear comparison of the synthesized compounds, all quantitative data should be summarized in a tabular format.

Table 1: Antimicrobial Activity and Cytotoxicity of Novel Thiazole Derivatives

Compound IDR-Group on PiperazineMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC₅₀ (µM) vs. HEK293 cells
Lead-01 -H (from precursor)Data to be determinedData to be determinedData to be determined
Deriv-01 -COCH₃Data to be determinedData to be determinedData to be determined
Deriv-02 -CH₂PhData to be determinedData to be determinedData to be determined
Control CiprofloxacinReference ValueReference ValueReference Value

Concluding Remarks and Future Directions

This compound represents a promising and readily accessible starting material for the development of novel antimicrobial agents. Its synthetic tractability and the proven antimicrobial potential of the broader thiazole-piperazine class of compounds make it an attractive scaffold for further investigation. By following the detailed protocols and strategic guidance outlined in these application notes, research teams can efficiently synthesize, screen, and begin to optimize a new generation of drug candidates in the critical fight against infectious diseases. Future in vivo studies using appropriate animal models will be essential to validate the efficacy of any promising lead compounds identified through this workflow.[4]

References

Application Notes and Protocols for Coupling Reactions of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Piperazinyl-Thiazole Scaffold

The ethyl 2-piperazin-1-yl-thiazole-4-carboxylate moiety is a privileged scaffold in medicinal chemistry and drug discovery. The constituent piperazine and thiazole rings are found in a multitude of pharmacologically active molecules, valued for their ability to engage in a wide range of biological interactions.[1][2] The piperazine ring, a common N-heterocycle in FDA-approved drugs, often serves as a versatile linker, while the thiazole ring is a key component in numerous therapeutic agents, including anticancer and antimicrobial drugs. The strategic combination of these two heterocycles in this compound offers a unique building block for the synthesis of novel compounds with potential therapeutic applications in oncology, neuroscience, and infectious diseases.

This guide provides detailed protocols for three fundamental coupling reactions involving this compound: amide bond formation, Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling. The protocols are designed to be robust and adaptable, with explanations of the underlying chemical principles to empower researchers to modify and troubleshoot these reactions effectively.

I. Amide Bond Formation: Expanding the Molecular Core

The secondary amine of the piperazine ring in this compound is a prime site for functionalization via amide bond formation. This reaction is one of the most frequently utilized transformations in medicinal chemistry for creating complex molecules from simpler building blocks. The choice of coupling reagent is critical for achieving high yields and minimizing side reactions.[3]

Protocol 1: HATU-Mediated Amide Coupling

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent, particularly for sterically hindered amines and acids, and is known to minimize racemization.[3][4]

Workflow for HATU-Mediated Amide Coupling

cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid (R-COOH) Active_Ester O-Acyl-isourea Active Ester Carboxylic_Acid->Active_Ester HATU, DIPEA in DMF HATU HATU DIPEA DIPEA Substrate Ethyl 2-piperazin-1-yl- thiazole-4-carboxylate Active_Ester->Substrate Addition of Substrate Amide_Product Amide Product Substrate->Amide_Product Workup Aqueous Workup Amide_Product->Workup Purification Column Chromatography Workup->Purification

Caption: General workflow for HATU-mediated amide coupling.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a cost-effective and widely used method for amide bond formation. HOBt acts as an additive to suppress side reactions and reduce racemization.[5]

Materials:

  • This compound

  • Carboxylic acid of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or DMF

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the carboxylic acid (1.0 equivalent) and HOBt (1.2 equivalents) in anhydrous DCM or DMF, add DIPEA (2.0 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in a minimal amount of the reaction solvent.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • If using DCM, wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine. If using DMF, perform an aqueous workup after dilution with a suitable organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Coupling ReagentBaseSolventTypical Time (h)Typical Yield (%)Notes
HATU DIPEADMF2 - 685 - 98Highly efficient, especially for challenging substrates; minimizes racemization.[3]
EDC/HOBt DIPEA/TEADCM or DMF4 - 2475 - 90Cost-effective and widely used; the urea byproduct can sometimes complicate purification.[5]

II. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6] This reaction is particularly useful for coupling the piperazine nitrogen of our substrate with aryl or heteroaryl halides, providing access to a diverse range of N-aryl piperazine derivatives. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.[7]

General Mechanism of Buchwald-Hartwig Amination

Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA Ar-X Pd_Halide L_nPd(Ar)(X) OA->Pd_Halide RE Reductive Elimination RE->Pd0 Product Ar-NR'R'' RE->Product ArylHalide Ar-X Amine R'R''NH Base Base Pd_Amido L_nPd(Ar)(NR'R''); Pd_Amido->RE Pd_Halide->Pd_Amido R'R''NH, Base

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination with Aryl Bromides

This protocol is optimized for the coupling of this compound with aryl bromides using a palladium catalyst and the Xantphos ligand. Xantphos is a robust ligand for the amination of aryl halides.[8][9]

Materials:

  • This compound

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂ (2-5 mol%), Xantphos (4-10 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add anhydrous toluene or dioxane, followed by the aryl bromide (1.0 equivalent) and this compound (1.2 equivalents).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by silica gel column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Notes
Pd(OAc)₂ / Xantphos NaOtBuToluene or Dioxane80 - 110A robust system for a wide range of aryl bromides.[7][9]
Pd₂(dba)₃ / BINAP Cs₂CO₃Toluene100 - 110An alternative catalyst/ligand system, particularly effective with certain substrates.[10]

III. Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, enabling the formation of carbon-carbon bonds. While our primary substrate does not have a halide for direct coupling, this reaction becomes highly relevant for derivatives of this compound that have been functionalized with a halide (e.g., through the Buchwald-Hartwig reaction with a haloaryl group). This section provides a general protocol for such a subsequent Suzuki coupling.

General Scheme of Suzuki-Miyaura Cross-Coupling

cluster_reactants Reactants cluster_catalysis Catalytic Cycle cluster_product Product Organohalide Organohalide (R-X) Coupled_Product Coupled Product (R-R') Organohalide->Coupled_Product Boronic_Acid Boronic Acid (R'-B(OH)₂) Boronic_Acid->Coupled_Product Catalyst Pd(0) Catalyst Base Base

Caption: Reactants and products of the Suzuki-Miyaura cross-coupling.

Protocol 4: Suzuki-Miyaura Coupling of a Halogenated Piperazinyl-Thiazole Derivative

This protocol outlines the coupling of a halogenated derivative of our title compound with a boronic acid.

Materials:

  • Halogenated derivative of this compound (e.g., bromoaryl derivative)

  • Aryl or heteroaryl boronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)

  • A mixture of 1,4-dioxane and water

Procedure:

  • In a reaction vessel, combine the halogenated thiazole derivative (1.0 equivalent), the boronic acid (1.5 equivalents), Pd(dppf)Cl₂ (3-5 mol%), and the base (2.0 equivalents).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed mixture of dioxane and water (typically a 4:1 to 10:1 ratio).

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 6-24 hours).

  • Cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by silica gel column chromatography.

CatalystBaseSolventTemperature (°C)Notes
Pd(dppf)Cl₂ K₂CO₃ or K₃PO₄Dioxane/Water80 - 100A versatile and reliable catalyst for a broad range of substrates.[11][12]
Pd(PPh₃)₄ Na₂CO₃DME/Water80 - 90A classic catalyst, particularly effective for aryl bromides and iodides.

Conclusion

The protocols detailed in this guide provide a robust starting point for the chemical derivatization of this compound. The inherent reactivity of the piperazine moiety allows for a diverse array of coupling reactions, enabling the synthesis of novel and complex molecules for drug discovery and development. By understanding the principles behind these transformations and carefully selecting the appropriate reaction conditions, researchers can effectively utilize this versatile building block to construct libraries of compounds for biological screening.

References

Application Notes and Protocols for High-Throughput Screening (HTS) Assays for Compound Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Accelerating Discovery with High-Throughput Screening

The journey of a novel compound from initial synthesis to a potential therapeutic candidate is a complex and resource-intensive process. A critical phase in this journey is the systematic evaluation of compound derivatives to understand their biological activity, potency, and specificity. High-Throughput Screening (HTS) has emerged as an indispensable technology in this endeavor, enabling the rapid and automated testing of vast libraries of chemical entities against specific biological targets.[1] This guide provides an in-depth overview of the principles, applications, and detailed protocols for key HTS assay formats, designed for researchers, scientists, and drug development professionals. Our focus is not merely on the procedural steps but on the underlying scientific rationale that ensures the generation of robust, reproducible, and meaningful data.

The core philosophy of a successful HTS campaign is the development of a self-validating assay system. This is achieved through rigorous assay design, meticulous optimization, and the implementation of stringent quality control measures. We will explore both biochemical (cell-free) and cell-based assays, each offering unique advantages in the drug discovery pipeline.[2] Biochemical assays provide a direct measure of a compound's effect on a purified target, such as an enzyme or receptor, while cell-based assays offer a more physiologically relevant context by evaluating compound activity within a living cell.[2][3]

Pillar 1: Foundational Principles of HTS Detection Technologies

The selection of an appropriate detection technology is paramount to the success of an HTS campaign. The choice is dictated by the nature of the biological target and the specific question being addressed. The most prevalent technologies—fluorescence, luminescence, and absorbance—form the bedrock of modern HTS.

Fluorescence-Based Assays

Fluorescence-based assays are widely used due to their high sensitivity, versatility, and amenability to automation.[4] These assays measure changes in the emission of light from a fluorophore, a molecule that absorbs light at one wavelength and emits it at a longer wavelength. Key fluorescence techniques employed in HTS include:

  • Fluorescence Polarization (FP): FP is a homogeneous technique ideal for monitoring molecular interactions in real-time.[5] It relies on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, leading to depolarized light emission. When this tracer binds to a larger molecule (e.g., a protein target), its rotation slows, and the emitted light remains polarized.[5][6] This change in polarization is directly proportional to the extent of binding, making it an excellent method for screening inhibitors that compete with the tracer for binding to the target.[5][6]

  • Förster Resonance Energy Transfer (FRET): FRET is a powerful tool for studying proximity between two molecules. It involves a non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. This energy transfer only occurs when the donor and acceptor are within a very short distance (typically 1-10 nm), and their emission/excitation spectra overlap.[7][8] FRET assays can be designed to measure enzymatic activity (e.g., cleavage of a FRET-labeled substrate) or protein-protein interactions.[9] The selection of the FRET pair is critical; a high quantum yield donor and a high extinction coefficient acceptor with significant spectral overlap will maximize the FRET signal.[7][8]

Luminescence-Based Assays

Luminescence assays measure light produced from a chemical or enzymatic reaction. These assays are renowned for their exceptional sensitivity and low background signals, as they do not require an external light source for excitation, thereby minimizing interference from autofluorescent compounds.[10]

  • Luciferase Reporter Assays: These are common in cell-based screening to measure changes in gene expression. A reporter gene (e.g., firefly or Renilla luciferase) is placed under the control of a specific promoter of interest. When the signaling pathway is activated, the promoter drives the expression of luciferase, which, in the presence of its substrate (luciferin), produces a quantifiable light signal.[11][12]

  • AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): This is a highly sensitive, bead-based technology used to study biomolecular interactions.[13][14] It utilizes two types of beads: a Donor bead that, upon excitation at 680 nm, converts ambient oxygen to a singlet state, and an Acceptor bead that contains a chemiluminescent substrate. When the two beads are brought into close proximity (within 200 nm) by a biological interaction, the singlet oxygen from the Donor bead triggers a cascade of chemical reactions in the Acceptor bead, culminating in a strong light emission.[13][15]

Absorbance-Based Assays

Absorbance assays, also known as colorimetric assays, measure the amount of light absorbed by a sample at a specific wavelength. While generally less sensitive than fluorescence or luminescence, they are simple, cost-effective, and can be miniaturized for HTS.[16] A common application is in cytotoxicity assays where a substrate is converted into a colored product by metabolically active cells.

Pillar 2: Assay Validation and Quality Control: The Self-Validating System

The trustworthiness of HTS data hinges on rigorous validation. An assay must be robust, reproducible, and fit for purpose.[17][18] The following parameters are critical for establishing a self-validating system.

Essential Controls

Every HTS plate must include appropriate controls to ensure the validity of the results:[19][20]

  • Negative Control: This is typically a sample containing all assay components except the test compound (e.g., vehicle control like DMSO). It represents the baseline or 0% activity/inhibition.

  • Positive Control: This is a sample treated with a known activator or inhibitor of the target. It represents 100% activity/inhibition and confirms that the assay can detect the desired biological effect.[21]

  • Neutral Control (for some assays): A compound known to be inactive against the target can also be included to monitor for non-specific effects.

Statistical Validation: The Z'-Factor

The Z'-factor (Z-prime) is a statistical parameter used to quantify the quality of an HTS assay.[2][22] It takes into account both the dynamic range (the difference between the means of the positive and negative controls) and the signal variability (the standard deviations of the controls).

Formula for Z'-Factor: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μ_p = mean of the positive control

  • σ_p = standard deviation of the positive control

  • μ_n = mean of the negative control

  • σ_n = standard deviation of the negative control

Z'-Factor ValueInterpretation
> 0.5Excellent assay, suitable for HTS.[2][22]
0 to 0.5Marginal assay, may require optimization.[2][22]
< 0Unacceptable assay, not suitable for screening.[2][22]

An assay with a Z'-factor of 0.5 or greater is generally considered robust and reliable for a full-scale screening campaign.[2][22]

Troubleshooting Common Artifacts

False positives and negatives can arise from compound interference with the assay technology itself.[10] It is crucial to identify and mitigate these artifacts:

  • Autofluorescence: Some library compounds may fluoresce at the same wavelength as the assay's reporter, leading to false positives in fluorescence intensity assays.[23][24] This can be mitigated by using red-shifted fluorophores or time-resolved fluorescence (TR-FRET) assays.[23]

  • Quenching: Compounds can absorb the light emitted by a fluorophore or luciferase, leading to false negatives.[23][24]

  • Luciferase Inhibition: A significant number of compounds can directly inhibit the luciferase enzyme, which is a common source of false positives in reporter assays designed to identify pathway inhibitors.[10][25]

  • Compound Aggregation: At high concentrations, some compounds can form aggregates that non-specifically inhibit enzymes, leading to false positives. The inclusion of a non-ionic detergent like Triton X-100 in the assay buffer can often prevent this.[10]

Counter-screens are essential to eliminate compounds that interfere with the assay technology rather than modulating the biological target.[10]

Pillar 3: Detailed Application Notes and Protocols

The following protocols are provided as a guide and should be optimized for the specific target and compound library being screened.

Protocol 1: Fluorescence Polarization (FP) Assay for Screening Enzyme Inhibitors

This protocol describes a competitive binding assay to identify inhibitors of a protein target.

Principle: A fluorescently labeled ligand (tracer) binds to the target protein, resulting in a high FP signal. A test compound that inhibits this interaction will displace the tracer, causing a decrease in the FP signal.[6]

Workflow Diagram:

FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis Tracer Dilute Fluorescent Tracer Add_Tracer Add Tracer Solution (5 µL) Tracer->Add_Tracer Enzyme Dilute Target Enzyme Add_Enzyme Add Enzyme Solution (10 µL) Enzyme->Add_Enzyme Compound Prepare Compound Dilution Plate Add_Compound Add Test Compound/ Controls (5 µL) Compound->Add_Compound Add_Compound->Add_Enzyme Incubate1 Incubate (15-30 min) at RT Add_Enzyme->Incubate1 Incubate1->Add_Tracer Incubate2 Incubate to Equilibrium (60-120 min) at RT Add_Tracer->Incubate2 Read_FP Measure Fluorescence Polarization Incubate2->Read_FP Analyze % Inhibition & IC50 Calculation Read_FP->Analyze

Caption: Experimental workflow for a competitive FP assay.

Materials:

  • Purified target enzyme

  • Fluorescently labeled tracer (ligand with known affinity for the target)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

  • Test compounds dissolved in 100% DMSO

  • Positive control inhibitor

  • Black, low-volume 384-well microplates[26]

  • Fluorescence plate reader capable of measuring FP

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

    • Dilute the target enzyme and fluorescent tracer in assay buffer to the optimal concentrations, determined during assay development.

  • Assay Plate Setup (per well): [6]

    • Add 5 µL of the diluted test compound, positive control, or vehicle control (assay buffer with DMSO) to the wells.

    • Add 10 µL of the diluted target enzyme solution.

    • Mix gently and incubate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

    • Add 5 µL of the diluted fluorescent tracer solution.

  • Incubation:

    • Mix the plate gently on a plate shaker.

    • Incubate at room temperature for 60-120 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).[26]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration using the following formula:[26] % Inhibition = 100 * (1 - (P_sample - P_low) / (P_high - P_low)) Where P_sample is the polarization of the test well, P_low is the polarization of the positive control (complete inhibition), and P_high is the polarization of the negative control (no inhibition).

    • Plot percent inhibition versus compound concentration to determine the IC50 value.

Protocol 2: AlphaScreen Assay for Screening Protein-Protein Interaction (PPI) Inhibitors

This protocol details a method to identify compounds that disrupt the interaction between two proteins.

Principle: One protein is captured on a Donor bead and the other on an Acceptor bead. When the proteins interact, the beads are brought into proximity, generating a luminescent signal. An inhibitor of the PPI will prevent bead proximity, leading to a decrease in the signal.

Workflow Diagram:

AlphaScreen_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (384-well plate) cluster_readout Data Acquisition & Analysis ProteinA Prepare Protein A (e.g., GST-tagged) Add_Proteins Add Proteins A & B and Compound ProteinA->Add_Proteins ProteinB Prepare Protein B (e.g., His-tagged) ProteinB->Add_Proteins Compound Prepare Compound Dilution Plate Compound->Add_Proteins Incubate1 Incubate (60 min) at RT Add_Proteins->Incubate1 Add_Beads Add Donor & Acceptor Bead Mix Incubate1->Add_Beads Incubate2 Incubate (60 min) in the dark at RT Add_Beads->Incubate2 Read_Signal Read AlphaScreen Signal Incubate2->Read_Signal Analyze % Inhibition & IC50 Calculation Read_Signal->Analyze Resazurin_Workflow cluster_prep Cell Culture & Plating cluster_assay Compound Treatment & Assay cluster_readout Data Acquisition & Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_Adhere Incubate (24h) for Adherence Seed_Cells->Incubate_Adhere Add_Compound Add Compound Dilutions Incubate_Adhere->Add_Compound Incubate_Treat Incubate for desired Exposure Time Add_Compound->Incubate_Treat Add_Resazurin Add Resazurin Solution (20 µL) Incubate_Treat->Add_Resazurin Incubate_Develop Incubate (1-4h) at 37°C Add_Resazurin->Incubate_Develop Read_Fluorescence Read Fluorescence (Ex: 560nm, Em: 590nm) Incubate_Develop->Read_Fluorescence Analyze % Viability & EC50 Calculation Read_Fluorescence->Analyze

References

Application Note & Protocol: A Robust Analytical HPLC Method for the Quantification of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate. This compound, featuring a piperazine and a thiazole moiety, is of significant interest in pharmaceutical development. The method presented herein is designed for accuracy, precision, and specificity, making it suitable for routine quality control, stability studies, and research applications. The protocol provides a comprehensive guide, from mobile phase preparation to data analysis, and explains the scientific rationale behind the selection of chromatographic parameters, ensuring methodological integrity and reproducibility.

Introduction

This compound is a heterocyclic compound incorporating both a piperazine and a thiazole ring system. Such scaffolds are prevalent in medicinal chemistry and are often associated with a wide range of biological activities.[1] The piperazine ring, a common pharmacophore, and the thiazole ring, present in numerous bioactive molecules including Vitamin B1, contribute to the compound's potential therapeutic applications.[1] Accurate and precise quantification of this molecule is paramount during drug discovery and development for ensuring product quality and consistency.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantification of pharmaceutical compounds.[2] Its high resolution, sensitivity, and reproducibility make it an indispensable tool. This document outlines a specific RP-HPLC method developed for this compound, providing a detailed protocol and the underlying scientific principles that govern the method's effectiveness. The development process adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines to ensure a robust and validatable analytical procedure.[3][4]

Scientific Rationale for Method Development

The development of a successful HPLC method is a systematic process that relies on the physicochemical properties of the analyte.[2] For this compound, a reverse-phase approach was selected due to the compound's moderate polarity, a characteristic inferred from its structural motifs.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and was chosen as the stationary phase. The non-polar C18 chains provide excellent retention for moderately polar to non-polar analytes. For basic compounds like those containing a piperazine group, peak tailing can be a concern due to interactions with residual silanols on the silica support. Modern, end-capped C18 columns are designed to minimize these secondary interactions, leading to improved peak symmetry.[5]

  • Mobile Phase Optimization:

    • Organic Modifier: Acetonitrile was selected as the organic component of the mobile phase. It typically offers lower viscosity and higher elution strength compared to methanol, often resulting in better peak shapes and shorter run times.

    • pH Control: The piperazine moiety in the target molecule is basic. The pH of the mobile phase is a critical parameter that influences the ionization state of the analyte and, consequently, its retention and peak shape.[5] By maintaining the mobile phase at an acidic pH (e.g., around 3), the piperazine nitrogens will be protonated. This consistent ionization state prevents peak splitting and tailing, leading to sharp, symmetrical peaks. A phosphate buffer is a suitable choice for maintaining a stable pH in this range.[6]

    • Gradient vs. Isocratic Elution: An isocratic elution with a fixed mobile phase composition is often preferred for its simplicity and robustness in quality control settings. A gradient elution, where the mobile phase composition changes over time, can be employed if complex mixtures with components of widely varying polarities need to be separated.[5] For the purpose of quantifying the main component, an optimized isocratic method is presented.

  • Detector Wavelength Selection: The UV-Visible spectrum of the analyte dictates the optimal detection wavelength. Thiazole derivatives are known to absorb UV light.[7][8][9] Based on the UV spectra of structurally related thiazole compounds, a detection wavelength in the range of 270-330 nm is expected to provide good sensitivity.[7][10] Experimental determination of the λmax (wavelength of maximum absorbance) for this compound is a crucial step for maximizing the detector response.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: A system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals and Reagents:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Water (HPLC grade or Milli-Q)

Preparation of Solutions
  • Mobile Phase (0.01M KH2PO4 in Water:Acetonitrile (60:40 v/v), pH 3.0):

    • Weigh 1.36 g of KH2PO4 and dissolve it in 1000 mL of HPLC grade water.

    • Filter the aqueous buffer solution through a 0.45 µm membrane filter.

    • Adjust the pH of the aqueous buffer to 3.0 with orthophosphoric acid.

    • Mix 600 mL of the prepared aqueous buffer with 400 mL of acetonitrile.

    • Degas the final mobile phase by sonication or helium sparging before use.

  • Diluent (Methanol:Water 50:50 v/v):

    • Mix equal volumes of HPLC grade methanol and HPLC grade water.

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer it to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound.

    • Transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 0.01M KH2PO4 (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 272 nm[10]
Run Time 10 minutes

Method Workflow and Data Analysis

The overall workflow for the analysis is depicted in the diagram below.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation prep_std Standard Solution Preparation prep_sample Sample Solution Preparation sys_setup HPLC System Setup & Equilibration prep_sample->sys_setup sys_suit System Suitability Test (SST) sys_setup->sys_suit cal_curve Calibration Curve (Inject Standards) sys_suit->cal_curve sample_analysis Sample Analysis (Inject Samples) cal_curve->sample_analysis peak_int Peak Integration & Identification sample_analysis->peak_int quant Quantification (Regression Analysis) peak_int->quant report Generate Report quant->report

Caption: Workflow for the HPLC analysis of this compound.

Data Analysis Steps:

  • System Suitability: Before sample analysis, inject a working standard solution (e.g., 25 µg/mL) multiple times (n=5). The system is deemed suitable if the relative standard deviation (RSD) of the peak area is less than 2.0%, and the peak tailing factor is between 0.8 and 1.5.[3]

  • Calibration Curve: Inject the prepared working standard solutions in ascending order of concentration. Plot a graph of peak area versus concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be greater than 0.999.

  • Quantification: Inject the prepared sample solutions. The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Troubleshooting

IssuePotential CauseSuggested Solution
Peak Tailing Secondary interactions with silanols; Mobile phase pH inappropriate; Column degradation.Ensure mobile phase pH is correctly adjusted to fully protonate the piperazine moiety. Consider adding a small amount of an amine modifier like triethylamine (e.g., 0.1%) to the mobile phase.[5] If the problem persists, replace the column.
Poor Resolution Inadequate separation from impurities.Optimize the mobile phase composition by varying the ratio of acetonitrile to aqueous buffer. If co-eluting peaks are present, a gradient elution program may be necessary to achieve adequate separation.[5] Trying a different stationary phase (e.g., C8 or Phenyl) could also be beneficial.[5]
Inconsistent Results Compound degradation in solution; System instability.Always use freshly prepared solutions. If solutions must be stored, keep them at low temperatures (e.g., -20°C) in single-use aliquots.[5] Ensure the HPLC system is properly equilibrated and passes system suitability tests before each run.

Conclusion

The RP-HPLC method described in this application note is a reliable and robust procedure for the quantitative determination of this compound. The method's development is grounded in established chromatographic principles and is designed to meet the stringent requirements of the pharmaceutical industry. By following the detailed protocol and understanding the rationale behind the experimental choices, researchers and analysts can achieve accurate and reproducible results, facilitating the advancement of drug development projects involving this compound.

References

Application Notes and Protocols for Reaction Monitoring Using Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Thin-Layer Chromatography (TLC) is a cornerstone technique in synthetic chemistry, prized for its simplicity, speed, and cost-effectiveness.[1][2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TLC for monitoring the progress of chemical reactions. We will delve into the fundamental principles, offer detailed protocols for execution and analysis, and provide expert insights into optimizing conditions and troubleshooting common issues. The objective is to equip the user with the necessary knowledge to confidently employ TLC as a rapid and reliable tool to assess reaction completion, identify the formation of products and byproducts, and inform purification strategies.

Introduction: The Rationale for TLC in Reaction Monitoring

In the dynamic environment of a chemical reaction, the ability to quickly and accurately assess the consumption of starting materials and the emergence of products is paramount. TLC serves as an invaluable qualitative tool for this purpose.[1][2][5][6] The principle of TLC is based on the differential partitioning of components in a mixture between a stationary phase (a thin layer of adsorbent material, typically silica gel or alumina, coated on a plate) and a mobile phase (a solvent or solvent mixture).[3][7][8] As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture at different rates depending on their polarity and affinity for the stationary phase.[1][3]

Generally, with a polar stationary phase like silica gel, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger affinity for the stationary phase and travel shorter distances, leading to a lower Rf.[9][10][11] By comparing the TLC profile of the reaction mixture over time to that of the starting materials, a clear picture of the reaction's progress can be obtained.[6][12]

Foundational Elements of a Successful TLC Analysis

The Stationary Phase: Selecting the Right TLC Plate

The choice of the stationary phase is critical and depends on the nature of the compounds being analyzed.

  • Silica Gel (SiO2): The most common stationary phase, it is highly polar and suitable for separating a wide range of organic compounds.[5]

  • Alumina (Al2O3): Also polar, it can be basic, neutral, or acidic. Basic alumina is useful for separating basic compounds, while acidic alumina is suitable for acidic compounds.

  • Reverse-Phase Silica Gel (e.g., C18-modified): Here, the silica gel is functionalized with non-polar alkyl chains. This is used with polar mobile phases to separate non-polar compounds.[13][14]

For most routine reaction monitoring in organic synthesis, standard silica gel plates with a fluorescent indicator (e.g., F254) are the preferred choice.[5][15] The fluorescent indicator allows for the visualization of many organic compounds under UV light.[3][16]

Plate Type Binder Key Characteristics & Applications
Standard Analytical TLC Plates Polymeric or InorganicRugged and suitable for most applications. Polymeric binders are not ideal for charring visualization. Inorganic binders are compatible with aqueous developing reagents and charring.
High-Performance TLC (HPTLC) Plates N/ASmaller particle size, thinner layers, offering better resolution and faster development times. Ideal for complex mixtures and quantitative analysis.[17]
Preparative TLC (PLC) Plates Gypsum or InorganicThicker adsorbent layer (0.5-2.0 mm) for purifying small amounts of material.[2][18]
The Mobile Phase: Crafting the Ideal Eluent System

The selection of the mobile phase, or eluent, is arguably the most critical step in achieving good separation.[10][19] The goal is to find a solvent system that moves all components of interest off the baseline but does not carry them to the solvent front, ideally resulting in Rf values between 0.2 and 0.8.[10][20]

General Guidelines for Solvent Selection:

  • Start Simple: Begin with a binary solvent system, typically a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[10][15]

  • Adjust Polarity: The polarity of the eluent is adjusted by changing the ratio of the solvents.

    • If spots are too low (low Rf): Increase the polarity of the mobile phase by adding more of the polar solvent.[14][21]

    • If spots are too high (high Rf): Decrease the polarity of the mobile phase by adding more of the non-polar solvent.[14][21]

  • Consider the Analyte's Polarity:

    • Non-polar compounds: Start with a low polarity eluent (e.g., 5% ethyl acetate in hexane).[22]

    • Moderately polar compounds: A good starting point is 10-50% ethyl acetate in hexane.[22]

    • Polar compounds: Consider using more polar solvents like 100% ethyl acetate or a mixture of dichloromethane and methanol.[22]

Compound Polarity Suggested Starting Solvent Systems
Non-polar 100% Hexane, 5% Ether/Hexane, 5% Ethyl Acetate/Hexane[22]
Moderately Polar 10-50% Ethyl Acetate/Hexane[22]
Polar 100% Ethyl Acetate, 5% Methanol/Dichloromethane[22]
Very Polar 1-10% of (10% NH4OH in Methanol)/Dichloromethane[22]

Experimental Protocol: A Step-by-Step Guide to Reaction Monitoring

This protocol outlines the standard procedure for monitoring a chemical reaction using TLC.

Materials
  • TLC plates (e.g., silica gel 60 F254)

  • TLC developing chamber with a lid

  • Capillary spotters

  • Pencil

  • Ruler

  • Forceps

  • Reaction mixture

  • Starting material standard (dissolved in a volatile solvent)

  • Eluent (mobile phase)

  • Visualization tools (UV lamp, iodine chamber, or chemical stain)

Workflow Diagram

TLC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep_chamber 1. Prepare Developing Chamber prep_plate 2. Prepare TLC Plate spot_plate 3. Spot the Plate prep_plate->spot_plate develop_plate 4. Develop the Plate spot_plate->develop_plate dry_plate 5. Dry the Plate develop_plate->dry_plate visualize 6. Visualize Spots dry_plate->visualize interpret 7. Interpret Results visualize->interpret

Caption: A streamlined workflow for monitoring reactions using TLC.

Detailed Procedure
  • Prepare the Developing Chamber: Pour the chosen eluent into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to help saturate the chamber with solvent vapors.[23] Cover the chamber and allow it to equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1-1.5 cm from the bottom of the TLC plate.[3][7][24] Mark three small, evenly spaced ticks on this line for spotting. These will be for the starting material (SM), a co-spot (Co), and the reaction mixture (Rxn).[25]

  • Spot the Plate:

    • Dip a clean capillary spotter into the solution of the starting material and gently touch it to the "SM" tick on the baseline. The spot should be small and concentrated, ideally 1-2 mm in diameter.[23]

    • Using the same procedure with a fresh spotter, apply the reaction mixture to the "Rxn" tick.

    • For the "Co" lane, first spot the starting material, and then spot the reaction mixture directly on top of it.[6][25]

  • Develop the Plate: Carefully place the spotted TLC plate into the developing chamber using forceps, ensuring the baseline is above the solvent level.[3] Cover the chamber and allow the solvent front to ascend the plate undisturbed.[3]

  • Dry the Plate: Once the solvent front has reached about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.[23] Allow the plate to air dry completely in a fume hood.

  • Visualize the Spots:

    • UV Light: Place the dried plate under a UV lamp. Compounds that are UV-active will appear as dark spots against a fluorescent background.[3][16][26] Circle the spots with a pencil.

    • Iodine Chamber: Place the plate in a sealed chamber containing a few crystals of iodine. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[26][27]

    • Chemical Stains: If compounds are not visible under UV light or with iodine, a chemical stain can be used. This involves dipping the plate into a staining solution followed by gentle heating.[26] Common stains include potassium permanganate, p-anisaldehyde, and phosphomolybdic acid.[15][16]

  • Interpret the Results: Analyze the developed and visualized TLC plate to assess the progress of the reaction.

Interpretation of TLC Results for Reaction Monitoring

The primary goal of monitoring a reaction by TLC is to observe the disappearance of the starting material and the appearance of the product(s).[12]

Visualizing Reaction Progress

TLC_Interpretation cluster_tlc TLC Plate cluster_interpretation Interpretation plate SM Co Rxn incomplete Reaction Incomplete: - SM spot visible in Rxn lane - Product spot appears plate:spot_sm->incomplete SM Present complete Reaction Complete: - SM spot absent in Rxn lane - Only Product spot visible plate:spot_rxn->complete Product Only byproducts Byproducts Formed: - Additional spots in Rxn lane plate:spot_rxn->byproducts Multiple Spots

Caption: Interpreting TLC results for reaction monitoring.

  • Lane 1 (SM): Shows the Rf value of the pure starting material.

  • Lane 2 (Co): The co-spot lane is crucial for confirming the identity of the starting material spot in the reaction mixture, especially if the product's Rf is very similar to the starting material's.[6][25]

  • Lane 3 (Rxn): This lane shows all the components present in the reaction mixture at a given time.

Scenarios:

  • Reaction Start (t=0): The "Rxn" lane will show a prominent spot corresponding to the starting material.

  • Reaction in Progress: The "Rxn" lane will show a diminishing spot for the starting material and an emerging spot for the product.

  • Reaction Completion: The spot corresponding to the starting material will have completely disappeared from the "Rxn" lane, and a distinct spot for the product will be present.[6]

  • Formation of Byproducts: The presence of additional spots in the "Rxn" lane indicates the formation of byproducts.

Calculating the Retention Factor (Rf)

The Rf value is a key parameter in TLC and is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[11][21][28]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Under a specific set of conditions (stationary phase, mobile phase, temperature), the Rf value is a characteristic constant for a compound and can be used for identification purposes.[29][30]

Troubleshooting Common TLC Problems

Problem Possible Cause(s) Solution(s)
Streaking or Elongated Spots Sample is overloaded (too concentrated).[14][31]Dilute the sample and re-spot.
Sample contains strongly acidic or basic compounds.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.[14]
Spots Not Visible Sample is too dilute.[14][31]Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[14][31]
Compound is not UV-active.Use an alternative visualization method like an iodine chamber or a chemical stain.[14]
Spots Too Close to Baseline (Low Rf) Eluent is not polar enough.[14]Increase the proportion of the polar solvent in the eluent.[14]
Spots Too Close to Solvent Front (High Rf) Eluent is too polar.[14]Decrease the proportion of the polar solvent in the eluent.[14]
Uneven Solvent Front The TLC plate is touching the side of the developing chamber or the filter paper.[31][32]Ensure the plate is centered in the chamber and not in contact with the sides.[32]

Conclusion

Thin-Layer Chromatography is an indispensable technique for the real-time monitoring of chemical reactions. Its simplicity and rapidity provide chemists with immediate feedback, enabling informed decisions regarding reaction times, the identification of byproducts, and the development of purification strategies. By mastering the principles and protocols outlined in this guide, researchers can confidently and effectively integrate TLC into their synthetic workflows, ultimately accelerating the pace of discovery and development.

References

In Vitro Assay Protocols for Synthesized Thiazole Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Prominence of Thiazole Derivatives in Modern Drug Discovery

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a broad spectrum of biological activities.[1][2][3] These heterocyclic molecules are integral to the development of new therapeutic agents, demonstrating significant potential as anticancer, antimicrobial, and anti-inflammatory drugs.[1][3][4][5] The versatility of the thiazole ring allows for diverse chemical modifications, enabling the synthesis of large libraries of derivatives for screening. The nitrogen and sulfur atoms within the thiazole ring are key to its pharmacological prowess, facilitating hydrogen bonding and other interactions with biological targets.[1]

This document provides detailed in vitro assay protocols tailored for the initial screening and characterization of novel synthesized thiazole derivatives. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying principles and the rationale behind experimental choices, ensuring robust and reproducible data generation for promising lead compounds.

Part 1: Anticancer Activity Assessment

Thiazole derivatives have emerged as a promising class of anticancer agents, with some compounds already in clinical use, such as Dasatinib and Ixazomib.[1] They exert their effects through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways like PI3K/Akt/mTOR.[6][7] Therefore, a primary screen for cytotoxicity is an essential first step.

Cytotoxicity Screening: The Foundation of Anticancer Evaluation

The initial evaluation of a compound's anticancer potential relies on its ability to inhibit the proliferation of cancer cells. Two widely accepted and robust colorimetric assays for this purpose are the MTT and Sulforhodamine B (SRB) assays.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a staple in cytotoxicity testing.[8] Its principle lies in the reduction of the yellow, water-soluble MTT to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active (i.e., living) cells.[8][9] The amount of formazan produced is directly proportional to the number of viable cells.[8]

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Thiazole Derivatives compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for MIC determination by broth microdilution.

Detailed Protocol for Broth Microdilution Assay:

  • Compound Preparation: Prepare a stock solution of the thiazole derivative in a suitable solvent. Perform two-fold serial dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria). [10]2. Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. [11][12]3. Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the prepared microbial suspension. [13]Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for most bacteria) for 18-24 hours. [12]5. MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. [11]

Agar Well Diffusion Assay: A Qualitative Screening Method

The agar well diffusion method is a simpler, qualitative technique to screen for antimicrobial activity. [14][15]It relies on the diffusion of the antimicrobial agent from a well into an agar medium seeded with the test microorganism, creating a zone of growth inhibition. [16] Detailed Protocol for Agar Well Diffusion Assay:

  • Plate Preparation: Prepare agar plates (e.g., Mueller-Hinton Agar) and allow them to solidify.

  • Inoculation: Spread a standardized inoculum of the test microorganism evenly over the surface of the agar.

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer or pipette tip. [14]4. Compound Addition: Add a defined volume of the thiazole derivative solution at a specific concentration into each well. [14]5. Incubation: Incubate the plates under appropriate conditions.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well. [17] Data Presentation: Antimicrobial Activity of Thiazole Derivatives

CompoundOrganismMIC (µg/mL)Zone of Inhibition (mm)
Thiazole-CS. aureus1618
Thiazole-CE. coli3214
Thiazole-DS. aureus822
Thiazole-DE. coli1619
CiprofloxacinS. aureus125
CiprofloxacinE. coli0.530

Part 3: Anti-inflammatory Activity Assessment

Chronic inflammation is implicated in a wide range of diseases, and thiazole derivatives have shown promise as anti-inflammatory agents. [4][18][19]Key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), are often targeted in the development of anti-inflammatory drugs.

COX-2 Inhibitor Screening Assay

Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. [20]Inhibition of COX-2 is a key mechanism for many anti-inflammatory drugs.

Experimental Workflow for COX-2 Inhibitor Screening

COX2_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis enzyme_prep Prepare Diluted COX-2 Enzyme add_reagents Add Buffer, Heme, and Enzyme to Wells enzyme_prep->add_reagents inhibitor_prep Prepare Thiazole Derivative Solutions add_inhibitor Add Inhibitor or Vehicle inhibitor_prep->add_inhibitor add_reagents->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate add_substrate Add Arachidonic Acid (Substrate) pre_incubate->add_substrate read_signal Measure Product Formation (Fluorescence or ELISA) add_substrate->read_signal calculate_inhibition Calculate % Inhibition read_signal->calculate_inhibition

Caption: Workflow for a COX-2 inhibitor screening assay.

Detailed Protocol for Fluorometric COX-2 Inhibitor Screening Assay:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions (e.g., COX Assay Buffer, COX Probe, COX Cofactor, and human recombinant COX-2 enzyme). [20][21]2. Inhibitor Preparation: Prepare serial dilutions of the thiazole derivatives in COX Assay Buffer. [22]3. Reaction Setup: In a 96-well plate, add the reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor to all wells. Then add the diluted test inhibitors, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and the appropriate solvent as a vehicle control. [20][21]4. Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the negative control.

  • Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid. [22][23]6. Signal Measurement: Immediately measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm. [20][21]7. Data Analysis: Calculate the rate of reaction (slope) for each well. Determine the percentage of inhibition for each concentration of the thiazole derivative and calculate the IC₅₀ value.

5-Lipoxygenase (5-LOX) Inhibitor Screening Assay

5-Lipoxygenase (5-LOX) is another crucial enzyme in the inflammatory pathway, responsible for the production of leukotrienes. Detailed Protocol for Fluorometric 5-LOX Inhibitor Screening Assay:

  • Reagent Preparation: Prepare reagents from a commercial kit, including LOX Assay Buffer, LOX Probe, and 5-LOX enzyme. 2. Inhibitor Preparation: Prepare serial dilutions of the thiazole derivatives. 3. Reaction Setup: In a 96-well plate, add the reaction mix containing LOX Assay Buffer, LOX Probe, and 5-LOX enzyme to the appropriate wells. Add the test inhibitors and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control. 4. Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme. 5. Reaction Initiation: Initiate the reaction by adding the LOX substrate. 6. Signal Measurement: Immediately measure the fluorescence kinetically at an excitation of ~500 nm and an emission of ~536 nm. 7. Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound.

Data Presentation: Anti-inflammatory Activity of Thiazole Derivatives

CompoundTargetIC₅₀ (µM)
Thiazole-ECOX-212.5 ± 1.8
Thiazole-E5-LOX> 100
Thiazole-FCOX-245.2 ± 5.3
Thiazole-F5-LOX8.9 ± 1.1
CelecoxibCOX-20.4 ± 0.05
Zileuton5-LOX1.2 ± 0.2

Conclusion: A Strategic Approach to Thiazole Derivative Screening

The in vitro assays detailed in this guide provide a robust framework for the initial characterization of synthesized thiazole derivatives. By systematically evaluating their cytotoxic, antimicrobial, and anti-inflammatory properties, researchers can efficiently identify promising lead compounds for further development. It is crucial to remember that these are primary screening assays, and promising "hits" should be subjected to more detailed mechanistic studies and in vivo testing to fully elucidate their therapeutic potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Welcome to the technical support guide for the synthesis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate. This molecule is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents.[1] The synthesis, while conceptually straightforward, presents several challenges that can lead to suboptimal yields and purification difficulties. This guide is designed for researchers, chemists, and drug development professionals to navigate these challenges effectively. We will explore the common synthetic pathways, troubleshoot frequently encountered issues, and provide detailed protocols grounded in established chemical principles to enhance the efficiency and reproducibility of your experiments.

Synthetic Pathway Overview

The most common and reliable route to this compound involves a two-stage process. First, the synthesis of a key intermediate, Ethyl 2-halothiazole-4-carboxylate, via the Hantzsch thiazole synthesis. This is followed by a nucleophilic aromatic substitution (SNAr) with piperazine.

Synthetic_Workflow cluster_0 Stage 1: Hantzsch Thiazole Synthesis cluster_1 Stage 2: Nucleophilic Aromatic Substitution (SNAr) Thiourea Thiourea Aminothiazole Ethyl 2-amino-thiazole-4-carboxylate Thiourea->Aminothiazole Bromoester Ethyl Bromopyruvate Bromoester->Aminothiazole Halothiazole Ethyl 2-bromo-thiazole-4-carboxylate Aminothiazole->Halothiazole Sandmeyer-type Reaction (e.g., NaNO2, HBr) FinalProduct Ethyl 2-piperazin-1-yl- thiazole-4-carboxylate Halothiazole->FinalProduct Base, Solvent (e.g., DMF, EtOH) Piperazine Piperazine Piperazine->FinalProduct

Caption: General two-stage synthetic route to the target compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a question-and-answer format.

Part A: Issues in Stage 1 (Ethyl 2-halothiazole-4-carboxylate Synthesis)

Question 1: My Hantzsch reaction to form Ethyl 2-amino-thiazole-4-carboxylate is giving a very low yield. What are the common causes?

Answer: Low yield in the initial cyclization is a frequent issue. The Hantzsch thiazole synthesis, while robust, is sensitive to several factors.[2][3]

  • Causality: The reaction involves the condensation of thiourea and an α-halocarbonyl compound (ethyl bromopyruvate). The primary causes of failure are often related to reagent quality, reaction conditions, and side reactions.

  • Troubleshooting Steps:

    • Reagent Quality: Ethyl bromopyruvate is unstable and can decompose upon storage, releasing HBr which can hinder the reaction. Ensure you are using a fresh or properly stored bottle. Thiourea should be dry and of high purity.

    • Reaction Temperature: Overheating can lead to polymerization and decomposition of the starting materials.[4] A gentle reflux in a solvent like ethanol is typically sufficient. For the initial reaction of ethyl 3-bromopropanoate and thiourea, a temperature of around 120°C is cited, but careful monitoring is key.[5]

    • Reaction Monitoring: The reaction is often rapid. Monitor progress using Thin-Layer Chromatography (TLC). Prolonged reaction times beyond the consumption of the limiting reagent can lead to byproduct formation.

    • Work-up Procedure: The aminothiazole product is basic. During aqueous work-up, ensure the pH is controlled. Washing with a saturated sodium bicarbonate solution followed by brine can improve recovery by ensuring the product is in its free-base form, which is more soluble in common organic extraction solvents like ethyl acetate.[5]

Question 2: The conversion of the aminothiazole to the bromothiazole intermediate is messy, with many spots on TLC and a low yield of the desired product.

Answer: This step, a variation of the Sandmeyer reaction, is notoriously tricky and is often the primary bottleneck for yield.

  • Causality: The reaction involves the formation of a diazonium salt from the 2-amino group, which is then displaced by a bromide ion. Diazonium intermediates are highly reactive and unstable, especially at elevated temperatures. Side reactions, including decomposition and coupling, are common.

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step (addition of sodium nitrite) must be performed at low temperatures, typically in an ice bath (0-5 °C).[5] Allowing the temperature to rise will cause rapid decomposition of the diazonium salt.

    • Slow Reagent Addition: The hydrobromic acid (HBr) and sodium nitrite solutions should be added dropwise to maintain temperature and control the reaction rate.[5] A rapid addition can lead to localized heating and uncontrolled side reactions.

    • Solvent Choice: Dimethyl sulfoxide (DMSO) is often used as a solvent for this transformation.[5] Ensure it is anhydrous, as water can interfere with the reaction.

    • Purification: The crude product often requires careful purification. Column chromatography is typically necessary. A gradient elution with ethyl acetate and petroleum ether (or hexane) is effective for separating the desired product from polar impurities.[5]

Part B: Issues in Stage 2 (Nucleophilic Aromatic Substitution)

Question 3: The SNAr reaction between Ethyl 2-bromothiazole-4-carboxylate and piperazine is slow or stalls completely.

Answer: Incomplete conversion is a common problem in this step, typically related to the nucleophilicity of piperazine or the reactivity of the thiazole substrate.

  • Causality: The reaction is a nucleophilic aromatic substitution, where piperazine displaces the bromide at the C2 position of the thiazole ring. The thiazole ring is electron-deficient, making it susceptible to nucleophilic attack, but several factors can inhibit this.[6]

  • Troubleshooting Steps:

    • Insufficient Base: The reaction generates one equivalent of HBr, which will protonate the basic piperazine, rendering it non-nucleophilic. A non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or K₂CO₃) is essential to scavenge this acid and maintain the piperazine in its active, free-base form. Use at least 2-3 equivalents of base.

    • Piperazine Stoichiometry: Using a slight excess of piperazine (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion. However, a large excess can complicate purification.

    • Solvent and Temperature: The reaction often requires heating. Solvents like ethanol, acetonitrile, or N,N-dimethylformamide (DMF) are suitable. Refluxing in ethanol or heating at 80-100 °C in DMF are common conditions. The choice of solvent can significantly impact reaction rates.[7]

    • Leaving Group: Bromine is a good leaving group. If you are using a chloro-substituted thiazole, the reaction will be slower and may require more forcing conditions (higher temperature or a stronger base).[8][9]

SNAr_Troubleshooting Start SNA_r Reaction Stalled? CheckBase Is sufficient base present? (>2 eq.) Start->CheckBase CheckTemp Is the reaction temperature adequate? CheckBase->CheckTemp Yes Solution1 Add more non-nucleophilic base (e.g., K₂CO₃, DIPEA) CheckBase->Solution1 No CheckPiperazine Is piperazine in excess? (1.2-1.5 eq.) CheckTemp->CheckPiperazine Yes Solution2 Increase temperature or switch to a higher-boiling solvent (e.g., DMF) CheckTemp->Solution2 No Solution3 Add a slight excess of piperazine CheckPiperazine->Solution3 No End Reaction should proceed CheckPiperazine->End Yes Solution1->CheckBase Solution2->CheckTemp Solution3->CheckPiperazine

References

Technical Support Center: Purification of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction for the Researcher

Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of novel therapeutic agents.[1] Its structure, however, presents a unique combination of chemical functionalities—a basic piperazine moiety, an aromatic thiazole core, and a hydrolytically sensitive ethyl ester—that gives rise to specific and often frustrating purification challenges.

This guide is structured as a series of frequently asked questions (FAQs) to directly address the common issues encountered during the isolation and purification of this molecule. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methodologies to your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My product yield is very low after the initial aqueous work-up. Why am I losing my compound?

A1: The Root Cause: pH-Dependent Partitioning

The most common reason for product loss during liquid-liquid extraction is improper pH control. The piperazine ring in your molecule is basic and can be protonated to form a water-soluble salt at acidic or even neutral pH. If the aqueous layer is not sufficiently basic during extraction with an organic solvent, a significant portion of your product will remain in the aqueous phase as the ammonium salt, leading to poor recovery.

Troubleshooting Protocol: Optimized Acid-Base Extraction

This protocol is designed to isolate the free-base form of the product while minimizing the risk of ester hydrolysis.

Core Principle: The goal is to deprotonate the piperazine nitrogen to its neutral (free base) form, which is significantly less soluble in water and will readily partition into an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).[2] We use a mild base to prevent saponification of the ethyl ester.[2]

Step-by-Step Protocol:

  • Reaction Quenching: After the reaction is complete, cool the mixture to room temperature. If a high-boiling polar solvent (e.g., DMF, DMSO) was used, dilute the reaction mixture with a large volume of water (approx. 10-20x the reaction volume) and ethyl acetate.

  • Basification: Transfer the mixture to a separatory funnel. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution.[3] Monitor the pH of the aqueous layer with pH paper, aiming for a pH of 9-10 .

    • Expert Insight: Avoid using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH). These can readily hydrolyze the ethyl ester to the corresponding carboxylic acid, especially if the work-up is prolonged.[2]

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Combine the organic layers.

  • Washing (Brine): Wash the combined organic layers with a saturated aqueous sodium chloride (brine) solution. This step helps to remove residual water and some water-soluble impurities from the organic phase.[4]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Q2: My compound is streaking badly on a standard silica gel column, or it's not eluting at all. How can I perform successful column chromatography?

A2: The Root Cause: Strong Acid-Base Interactions

This is the most prevalent issue when purifying basic amines. Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface.[5] The basic piperazine nitrogen in your molecule interacts strongly with these acidic sites, leading to several problems:

  • Irreversible Adsorption: Product gets permanently stuck to the silica, resulting in very low recovery.[5]

  • Severe Peak Tailing: The product elutes slowly and over a large volume, preventing sharp peaks and good separation from impurities.[6][7]

  • Compound Degradation: The acidic environment of the silica can sometimes degrade sensitive molecules.[5]

Troubleshooting Strategies for Chromatography

There are three primary strategies to overcome this challenge. The choice depends on the nature of the impurities and available resources.

Add a small amount of a basic modifier to the solvent system to "neutralize" the acidic sites on the silica gel.[6] The modifier competes with your product for binding to the silica, allowing your compound to elute properly.

  • Recommended Modifier: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide (NH₄OH) to your mobile phase.[5][8]

  • Typical Solvent Systems:

    • Dichloromethane / Methanol / TEA (e.g., 95:4.5:0.5)

    • Ethyl Acetate / Hexanes / TEA (e.g., gradient from 20:79:1 to 80:19:1)

If mobile phase modification is insufficient, changing the stationary phase is a powerful alternative.

  • Basic Alumina: Alumina is a basic or neutral stationary phase that does not have acidic silanol groups, making it well-suited for purifying basic compounds.[8]

  • Amine-Functionalized Silica (NH₂-Silica): This is a specialty phase where the silica surface is bonded with aminopropyl groups. It provides a weakly basic environment that shields the target amine from interacting with residual silanols, often resulting in excellent peak shape.[6][7][9]

For highly polar compounds, reversed-phase flash chromatography can be very effective. In this technique, a non-polar stationary phase (like C18-silica) is used with a polar mobile phase (like water/acetonitrile or water/methanol).

  • Expert Insight: When using reversed-phase for basic amines, it is often beneficial to work at a higher pH. Adding a modifier like triethylamine (0.1%) to the mobile phase will keep the piperazine moiety in its neutral, more hydrophobic form, leading to better retention and separation.[5]

Data Presentation: Comparison of Chromatographic Methods

MethodStationary PhaseTypical Mobile PhaseProsCons
Modified Normal Phase Standard Silica GelHexane/EtOAc + TEA or DCM/MeOH + TEA Inexpensive; readily available.[6][8]TEA can be difficult to remove; may not solve severe tailing.
Alternative Normal Phase Basic Alumina or NH₂-SilicaHexane/EtOAc or DCM/MeOHExcellent peak shape for amines; high recovery.[5][8]More expensive; requires method development.
Modified Reversed Phase C18-Functionalized SilicaWater/Acetonitrile + TEA or Water/Methanol + TEA Excellent for very polar compounds; predictable elution.[5][10]Requires aqueous solvents which are harder to evaporate; can be costly at scale.

Visualizing the Chromatographic Challenge and Solutions

Chromatography_Challenge cluster_problem The Problem: Standard Silica cluster_solutions The Solutions cluster_sol1 Strategy 1: Modify Eluent cluster_sol2 Strategy 2: Change Stationary Phase Analyte Basic Amine (Your Product) Silica Acidic Silica (Si-OH) Analyte->Silica Strong Acid-Base Interaction Result Poor Chromatography (Tailing, Loss) Silica->Result Modifier Add Base (e.g., TEA) Silica_Mod Neutralized Silica Modifier->Silica_Mod Blocks Acidic Sites Good_Chroma1 Good Separation Silica_Mod->Good_Chroma1 Analyte_Mod Basic Amine Analyte_Mod->Silica_Mod Weak Interaction Analyte_Alt Basic Amine Alt_Phase Basic/Neutral Phase (Alumina, NH2-Silica) Analyte_Alt->Alt_Phase No Acid-Base Interaction Good_Chroma2 Good Separation Alt_Phase->Good_Chroma2 Purification_Workflow Crude Crude Reaction Mixture Workup Optimized Aqueous Workup (pH 9-10) Crude->Workup Crude_Base Crude Free Base (Oil or Solid) Workup->Crude_Base TLC Assess Purity (TLC / LCMS) Crude_Base->TLC Chroma Column Chromatography (Use Modified Method) TLC->Chroma Impurities Present Pure_Oil Pure Product (May be an oil) TLC->Pure_Oil Sufficiently Pure Chroma->Pure_Oil Salt Convert to HCl Salt Pure_Oil->Salt Product is an oil or cannot be recrystallized Recrystal Recrystallize Pure_Oil->Recrystal Product is a solid Salt->Recrystal Final_Solid Pure Crystalline Solid Recrystal->Final_Solid

References

Technical Support Center: Optimizing N-Substitution on the Piperazine Ring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing N-substitution reactions on the piperazine ring. The following content is structured to address common challenges and provide actionable solutions based on established chemical principles and field-proven insights.

Section 1: Troubleshooting Common Challenges in Piperazine N-Substitution

This section addresses prevalent issues encountered during the N-substitution of piperazine, offering potential causes and validated solutions.

Issue 1: Low Yield of the Desired Monosubstituted Product and Formation of a Disubstituted Byproduct

Question: My reaction is yielding a significant amount of the 1,4-disubstituted piperazine, resulting in a low yield of my desired monosubstituted product. How can I improve the selectivity for mono-substitution?

Answer: The formation of a di-substituted byproduct is a frequent challenge due to the comparable reactivity of the second nitrogen atom after the initial substitution.[1] Several strategies can be employed to favor mono-substitution:

  • Use of Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine.[1]

  • Slow Addition of the Electrophile: Adding the alkylating or arylating agent dropwise, particularly at low temperatures, can help control the reaction rate and minimize disubstitution.[1][2]

  • Protecting Group Strategy: A more controlled and highly recommended method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][2] The protecting group sterically and electronically shields one nitrogen atom, directing the substitution to the unprotected nitrogen. The protecting group can be subsequently removed.

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3]

  • Reaction Conditions: High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product. It is crucial to monitor the reaction progress using techniques like TLC or LC-MS and to stop the reaction once the formation of the monosubstituted product is maximized.[1]

Issue 2: Low or No Product Yield

Question: I am observing very low to no formation of my desired N-substituted piperazine. What are the potential causes and how can I troubleshoot this?

Answer: A low or non-existent yield can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

For N-Alkylation Reactions:
  • Insufficient Base: A weak or insufficient amount of base will not effectively neutralize the acid generated during the reaction, leading to the protonation of the piperazine and quenching the reaction.

    • Solution: Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[2]

  • Poor Solubility of Reagents: If the reactants are not fully dissolved, the reaction will be slow or incomplete.

    • Solution: Switch to a more polar aprotic solvent such as DMF or DMSO to ensure all reagents are in solution.[2][4]

  • Low Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[2]

    • Solution: Gradually increase the reaction temperature while monitoring for product formation and potential decomposition.

For N-Arylation Reactions (e.g., Buchwald-Hartwig Amination):
  • Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture, leading to deactivation.[5][6]

  • Suboptimal Ligand Choice: The choice of phosphine ligand is critical and is dependent on the nature of the aryl halide and the amine.[6]

    • Solution: Screen a variety of ligands. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.[6]

  • Inappropriate Base: The base plays a crucial role in the catalytic cycle. A base that is too weak may not facilitate the reaction, while a base that is too strong could lead to side reactions.[6]

    • Solution: If a strong base like NaOtBu is causing decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[6]

Issue 3: Difficulty in Product Purification

Question: My N-substituted piperazine product is difficult to purify. What are some common purification challenges and how can I overcome them?

Answer: Purification of N-substituted piperazines can be challenging due to their basic nature and potential for forming salts.

  • Product is Water-Soluble: If your product is protonated, it will have high water solubility, making extraction into an organic solvent difficult.[2]

    • Solution: After quenching the reaction, basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide.[2][7] This will deprotonate the piperazine nitrogen, making the product more soluble in organic solvents like dichloromethane or chloroform.

  • Co-elution with Starting Material or Byproducts: In column chromatography, the desired product may co-elute with unreacted piperazine or the disubstituted byproduct.

    • Solution:

      • Acid Wash: An acidic wash of the organic layer during workup can help remove unreacted piperazine by forming a water-soluble salt.

      • Chromatography Optimization: Experiment with different solvent systems for column chromatography. Adding a small amount of a basic modifier like triethylamine to the eluent can sometimes improve the separation of basic compounds.

      • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1]

Section 2: Frequently Asked Questions (FAQs)

N-Alkylation

Q1: What are the primary methods for N-alkylation of piperazine?

A1: The main methods for N-alkylation of piperazine are:

  • Direct Alkylation: This involves the reaction of piperazine with an alkyl halide or sulfonate in the presence of a base.[8]

  • Reductive Amination: This is a two-step, one-pot process where piperazine is first reacted with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[2][8] This method is advantageous as it prevents the formation of quaternary ammonium salts.[2]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

A2: Controlling selectivity is a common challenge. Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be removed after the reaction.[2][7]

  • Control Stoichiometry: Using an excess of piperazine relative to the alkylating agent can favor mono-alkylation.[1][2]

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.[2]

N-Arylation

Q3: What are the common methods for N-arylation of piperazine?

A3: The main synthetic methods to obtain N-arylpiperazine are:

  • Palladium-catalyzed Buchwald-Hartwig Amination: This is a versatile and widely used method for coupling piperazine with aryl halides or triflates.[9][10]

  • Copper-catalyzed Ullmann-Goldberg Reaction: An alternative to palladium-catalyzed methods, particularly for certain substrates.[9]

  • Nucleophilic Aromatic Substitution (SNAr): This method is effective when the aromatic ring is activated by electron-withdrawing groups.[9][11]

Q4: What are the critical parameters to optimize in a Buchwald-Hartwig amination of piperazine?

A4: The success of a Buchwald-Hartwig amination depends on the careful optimization of several parameters:

  • Catalyst System: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial.[6][12]

  • Base: The choice of base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) is critical and can influence both the reaction rate and the prevalence of side reactions.[6]

  • Solvent: The solvent (e.g., toluene, dioxane, THF) can impact the solubility of the reagents and the stability of the catalytic species.[6]

  • Temperature and Reaction Time: Suboptimal temperature can lead to an incomplete reaction or decomposition.[6]

General Considerations

Q5: What is the role of the solvent in N-substitution reactions of piperazine?

A5: The solvent plays a multifaceted role. It needs to dissolve the reactants and reagents, and its polarity can influence the reaction rate.[13][14] For instance, polar aprotic solvents like DMF and DMSO are often used to ensure the solubility of all components.[2][4] The choice of solvent can also affect the stability of catalytic species in transition metal-catalyzed reactions.[6]

Section 3: Data Tables for Quick Reference

Table 1: Common Solvents for Piperazine N-Substitution
SolventTypeDielectric Constant (ε at 20°C)Common ApplicationsNotes
TolueneNon-polar2.4Buchwald-Hartwig aminationGood for dissolving organic starting materials.[6]
DioxaneNon-polar aprotic2.2Buchwald-Hartwig aminationSimilar to toluene, often used in Pd-catalyzed reactions.[6]
Tetrahydrofuran (THF)Polar aprotic7.6Buchwald-Hartwig amination, some alkylationsA common choice, but care must be taken to use anhydrous THF.[6]
Acetonitrile (ACN)Polar aprotic37.5N-alkylationGood for dissolving salts and polar reactants.
N,N-Dimethylformamide (DMF)Polar aprotic36.7N-alkylation, SNArExcellent solvating power for a wide range of reactants.[2]
Dimethyl sulfoxide (DMSO)Polar aprotic46.7SNAr, challenging alkylationsHighly polar, can accelerate SNAr reactions.[4]
EthanolPolar protic24.6Reductive aminationOften used in reductive amination with borohydride reagents.[13]
Table 2: Common Bases for Piperazine N-Substitution
BasepKa of Conjugate AcidTypeCommon ApplicationsNotes
Triethylamine (TEA)10.75OrganicN-alkylation, acylationMild base, often used as an acid scavenger.
Diisopropylethylamine (DIPEA)11.0OrganicN-alkylationSterically hindered, non-nucleophilic base.[4]
Potassium Carbonate (K₂CO₃)10.33InorganicN-alkylationCommon, inexpensive, and effective base.[2]
Cesium Carbonate (Cs₂CO₃)10.33InorganicN-alkylation, Buchwald-HartwigMore soluble than K₂CO₃, can sometimes improve reaction rates.[2]
Sodium tert-butoxide (NaOtBu)~19AlkoxideBuchwald-Hartwig aminationStrong, non-nucleophilic base, very common in Pd-catalyzed reactions.[6]
Potassium Phosphate (K₃PO₄)12.32InorganicBuchwald-Hartwig aminationA weaker base than NaOtBu, can be beneficial for sensitive substrates.[6]

Section 4: Experimental Protocols and Visual Workflows

Protocol 1: Mono-Boc Protection of Piperazine

This protocol describes the synthesis of N-Boc-piperazine, a key intermediate for selective mono-substitution.[1]

Materials:

  • Piperazine (2.0 equivalents)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 equivalent)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC until the Boc₂O is consumed.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to isolate N-Boc-piperazine.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation of N-Boc-Piperazine

This protocol provides a general starting point for the palladium-catalyzed N-arylation of N-Boc-piperazine.[15]

Materials:

  • Aryl halide (1.0 equivalent)

  • N-Boc-piperazine (1.2-1.5 equivalents)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, 2-10 mol%)

  • Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equivalents)

  • Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, N-Boc-piperazine, and the base.

  • Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium pre-catalyst and the ligand to the Schlenk tube under the inert atmosphere.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.

Visual Workflows (Graphviz)

Troubleshooting_Mono_Substitution start Low Yield of Mono-substituted Product? q1 Is di-substitution a major byproduct? start->q1 strategy1 Use large excess of piperazine (5-10 eq) q1->strategy1 Yes strategy2 Slowly add the electrophile at low temperature q1->strategy2 Yes strategy3 Use mono-protected piperazine (e.g., N-Boc) q1->strategy3 Yes q2 Is the starting material consumed? q1->q2 No end Improved Selectivity and Yield strategy1->end strategy2->end strategy3->end check_conditions Re-evaluate Reaction Conditions: - Base strength and amount - Solvent and solubility - Temperature - Catalyst/ligand activity (for arylations) q2->check_conditions No check_conditions->end

Caption: A decision tree for troubleshooting low yields in mono-substitution reactions of piperazine.

Buchwald_Hartwig_Workflow start Setup Reaction Under Inert Atmosphere add_reagents Add Aryl Halide, N-Boc-Piperazine, Base start->add_reagents add_catalyst Add Pd Pre-catalyst and Ligand add_reagents->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent heat Heat to 80-110 °C and Monitor Progress add_solvent->heat workup Cool, Dilute, Wash, and Dry heat->workup purify Purify by Column Chromatography workup->purify product Obtain N-Aryl-N'-Boc-Piperazine purify->product

Caption: A general experimental workflow for Buchwald-Hartwig amination of N-Boc-piperazine.

References

Technical Support Center: Recrystallization of Thiazole Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of thiazole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this important class of heterocyclic compounds. Thiazole derivatives are fundamental building blocks in numerous pharmaceuticals, and their purity is paramount to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API)[1][2].

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for purifying thiazole intermediates via recrystallization?

Recrystallization is a powerful and cost-effective technique for purifying solid organic compounds[2][3][4]. For thiazole intermediates, which are often solids at room temperature, it serves to remove impurities such as unreacted starting materials, byproducts from the synthesis (e.g., oxazoles, dimers), and any residual catalysts[5]. Achieving high purity is critical as impurities can interfere with downstream reactions, leading to lower yields and the formation of difficult-to-remove side products in your final compound[6][7][8].

Q2: I'm working with a novel thiazole derivative. Where do I start with solvent selection for recrystallization?

For a new thiazole derivative, a systematic approach to solvent selection is crucial. Start by performing small-scale solubility tests with a range of solvents of varying polarities[9].

Experimental Protocol: Small-Scale Solubility Testing

  • Preparation: Dispense 10-20 mg of your crude thiazole intermediate into several small test tubes.

  • Solvent Addition: To each test tube, add a few drops of a different solvent at room temperature. Common starting solvents for thiazoles include ethanol, methanol, ethyl acetate, and toluene[9][10].

  • Observation at Room Temperature: Observe the solubility. A suitable recrystallization solvent will not dissolve the compound at room temperature[9].

  • Heating: For solvents in which your compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point[9]. An ideal solvent will completely dissolve the compound when hot[9].

  • Cooling: Allow the test tubes with dissolved solids to cool slowly to room temperature, and then place them in an ice bath[9][10]. A good solvent will yield well-formed crystals upon cooling[9].

Q3: Can I use a mixed-solvent system for my thiazole intermediate?

Yes, a binary or mixed-solvent system is an excellent option when a single solvent does not provide the desired solubility characteristics[3][9]. This typically involves a "good" solvent in which the thiazole derivative is soluble and a "bad" or "anti-solvent" in which it is insoluble[3][11][12]. The two solvents must be miscible[13].

General Protocol for Mixed-Solvent Recrystallization

  • Dissolve your thiazole intermediate in a minimal amount of the hot "good" solvent.

  • Add the "bad" solvent dropwise until the solution becomes cloudy (turbid), indicating the onset of precipitation[11][14].

  • Add a few more drops of the "good" solvent until the solution becomes clear again[11][14].

  • Allow the solution to cool slowly to induce crystallization[3].

Q4: What are the essential safety precautions when recrystallizing thiazole intermediates?

Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[9]. Thiazole derivatives can have potent biological activities and should be handled with care[9]. Always consult the Safety Data Sheet (SDS) for your specific thiazole intermediate and all solvents used[9]. Be mindful of the flammability of organic solvents and avoid open flames[15].

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of thiazole intermediates.

Problem 1: My thiazole intermediate is "oiling out" instead of forming crystals.

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the boiling point of the solvent being higher than the melting point of the compound, or the presence of significant impurities[9][16][17].

  • Causality: The high temperature of the solution prevents the compound from solidifying as it comes out of solution.

  • Solutions:

    • Reheat and Cool Slowly: Reheat the solution to re-dissolve the oil, then allow it to cool much more slowly. You can insulate the flask to slow down the cooling process[9][16].

    • Add More Solvent: Add a small amount of the hot solvent to the oiled-out mixture and attempt to redissolve it, followed by slow cooling[10][18].

    • Change Solvents: Select a solvent with a lower boiling point[9].

    • Pre-purification: If the compound is highly impure, consider a preliminary purification step like column chromatography[19].

Problem 2: No crystals are forming, even after cooling the solution in an ice bath.

This is a common issue that can arise from several factors, primarily related to the saturation of the solution[9][20].

  • Causality: The solution is not supersaturated, meaning the concentration of the thiazole intermediate is too low for crystals to form.

  • Solutions:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The small scratches provide nucleation sites for crystal growth[9][16][20].

      • Seeding: Add a small seed crystal of the pure compound to the solution to initiate crystallization[1][2][9][16][20].

    • Increase Concentration: If the solution is too dilute, you can boil off some of the solvent to increase the concentration of your compound[9][16][18].

    • Add an Anti-Solvent: If using a single solvent, you can judiciously add an anti-solvent dropwise until the solution becomes turbid, then clarify with a drop or two of the original solvent[4][16].

Problem 3: The recovery of my purified thiazole intermediate is very low.

Low recovery can be frustrating and is often due to using too much solvent or the compound having significant solubility in the cold solvent[9][12][20].

  • Causality: A significant portion of your product remains dissolved in the mother liquor after filtration[20].

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent necessary to dissolve your compound[3][9][20].

    • Optimize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your compound[9][12].

    • Careful Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product[9][10][12][20].

    • Second Crop of Crystals: Concentrate the mother liquor (the filtrate) and cool it again to obtain a second, though likely less pure, batch of crystals[16].

Data Presentation

Table 1: Common Solvents for Thiazole Recrystallization

SolventPolarityBoiling Point (°C)Comments
EthanolPolar78A good general-purpose solvent for many thiazole derivatives.[10]
MethanolPolar65Similar to ethanol, often used for more polar thiazoles.[10]
Ethyl AcetateIntermediate77Can be used alone or in combination with non-polar solvents like hexane.[10]
TolueneNonpolar111A good choice for some aryl-substituted thiazoles.[10]
HexaneNonpolar69Often used as an anti-solvent with more polar solvents; can be prone to "oiling out".[10]
WaterVery Polar100Suitable for highly polar, water-soluble thiazole derivatives.[10]

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow Start Crude Thiazole Intermediate Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Hot_Filter Hot Filtration (if insoluble impurities) Dissolve->Hot_Filter Cool Slow Cooling to Room Temperature Dissolve->Cool No Insoluble Impurities Hot_Filter->Cool Yes Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Ice-Cold Solvent Filter->Wash Dry Dry Crystals Wash->Dry End Pure Thiazole Crystals Dry->End

Caption: A generalized workflow for the recrystallization of thiazole intermediates.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization Start Start Recrystallization Cooling After Cooling Start->Cooling Crystals_Form Crystals Formed? Cooling->Crystals_Form Oiling_Out Oiling Out Occurred? Crystals_Form->Oiling_Out No Success Successful Recrystallization Crystals_Form->Success Yes No_Crystals Troubleshoot: No Crystal Formation Oiling_Out->No_Crystals No Oiled_Out Troubleshoot: Oiling Out Oiling_Out->Oiled_Out Yes

Caption: A decision tree for troubleshooting common recrystallization outcomes.

References

Technical Support Center: Troubleshooting Low Conversion Rates in Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies for overcoming low conversion rates in common palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings. Our goal is to move beyond simple checklists and provide a deeper understanding of the underlying chemical principles that govern these powerful transformations.

Part 1: The Troubleshooting Workflow: A Systematic Approach

When a coupling reaction underperforms, a systematic, step-by-step investigation is more effective than random screening of reaction parameters. The following workflow provides a logical sequence to diagnose and resolve the root cause of low conversion.

Troubleshooting_Workflow cluster_reagents Reagent Quality Details cluster_setup Reaction Condition Details cluster_catalyst Catalyst System Details cluster_side_reactions Common Side Reactions Start Low Conversion Observed Reagent_Check 1. Verify Reagent Quality & Integrity Start->Reagent_Check Setup_Check 2. Scrutinize Reaction Setup & Conditions Reagent_Check->Setup_Check Reagents OK Purity Starting Materials (Aryl Halide, Boronic Acid, Amine, etc.) Base (Anhydrous?) Solvent (Anhydrous & Degassed?) Reagent_Check->Purity Check Purity Catalyst_Check 3. Evaluate Catalyst System Performance Setup_Check->Catalyst_Check Setup OK Conditions Inert Atmosphere (Adequate Degassing?) Temperature Control (Accurate?) Mixing Efficiency (Vigorous Stirring?) Setup_Check->Conditions Verify Parameters Side_Reaction_Check 4. Analyze for Competing Side Reactions Catalyst_Check->Side_Reaction_Check Catalyst System OK Catalyst_Activity Pre-catalyst vs. Pd(0) Source Ligand Integrity (Oxidation?) Catalyst Pre-activation Needed? Catalyst_Check->Catalyst_Activity Assess Activity Optimization 5. Systematic Component Screening Side_Reaction_Check->Optimization Side Reactions Identified or Ruled Out Side_Products Homocoupling Dehalogenation Protodeboronation (Suzuki) Beta-Hydride Elimination (Heck) Side_Reaction_Check->Side_Products Identify Byproducts Success Successful Optimization Optimization->Success

Caption: A systematic workflow for troubleshooting low conversion in cross-coupling reactions.

Part 2: Frequently Asked Questions (FAQs) & In-Depth Troubleshooting

This section addresses specific issues in a question-and-answer format, providing both quick checks and detailed explanations grounded in reaction mechanisms.

Category 1: The Catalyst System - The Heart of the Reaction

Q1: My reaction is sluggish or has completely stalled. How do I know if my palladium catalyst is the problem?

A1: Catalyst inactivity is a primary suspect for low conversion. Here’s how to diagnose and address it:

  • Cause - Inefficient Generation of the Active Pd(0) Species: Many common protocols use Pd(II) pre-catalysts like Pd(OAc)₂ or PdCl₂.[1][2] These require in situ reduction to the active Pd(0) state to enter the catalytic cycle.[1] This reduction step can be inefficient, influenced by the ligand, base, solvent, and temperature.[1] If the active catalyst doesn't form cleanly and quantitatively, the reaction will be slow or fail.[3]

    • Solution 1: Employ Modern Pre-catalysts. Third and fourth-generation (G3, G4) Buchwald pre-catalysts or PEPPSI™-type pre-catalysts are designed for the clean and efficient generation of the active LPd(0) species upon addition of a base.[3] This often provides more reliable and consistent results than using simple Pd(II) salts.[3][4]

    • Solution 2: Implement a Pre-activation Protocol. For standard Pd(II) sources, a separate pre-activation step can be highly effective. For example, heating a mixture of Pd(OAc)₂, a suitable phosphine ligand, and a small amount of water in a solvent like dioxane or t-BuOH can generate a highly active Pd(0) catalyst solution before adding the substrates and base.[5][6] This method has been shown to significantly improve yields and reaction times in C-N cross-coupling reactions.[5][6]

  • Cause - Catalyst Decomposition (Palladium Black): The formation of a black precipitate ("palladium black") is a clear visual indicator of catalyst decomposition.[7][8] This occurs when the Pd(0) species aggregates and falls out of the solution, removing it from the catalytic cycle. This can be caused by insufficient ligand concentration to stabilize the Pd(0) center, high temperatures, or the presence of oxygen.[7]

    • Solution: Optimize Ligand-to-Palladium Ratio. Ensure you are using an adequate amount of ligand. For phosphine ligands, an excess equivalent relative to palladium can improve catalyst stability.[3] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) and others, are excellent at stabilizing the monoligated Pd(0) species, which is often the most active catalyst.[9][10]

  • Cause - Ligand Degradation: Phosphine ligands, especially electron-rich ones, are susceptible to oxidation by trace amounts of air.[11] Oxidized phosphine (phosphine oxide) does not coordinate effectively with palladium, leading to catalyst deactivation.

    • Solution: Use Fresh Reagents and Maintain an Inert Atmosphere. Use a fresh bottle of ligand or purify the existing stock. Crucially, ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).[11][12] All solvents must be thoroughly degassed prior to use.[12][13]

Q2: I'm using an aryl chloride, and the reaction is not working. What should I change?

A2: Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts due to the strength of the C-Cl bond, which makes the oxidative addition step more difficult.[11][14]

  • Solution: Employ a Highly Active Catalyst System. Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[14] Success with these substrates requires the use of highly active, specialized catalyst systems.

    • Catalyst/Ligand Choice: Use bulky, electron-rich biaryldialkylphosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][12] These ligands promote the challenging oxidative addition step with aryl chlorides.[9]

    • Base and Temperature: Stronger bases (e.g., NaOt-Bu, LHMDS) and higher reaction temperatures are often necessary to drive the reaction to completion.[15] However, be mindful that harsh conditions can promote side reactions.[13]

Category 2: Reagents and Reaction Conditions

Q3: My Suzuki reaction is giving low yield, and I see significant starting material remaining. What are the first things to check?

A3: Beyond the catalyst itself, the quality of your reagents and the reaction setup are critical.

  • Cause - Poor Reagent Quality:

    • Boronic Acid Instability: Boronic acids can undergo degradation over time, especially through protodeboronation (replacement of the C-B bond with C-H).[11][16] This is particularly problematic for electron-deficient or heteroaryl boronic acids.[11] They can also form boroxines (cyclic anhydrides) upon dehydration, which can affect their reactivity.[12]

      • Solution: Use fresh, high-purity boronic acid.[12] If protodeboronation is suspected, consider switching to a more stable boronic ester (e.g., pinacol or MIDA esters) or an aryltrifluoroborate salt.[11][16] These reagents often release the active boronic acid slowly, minimizing its concentration and the rate of decomposition.[11]

    • Base and Solvent Purity: The base is crucial for the transmetalation step, and its effectiveness depends on its purity and solubility.[12] Oxygen in the solvent is a primary cause of catalyst deactivation and homocoupling side reactions.[11][13]

      • Solution: Use a high-purity base. If using an anhydrous protocol, ensure the base is dry. Always use anhydrous and thoroughly degassed solvents.[11] Methods like freeze-pump-thaw or sparging with an inert gas for an extended period are essential.[3][12]

  • Cause - Ineffective Base/Solvent Combination: The base must be sufficiently soluble in the reaction medium to be effective. For instance, an inorganic base like K₂CO₃ or K₃PO₄ will have poor solubility in a non-polar solvent like toluene alone.[12]

    • Solution: Screen different bases and solvents. For many Suzuki couplings, a biphasic solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) is highly effective as it helps to dissolve the inorganic base while keeping the organic components in the organic phase.[12][16] The choice of solvent can also influence catalyst speciation and reactivity.[17][18][19]

Q4: I'm observing significant side products. What are they, and how can I minimize them?

A4: The formation of byproducts directly consumes your starting materials and reduces the yield of the desired product.

  • Side Reaction: Homocoupling of Boronic Acid (Suzuki). This results in a biaryl product derived from two molecules of the boronic acid coupling partner. It is often caused by the presence of oxygen, which can facilitate the oxidative coupling.[13][16]

    • Mitigation: Rigorous degassing of all solvents and maintaining a strict inert atmosphere is the most effective preventative measure.[13][16] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes help, as this side reaction can also occur during the inefficient in situ reduction of a Pd(II) precatalyst.[16]

  • Side Reaction: Dehalogenation. This involves the replacement of the halide on your electrophile with a hydrogen atom.[13][16]

    • Mitigation: This can occur if there is an active hydrogen source in the reaction mixture. Ensure solvents are pure and not a source of hydrides.[16] Sometimes, using a milder base or a more efficient catalyst system that favors cross-coupling can help.[12]

  • Side Reaction: Protodeboronation (Suzuki). As mentioned in Q3, this is the loss of the boronic acid group, replacing it with hydrogen. It is often promoted by water and strong bases, especially at high temperatures.[11][13]

    • Mitigation: Use milder bases (e.g., K₃PO₄, Cs₂CO₃, KF), lower the reaction temperature, or shorten the reaction time.[11] Switching to anhydrous conditions or using more stable boronic esters can also be highly effective.[11][16]

Part 3: Experimental Protocols & Data

Protocol 1: General Procedure for Setting Up an Inert Atmosphere Cross-Coupling Reaction

This protocol describes a robust method for ensuring your reaction is free of oxygen, a common cause of failure.

  • Vessel Preparation: Add your solid reagents (aryl halide, coupling partner, base) and a magnetic stir bar to a flame-dried or oven-dried reaction flask equipped with a condenser or sealed with a septum.

  • Evacuate and Backfill (Manifold Method): Connect the reaction flask to a vacuum/inert gas manifold. Carefully evacuate the flask until the pressure is low, then backfill with high-purity argon or nitrogen. Repeat this evacuate-backfill cycle a minimum of three times to ensure all atmospheric oxygen is removed.[3]

  • Solvent Addition: Add the degassed solvent(s) via syringe under a positive pressure of inert gas.

  • Final Degassing (Optional but Recommended): Bubble inert gas through the stirred reaction mixture for 10-15 minutes.[11]

  • Catalyst/Ligand Addition: Finally, add the palladium catalyst and ligand (if not using a pre-catalyst) as solids or as a solution in degassed solvent, all while maintaining a positive flow of inert gas.

  • Execution: Heat the reaction to the desired temperature with vigorous stirring.[16] Monitor progress by TLC, GC, or LC-MS.

Protocol 2: Water-Mediated Pre-activation of a Pd(OAc)₂/Biarylphosphine Catalyst

This protocol, adapted from the literature, is excellent for activating catalysts for challenging C-N couplings.[5][6]

  • Catalyst Preparation: In a separate, dry vial under an inert atmosphere, combine Pd(OAc)₂ (e.g., 1 mol%), the biaryldialkylphosphine ligand (e.g., 3 mol%), and a small amount of water (e.g., 4 mol%).

  • Activation: Add the reaction solvent (e.g., 1,4-dioxane or t-BuOH) and heat the mixture (e.g., 80-110 °C) for a short period (e.g., 1-2 minutes). A color change is often observed, indicating the formation of the active catalyst.[5][6]

  • Transfer: In a separate, properly prepared reaction flask containing the aryl halide, amine, and base under an inert atmosphere, add the pre-activated catalyst solution via syringe.

  • Execution: Heat the main reaction mixture to the desired temperature and monitor for completion.

Data Presentation: Systematic Screening of Reaction Components

When troubleshooting, a systematic screening of parameters is the most logical approach.[14] The table below illustrates how to structure the results from a hypothetical screening experiment for a difficult Suzuki coupling.

Table 1: Example Screening Results for the Suzuki Coupling of 2-Chloro-Pyridine with Phenylboronic Acid

EntryPd Source (mol%)Ligand (mol%)Base (2 eq.)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃Dioxane/H₂O100<5
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃Dioxane/H₂O10045
3Pd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10078
4Pd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane/H₂O10085
5XPhos Pd G3 (2)-K₃PO₄Dioxane/H₂O10092
6XPhos Pd G3 (2)-NaOt-BuToluene11095

Yields determined by GC analysis with an internal standard.

This data clearly shows the progression from a classical but ineffective catalyst system (Entry 1) to a highly active system using a modern ligand and pre-catalyst (Entries 5 & 6), highlighting the critical role of both ligand and base selection.[14]

Part 4: Visualizing Mechanistic Relationships

Understanding the interplay between catalyst activation and deactivation is key to troubleshooting.

Catalyst_Cycle cluster_main_cycle Desired Catalytic Cycle cluster_off_cycle Off-Cycle Deactivation Pathways PdII_precat Pd(II) Pre-catalyst (e.g., Pd(OAc)₂) Active_Pd0 Active L-Pd(0) Species PdII_precat->Active_Pd0 Reduction (Crucial Step!) Inactive_Complex Inactive Pd Complex PdII_precat->Inactive_Complex Inefficient Reduction Ox_Add Oxidative Addition (L-Pd(II)-R-X) Active_Pd0->Ox_Add + R-X Pd_Black Decomposition (Palladium Black) Active_Pd0->Pd_Black Aggregation (Low [L], High Temp) Transmetal Transmetalation Ox_Add->Transmetal + R'-M Red_Elim Reductive Elimination Transmetal->Red_Elim Red_Elim->Active_Pd0 Product R-R' Product Red_Elim->Product Oxidized_Ligand Oxidized Ligand (e.g., O=PR₃) Oxidized_Ligand->Inactive_Complex Cannot Stabilize Pd(0) Ligand Ligand (L) Ligand->Oxidized_Ligand Trace O₂

Caption: Relationship between catalyst activation and common deactivation pathways.

References

Technical Support Center: Column Chromatography Optimization for Polar Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, you understand that purifying polar heterocyclic compounds like thiazoles can be a significant bottleneck. Standard silica gel chromatography often fails us here, leading to issues like poor retention, severe peak tailing, or even irreversible adsorption of the compound to the column.

This guide is structured to address these challenges head-on. We will move from foundational questions to specific, actionable troubleshooting protocols. My goal is not just to provide solutions, but to explain the underlying chemical principles. Understanding why a particular technique works is the key to developing robust, reliable purification methods. Let's begin.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

Q1: Why are my polar thiazole compounds so difficult to purify on a standard silica gel column?

This is the most common challenge, and it stems from two key properties: the polarity of your compound and the chemical nature of the silica gel itself.

  • Strong Polar Interactions: Highly polar compounds have a strong affinity for the polar silica stationary phase, leading to very high retention. This often requires highly polar mobile phases (like high percentages of methanol in DCM) to elute the compound, which can reduce separation selectivity.

  • Secondary Interactions with Silanols: Standard silica gel is covered with silanol groups (Si-OH). The nitrogen atom in the thiazole ring is basic and can be protonated. This positively charged (or partially charged) amine can interact strongly with the acidic, and often deprotonated (SiO⁻), silanol groups via ionic exchange or strong hydrogen bonding.[1][2][3] This secondary interaction is a primary cause of significant peak tailing, where the compound "drags" along the column instead of moving in a tight band.[1][4][5]

Q2: My thiazole streaks badly on the TLC plate, even with 15% Methanol/DCM. What does this tell me?

Severe streaking on a TLC plate is a clear indicator of strong, undesirable secondary interactions between your compound and the silica gel. This is a red flag that standard flash chromatography will likely fail, resulting in poor separation and low recovery. The streaking is a visual representation of peak tailing on a column.[6]

Q3: What are "mobile phase modifiers," and why are they essential for basic compounds like thiazoles?

Mobile phase modifiers are small amounts of additives that dramatically improve chromatography by suppressing unwanted secondary interactions. For basic compounds like thiazoles, a basic modifier is crucial.

  • Mechanism of Action: Additives like triethylamine (TEA) or ammonia (NH₃) are small, basic molecules that compete with your thiazole for the acidic silanol sites on the silica.[7][8] They effectively "cap" or neutralize these sites, preventing your compound of interest from binding too strongly and causing tailing.[2][7] This allows the separation to proceed based on the intended polar interactions, leading to sharper, more symmetrical peaks.

Part 2: Troubleshooting Guide - Addressing Specific Problems

Problem: My polar thiazole compound will not elute from the silica column, even with 20% Methanol in DCM.

Answer: This indicates that the interaction between your compound and the stationary phase is too strong for the mobile phase to overcome. Simply increasing the percentage of the polar solvent indefinitely is often not the best solution as it can lead to dissolving the silica gel, especially if basic modifiers are used.[7]

Troubleshooting Workflow:

// Node Definitions start [label="Compound Not Eluting", fillcolor="#EA4335", fontcolor="#FFFFFF"]; step1 [label="Add a Basic Modifier\n(e.g., 0.5-2% TEA or NH3 in MeOH)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Re-run TLC/Column with Modifier", fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Does the compound\n now elute with\n reasonable Rf?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];

step3 [label="Switch to a More Polar Solvent System\n(e.g., Acetonitrile/Water on Silica)", fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Consider Alternative Stationary Phase", fillcolor="#FBBC05", fontcolor="#202124"];

res_ok [label="Successful Elution:\nProceed with Optimization", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; res_alt [label="Alternative Method Required", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> q1; q1 -> res_ok [label=" Yes"]; q1 -> step3 [label="No "]; step3 -> step4; step4 -> res_alt; } } Caption: Troubleshooting workflow for non-eluting compounds.

Detailed Steps & Explanation:

  • Introduce a Basic Modifier: The most likely culprit is strong interaction with acidic silanol groups.[5] Prepare a mobile phase containing a basic modifier. A common starting point is to add 0.5-2% triethylamine (TEA) to your polar solvent (e.g., methanol) before making your final mobile phase mixture.[9]

  • Re-evaluate with TLC: Before running another column, test the new mobile phase on a TLC plate. You should see a significant increase in the Rf value and a reduction in streaking.

  • Consider Alternative Chromatography Modes: If a basic modifier is insufficient, normal-phase silica chromatography may not be suitable. The next logical step is to explore Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11] HILIC uses a polar stationary phase (like silica or a diol-bonded phase) with a reversed-phase type eluent (e.g., acetonitrile/water).[12][13] In HILIC, water is the strong solvent, which is ideal for retaining and separating very polar compounds that are poorly retained in reversed-phase.[14][15]

Problem: My thiazole elutes, but the peak is very broad and shows significant tailing.

Answer: This is a classic symptom of secondary interactions with silanol groups, as discussed in the FAQs.[1][4] The peak tail contains molecules of your compound that were delayed due to these stronger, non-ideal interactions.

Visualizing the Problem and Solution:

Recommended Solutions:

  • Increase Modifier Concentration: If you are already using a modifier like TEA, try incrementally increasing its concentration (e.g., from 0.5% to 1.0% or 2.0%). There is a point of diminishing returns, but often a slight increase is sufficient.

  • Switch to Ammonia: In some cases, ammonia can be a more effective modifier than TEA. You can purchase methanol with 2% or 7M ammonia already dissolved or carefully prepare it yourself by adding ammonium hydroxide to your polar solvent.[7][9]

  • Change the Stationary Phase: If modifiers don't solve the problem, the silica itself is too active. Consider these alternatives:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[6][16]

    • Amine-functionalized Silica: This stationary phase has an amine-coated surface, which is ideal for purifying basic compounds in normal-phase mode without needing a mobile phase modifier.[8]

    • Reversed-Phase (C18): For moderately polar thiazoles, reversed-phase chromatography (e.g., on a C18 column) can be highly effective. The mobile phase is typically a polar mixture like water/acetonitrile or water/methanol.[17] For very polar compounds that are not retained well, specialized "aqueous" C18 phases (like ODS-AQ) are designed for use with highly aqueous mobile phases.[18]

Table 1: Stationary Phase Selection Guide for Polar Thiazoles

Stationary PhaseChromatography ModeIdeal For...ProsCons
Silica Gel Normal PhaseNon-polar to moderately polar, non-basic compounds.Inexpensive, widely available.Strongly acidic; causes tailing with basic compounds.[1][5]
Silica + Basic Modifier Normal PhasePolar, basic compounds.Uses standard silica; effective for many cases.Can be difficult to remove modifier; may dissolve silica.[7]
Alumina Normal PhaseBasic and neutral compounds.Basic surface prevents tailing of amines.Can have lower resolution than silica.[16]
Reversed-Phase (C18) Reversed PhaseModerately polar to non-polar compounds.Excellent resolution; highly reproducible.Very polar compounds may not be retained.[18][19]
HILIC (e.g., Diol, Amide) HILICVery polar, hydrophilic compounds.[20]Excellent retention for compounds that elute in the void on C18.[14]Can have longer equilibration times; sensitive to water content.[13][15]

Part 3: Experimental Protocols

Protocol 1: Step-by-Step Method for Mobile Phase Optimization with a Basic Modifier

This protocol provides a systematic approach to finding the right mobile phase for a new polar thiazole compound using standard silica gel.

  • Objective: To identify a mobile phase that provides an Rf value of ~0.2-0.3 on a TLC plate with a symmetrical spot shape.

  • Materials:

    • Silica gel TLC plates

    • Solvents: Dichloromethane (DCM), Methanol (MeOH)

    • Modifier: Triethylamine (TEA)

    • Sample of your crude thiazole compound dissolved in a suitable solvent (e.g., DCM or THF).

  • Procedure:

    • Prepare Stock Solutions:

      • Solvent A: Dichloromethane (DCM)

      • Solvent B (Modified Polar): Add 1 mL of TEA to 99 mL of Methanol (This creates a 1% v/v TEA in MeOH solution).

    • Initial TLC Screening (No Modifier):

      • Run a TLC plate using 90:10 DCM/MeOH.

      • Observation: Note the Rf and the degree of streaking. For a polar thiazole, you will likely see a low Rf and significant streaking.

    • TLC Screening (With Modifier):

      • In separate TLC chambers, prepare the following mobile phases using Solvent A (DCM) and Solvent B (1% TEA in MeOH):

        • 95:5 (A:B)

        • 90:10 (A:B)

        • 85:15 (A:B)

      • Spot your compound on a new TLC plate for each condition and develop the plates.

    • Analysis:

      • Examine the developed TLC plates under a UV lamp and/or with a suitable stain.

      • Identify the mobile phase composition that gives you a round, non-streaking spot with an Rf value between 0.2 and 0.3. This is your ideal mobile phase for column chromatography.

    • Scaling to Column Chromatography:

      • Pack a silica gel column using the optimal mobile phase identified in the previous step.

      • Crucially: Ensure the silica is fully equilibrated with the modifier-containing mobile phase before loading your sample.[7]

      • Load your sample and run the column, collecting fractions as usual.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing reaction exotherms in large-scale synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for one of the most critical challenges in chemical process scale-up. The following information is structured to offer both quick-reference FAQs and detailed troubleshooting guides to ensure the safe and efficient execution of your large-scale reactions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the management of exothermic reactions.

Q1: What are the initial signs of a potential thermal runaway reaction?

A1: Early detection is critical for preventing a thermal runaway.[1][2][3] Key indicators include:

  • A sudden, unexpected increase in the reactor temperature that deviates from the planned profile.[4]

  • An increase in the reactor pressure, even if the temperature appears to be under control.[4]

  • A noticeable change in the color or viscosity of the reaction mixture.[4]

  • An increased demand on the cooling system to maintain the set temperature.[4]

  • Variations in shutdown cooling flow rate and wide variations in RHR pump current meters could indicate issues like air ingestion.[5]

Q2: What immediate actions should be taken if a thermal runaway is suspected?

A2: If a thermal runaway is suspected, prioritize safety above all else. The following steps should be taken immediately:

  • Stop the addition of any further reagents.[4]

  • Maximize cooling to the reactor.[4]

  • If the reaction is equipped with a quenching system, activate it according to the established protocol.[4]

  • Alert all personnel in the vicinity and initiate the emergency shutdown procedure for the area.[4]

  • Evacuate to a safe location.[4]

Q3: How can the risk of a thermal runaway be minimized during scale-up?

A3: Minimizing the risk of thermal runaway requires a multi-faceted approach, starting from early process development:

  • Thorough Thermal Hazard Assessment: Conduct reaction calorimetry (RC) and adiabatic calorimetry studies to understand the reaction's thermal profile.[6][7][8][9] This data helps determine the total heat of reaction, the rate of heat evolution, and the adiabatic temperature rise.[3][6][10]

  • Controlled Reagent Addition: For exothermic reactions, it is best practice to control the reaction by regulating the addition of the most reactive reagent.[8] The addition rate should be such that the reagent is consumed almost as quickly as it is added, preventing accumulation.[8][11]

  • Robust Cooling Systems: Ensure the reactor's cooling system is designed to handle the maximum heat output of the reaction.[10][12] This includes properly sized jackets, coils, or external heat exchangers.[13][14]

  • Process Control and Monitoring: Implement automated control systems to maintain the desired temperature and pressure.[10][15] Fast-response temperature sensors are crucial for early detection of deviations.[1]

  • Emergency Preparedness: Have a well-defined and practiced emergency plan that includes quenching procedures and access to emergency relief systems.[16][17][18]

Q4: What is the significance of the surface-area-to-volume ratio in scale-up?

A4: The surface-area-to-volume ratio is a critical factor in managing exotherms during scale-up. As the reactor volume increases, the surface area available for heat transfer does not increase proportionally.[8][19] This means that larger reactors have a reduced capacity to dissipate heat per unit volume, making them more susceptible to temperature increases and potential thermal runaways.[8][19] This is a fundamental challenge that necessitates careful process design and engineering controls.

Q5: What is Reaction Calorimetry and why is it essential?

A5: Reaction calorimetry (RC) is an experimental technique used to measure the heat evolved or absorbed by a chemical reaction under controlled conditions.[6][9] It is essential for safe process scale-up because it provides critical data, including:

  • Heat of Reaction (ΔHr): The total amount of heat released or absorbed.

  • Heat Flow: The rate at which heat is generated or consumed.

  • Heat Capacity (Cp): The amount of heat required to raise the temperature of the reaction mass.

  • Adiabatic Temperature Rise: The theoretical temperature increase if no heat is removed from the system.[3][10]

This information is used to design appropriate cooling systems, determine safe operating limits, and model potential failure scenarios.[7][9][20]

II. Troubleshooting Guides

This section provides systematic approaches to troubleshoot specific issues encountered during large-scale synthesis.

Guide 1: Sudden Temperature Spikes During Reagent Addition

Symptom: A rapid and uncontrolled increase in reactor temperature during the addition of a reagent.

Potential Causes & Troubleshooting Steps:

Potential Cause Diagnostic Questions Immediate Actions Long-Term Solutions
Reagent Addition Rate Too High Is the addition rate faster than the rate of reaction? Has the addition pump been calibrated correctly?Stop the reagent addition immediately. Maximize cooling.Use reaction calorimetry data to establish a safe addition profile. Implement an automated dosing system with interlocks tied to reactor temperature.[11]
Poor Mixing Is the agitator speed appropriate for the reaction viscosity and volume? Are there "dead zones" in the reactor?Stop reagent addition. Increase agitator speed if safe to do so.Optimize impeller design and agitator speed based on mixing studies.[10] Consider installing baffles to improve turbulence.
Localized "Hot Spots" Is the reagent being introduced directly into an area with poor heat transfer?Stop reagent addition. Ensure cooling fluid is circulating effectively.Modify the reagent addition point to a well-mixed area of the reactor.[21]
Incorrect Reagent Concentration Has the concentration of the incoming reagent been verified?Stop reagent addition. Sample and analyze the reagent if possible.Implement stringent quality control checks on all raw materials.

Workflow for Troubleshooting Temperature Spikes:

Start Temperature Spike Detected Stop_Addition Stop Reagent Addition Start->Stop_Addition Max_Cooling Maximize Cooling Stop_Addition->Max_Cooling Check_Mixing Verify Agitator Function Max_Cooling->Check_Mixing Quench Initiate Emergency Quench/Shutdown Check_Mixing->Quench If Temp Continues to Rise Uncontrollably Investigate_Root_Cause Investigate Root Cause Check_Mixing->Investigate_Root_Cause Addition_Rate Addition Rate Too High? Investigate_Root_Cause->Addition_Rate Mixing_Issue Poor Mixing? Investigate_Root_Cause->Mixing_Issue Reagent_Concentration Incorrect Reagent Concentration? Investigate_Root_Cause->Reagent_Concentration Corrective_Action Implement Corrective Actions Addition_Rate->Corrective_Action Mixing_Issue->Corrective_Action Reagent_Concentration->Corrective_Action

References

Technical Support Center: Removing Unreacted Starting Materials from Product Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

<_ _>

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on a critical step in synthesis: the purification of a desired product from unreacted starting materials and other impurities.[1] This guide moves beyond simple procedural lists to explain the underlying principles and causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Part 1: Troubleshooting Guides by Technique

The success of any chemical synthesis is ultimately judged by the purity of the final compound.[1] Unreacted starting materials, byproducts, and residual solvents are common impurities that must be removed.[1][2] The choice of purification method is highly dependent on the physical and chemical properties of the compounds in your mixture.[3][4]

Below are troubleshooting guides for the most common purification techniques employed in research and development. Each guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Guide 1: Liquid-Liquid Extraction

Liquid-liquid extraction is a cornerstone technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.

Q: I've mixed my aqueous and organic layers, but a thick, stable emulsion has formed at the interface. How can I break it?

A: Emulsion formation is a frequent challenge, often caused by surfactant-like molecules or fine particulates at the interface. [5]

  • Causality: Emulsions are kinetically stable mixtures of immiscible liquids. Vigorous shaking increases the surface area between the two phases, which can lead to the formation of these stable droplets, especially if compounds in your mixture can act as surfactants.[5][6]

  • Troubleshooting Steps:

    • Patience is Key: Allow the separatory funnel to stand undisturbed for some time.[7] Gravity can often resolve a weak emulsion.

    • Gentle Agitation: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation while still allowing for extraction.[5]

    • Increase Ionic Strength: Add a saturated sodium chloride solution (brine).[5][7] This increases the polarity of the aqueous layer, forcing non-polar organic molecules out and helping to break the emulsion. This is known as "salting out".[5]

    • Filtration: In some cases, filtering the entire mixture through a pad of Celite or glass wool can break the emulsion by removing particulate matter that may be stabilizing it.[7]

    • Solvent Addition: Adding a small amount of a different organic solvent can alter the properties of the organic phase and may help to dissolve the emulsion-stabilizing species.[5]

Q: I'm not sure which layer is my organic phase and which is the aqueous phase. How can I tell?

A: The simplest method is a "drop test."

  • Protocol:

    • Carefully observe the relative volumes of the two layers in your separatory funnel.[7]

    • Add a few drops of deionized water to the funnel.

    • The layer that increases in volume is the aqueous layer.[7]

  • Expert Insight: While it's common to assume the denser solvent is on the bottom, this is not always the case. For example, chlorinated solvents like dichloromethane and chloroform are typically denser than water, while common solvents like ethyl acetate and diethyl ether are less dense. Always verify.

Q: My acidic (or basic) starting material isn't being fully removed by my basic (or acidic) wash. What's going wrong?

A: This usually points to incomplete neutralization or insufficient washing. [8]

  • Validation Checkpoint: After your final wash, test the pH of the aqueous layer with pH paper.[8] It should be distinctly basic (if removing an acid) or acidic (if removing a base). If it's neutral, your wash was not effective.

  • Troubleshooting Steps:

    • Increase Wash Concentration/Volume: Use a more concentrated washing solution or increase the number of washes.[8]

    • Ensure Thorough Mixing: Gentle but thorough inversion of the separatory funnel is crucial to maximize the surface area contact between the phases. Remember to vent frequently to release any pressure buildup.[8][9]

    • Check Solubility: Ensure the salt formed from the acid-base reaction is actually soluble in the aqueous phase. Highly non-polar compounds, even when converted to a salt, may retain significant solubility in the organic layer.

Guide 2: Flash Column Chromatography

Flash column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption to a stationary phase (like silica gel) and elution by a mobile phase (solvent).[3][10]

Q: My compounds are not separating on the column, even though they have different Rf values on the TLC plate. Why?

A: This is a common and frustrating issue with several potential causes.

  • Causality: Successful column chromatography relies on the equilibrium of the compound between the stationary and mobile phases. Any factor that disrupts this equilibrium can lead to poor separation.

  • Troubleshooting Steps:

    • Compound Stability: Your compound might be degrading on the silica gel.[11] To test this, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots, your compound is not stable on silica. Consider using a less acidic stationary phase like alumina or deactivated silica gel.[11]

    • Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation.[12] As a rule of thumb, use a silica gel mass that is 30-100 times the mass of your crude sample.

    • Improper Loading: The initial band of your compound should be as narrow as possible. Dissolve your crude mixture in a minimal amount of the eluting solvent or a less polar solvent to load it onto the column.[10][11]

    • Solvent System: The TLC solvent system may not be translating perfectly to the column. Aim for an Rf value of 0.2-0.3 for the desired compound on the TLC plate for the best separation on a column.[13]

Q: I've been running my column for a long time, but my product has not eluted. Where did it go?

A: There are a few possibilities, ranging from simple to more complex.

  • Troubleshooting Steps:

    • Check the First Fractions: Your compound may be less polar than anticipated and could have eluted very quickly in the solvent front.[11] Always check the first few fractions by TLC.

    • Product is "Stuck": Your product may be too polar and is strongly adsorbed to the silica gel.[12] Try flushing the column with a much more polar solvent, such as 10% methanol in dichloromethane.[12]

    • Invisible Product: The fractions may be too dilute to detect by eye.[11] Try concentrating a few fractions in the expected elution range and re-analyzing by TLC.[11]

    • Decomposition: As mentioned before, the compound may have decomposed on the column.[11]

Q: The solvent flow in my column has stopped. What should I do?

A: This usually indicates a blockage.

  • Causality: The problem often arises when either the compound or an impurity crystallizes within the column, forming a solid barrier that blocks solvent flow.[11]

  • Troubleshooting Steps:

    • Prognosis: Unfortunately, this is a difficult problem to fix. The prognosis is often not good.[11]

    • Prevention: The best solution is prevention. If you know your crude mixture contains a compound that might crystallize, consider a pre-purification step (like a quick filtration) or use a wider column to reduce the concentration.[11]

Guide 3: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. An ideal recrystallization solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[14]

Q: My compound "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound.

  • Causality: The solid precipitates as a liquid (an oil) rather than a solid crystal lattice. This often traps impurities.

  • Troubleshooting Steps:

    • Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent.[14] This lowers the saturation point, hopefully to a temperature below the compound's melting point, allowing for proper crystallization upon cooling.

    • Lower the Cooling Temperature: Cool the solution very slowly. Rapid cooling can promote oiling out.

    • Change Solvents: Select a solvent with a lower boiling point.[14]

Q: No crystals are forming, even after the solution has cooled in an ice bath.

A: Crystal formation often needs a nucleation point to begin.

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the surface of the liquid.[15][16] The microscopic scratches on the glass can provide a surface for crystal nucleation.

    • Add a Seed Crystal: If you have a small amount of the pure solid, add a tiny crystal to the solution.[15] This provides a template for further crystal growth.

    • Evaporate Some Solvent: You may have used too much solvent.[17] Gently heat the solution to boil off some of the solvent to re-saturate the solution, then allow it to cool again.[18]

Q: My final yield after recrystallization is very low. What did I do wrong?

A: A low yield can result from several procedural errors. [15]

  • Causality: The goal is to maximize the recovery of the pure compound while leaving impurities behind in the "mother liquor" (the remaining solution).

  • Troubleshooting Steps:

    • Too Much Solvent: Using more than the minimum amount of hot solvent to dissolve your compound is the most common cause of low yield.[16] A significant amount of your product will remain dissolved in the mother liquor even when cold.[15]

    • Premature Crystallization: If crystals form during a hot filtration step, you will lose product.[19] Ensure your funnel and receiving flask are pre-heated to prevent this.

    • Washing with Room Temperature Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product.[16] Always wash with a minimal amount of ice-cold solvent.[16]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method to start with?

A1: The choice depends on the properties of your product and the impurities.[20][21] Consider the following:

  • Physical State: Is your product a solid or a liquid? Solids are often purified by recrystallization, while liquids are purified by distillation.[20][21]

  • Boiling Point Difference: For liquid products, if the boiling points of the product and starting material are significantly different (>50 °C), simple distillation is effective. If they are closer, fractional distillation is required. For high-boiling or heat-sensitive compounds, consider vacuum distillation.[22]

  • Solubility and Polarity: If your product and starting material have different polarities, chromatography is an excellent choice.[10] If one is acidic or basic, an acid-base extraction can be a very effective first step.[10][22]

  • Scale: For small amounts of material (<1 g), chromatography is often the safest and most effective method.[20] For larger, multi-gram quantities of a solid, recrystallization is often more practical.[20]

Q2: What is the difference between an extraction and a wash?

A2: The terms are often used interchangeably, but there is a subtle distinction. In an extraction , you are moving the desired compound from one phase to another (e.g., extracting your product from the aqueous layer into an organic layer). In a wash , you are removing impurities from the phase containing your product (e.g., washing an organic layer containing your product with a basic solution to remove acidic impurities).

Q3: My reaction is complete according to TLC, but I still have starting material in my final product. What happened?

A3: This can happen for a few reasons. The TLC spot for your product and starting material might be overlapping, giving the illusion of a single spot. Alternatively, the workup procedure itself may have caused a reverse or decomposition reaction that regenerated the starting material. Finally, some starting material may have co-precipitated or co-distilled with your product. Re-purification using an orthogonal method (e.g., chromatography if you initially used recrystallization) is recommended.[23]

Q4: Can I use multiple purification techniques?

A4: Absolutely. It is very common to use a sequence of purification techniques.[24] For example, a typical workflow might involve:

  • An aqueous workup (extraction/washes) to remove water-soluble impurities and acidic/basic starting materials.[19]

  • Drying the organic layer and removing the solvent.

  • Purification of the crude product by column chromatography.[19]

  • A final recrystallization of the material from the chromatography to obtain a highly pure, crystalline solid.[23]

Part 3: Data Tables & Visualizations

Table 1: Common Solvents in Order of Increasing Polarity

This table is a useful guide for selecting solvent systems for chromatography and extraction.

SolventPolarity IndexDielectric Constant (ε)
Hexane / Pentane0.11.9 / 1.8
Toluene2.42.4
Diethyl Ether2.84.3
Dichloromethane3.19.1
Ethyl Acetate4.46.0
Acetone5.121
Acetonitrile5.837.5
Ethanol4.324.5
Methanol5.132.7
Water10.280.1
Diagrams

Diagram 1: Decision-Making Flowchart for Purification Method Selection

This flowchart provides a logical pathway for choosing an appropriate purification technique based on the properties of the mixture.

Purification_Decision_Tree start Crude Reaction Mixture acid_base Acidic or Basic Impurities Present? start->acid_base is_solid Is Product a Solid? is_liquid Is Product a Liquid? is_solid->is_liquid No recrystallize Recrystallization is_solid->recrystallize Yes boiling_points Boiling Point Difference > 50°C? is_liquid->boiling_points Yes polarity_diff Significant Polarity Difference? is_liquid->polarity_diff No acid_base->is_solid No extraction Perform Acid-Base Extraction acid_base->extraction Yes distillation Simple Distillation boiling_points->distillation Yes frac_distillation Fractional Distillation boiling_points->frac_distillation No chromatography Column Chromatography polarity_diff->chromatography Yes end_point Pure Product polarity_diff->end_point No / Already Pure extraction->is_solid recrystallize->polarity_diff distillation->polarity_diff frac_distillation->polarity_diff chromatography->end_point

Caption: A flowchart to guide the selection of a purification method.

Diagram 2: Troubleshooting Workflow for Poor Chromatographic Separation

Chromatography_Troubleshooting start Problem: Poor Separation on Column check_tlc Re-evaluate TLC. Is Rf ~0.2-0.3? start->check_tlc check_loading Was column overloaded? (Sample > 1:30 silica) check_tlc->check_loading Yes adjust_solvent Adjust Solvent System (Change Polarity) check_tlc->adjust_solvent No check_stability Is compound stable on silica? (Run 2D TLC) check_loading->check_stability No reduce_load Reduce Sample Load or Use a Larger Column check_loading->reduce_load Yes change_stationary Switch to Alumina or Deactivated Silica check_stability->change_stationary No rerun Re-run Column check_stability->rerun Yes adjust_solvent->rerun reduce_load->rerun change_stationary->rerun

Caption: A workflow for troubleshooting poor column chromatography separation.

References

Technical Support Center: Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-aminothiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. Drawing from established literature and extensive laboratory experience, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the success of your synthetic endeavors.

Introduction: The Significance of 2-Aminothiazoles

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of these compounds, typically involving the condensation of an α-haloketone with a thiourea or thioamide.[4][5][6][7] Despite its versatility and widespread use, this reaction is not without its pitfalls. This guide will address the most common issues, providing both theoretical explanations and practical solutions.

Frequently Asked Questions (FAQs)

Q1: I am setting up a Hantzsch thiazole synthesis for the first time. What are the most critical parameters to control for a successful reaction?

A1: For a successful Hantzsch synthesis, the three most critical parameters to control are:

  • Quality of Starting Materials: Ensure the purity of your α-haloketone and thiourea. Impurities in the α-haloketone can lead to a variety of side products, significantly complicating purification and reducing the yield of the desired 2-aminothiazole.

  • Reaction Temperature: The reaction temperature significantly influences the reaction rate and the formation of byproducts. While refluxing in a suitable solvent like ethanol is common, some reactions may benefit from lower temperatures to minimize side reactions, whereas others may require higher temperatures or microwave assistance to proceed at a reasonable rate.[8]

  • Choice of Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction kinetics. Ethanol, methanol, and water, or mixtures thereof, are commonly used.[8] The optimal solvent will depend on the specific substrates being used.

Q2: My reaction is complete, but I am struggling to isolate my 2-aminothiazole derivative. What are some common work-up and purification challenges?

A2: Isolation and purification of 2-aminothiazole derivatives can be challenging due to their physical properties. Common issues include:

  • High solubility in the reaction solvent: If your product is highly soluble in the reaction solvent, precipitation upon cooling may be inefficient. In such cases, you may need to remove the solvent under reduced pressure and then attempt to precipitate the product by adding a non-solvent.[9]

  • Formation of a salt: The 2-aminothiazole product is basic and will likely be protonated by the hydrogen halide generated during the reaction, forming a salt.[10] This salt is often more soluble in polar solvents than the free base. Neutralization with a mild base, such as sodium carbonate or sodium bicarbonate solution, is typically required to precipitate the free base.[10][11]

  • Complex reaction mixtures: The formation of multiple byproducts can make purification by simple recrystallization difficult. In such cases, column chromatography is often necessary.[5] However, care must be taken as some 2-aminothiazole derivatives can be unstable on silica gel.[9]

Q3: Are there greener alternatives to the classical Hantzsch synthesis?

A3: Yes, several more environmentally friendly methods for the synthesis of 2-aminothiazoles have been developed. These approaches aim to reduce the use of hazardous solvents and reagents, and improve energy efficiency. Some notable examples include:

  • Solvent-free reactions: Performing the reaction under solvent-free conditions, often with grinding or microwave irradiation, can lead to higher yields, shorter reaction times, and easier work-up.[8][12]

  • Use of water as a solvent: Water is an ideal green solvent, and several protocols for Hantzsch synthesis in water have been reported.[8]

  • Reusable catalysts: The use of solid-supported or reusable catalysts, such as silica-supported tungstosilisic acid, can simplify the purification process as the catalyst can be easily removed by filtration.[8][13]

Troubleshooting Guide

This section provides a detailed breakdown of common problems encountered during the synthesis of 2-aminothiazole derivatives, their probable causes, and recommended solutions.

Problem 1: Low or No Product Yield

A low yield of the desired 2-aminothiazole is one of the most frequent challenges. The following decision tree can help diagnose and resolve this issue.

Troubleshooting Decision Tree for Low Yield

low_yield start Low or No Yield check_sm Are starting materials pure? start->check_sm sm_yes Yes check_sm->sm_yes Yes sm_no No check_sm->sm_no No check_conditions Are reaction conditions optimal? cond_yes Yes check_conditions->cond_yes Yes cond_no No check_conditions->cond_no No check_workup Is the work-up procedure appropriate? workup_yes Yes check_workup->workup_yes Yes workup_no No check_workup->workup_no No sm_yes->check_conditions solution_sm Purify starting materials (recrystallization, distillation). sm_no->solution_sm cond_yes->check_workup solution_conditions Optimize solvent, temperature, and reaction time. Consider using a catalyst or microwave heating. cond_no->solution_conditions end Improved Yield workup_yes->end solution_workup Adjust pH during work-up. Consider alternative purification methods (e.g., column chromatography). workup_no->solution_workup

Caption: Troubleshooting decision tree for low synthesis yield.

Possible Cause Explanation Suggested Solution(s)
Poor Quality of Starting Materials Impurities in the α-haloketone or thiourea can lead to side reactions, consuming the reactants and reducing the yield of the desired product.Purify the starting materials before use. α-Haloketones can often be purified by recrystallization or distillation. Thiourea can be recrystallized from hot ethanol or water.[14]
Suboptimal Reaction Conditions The choice of solvent, temperature, and reaction time are crucial for maximizing the yield. An inappropriate solvent may not effectively solubilize the reactants, while an incorrect temperature can either slow down the reaction or promote the formation of byproducts.[8]Systematically optimize the reaction conditions. Screen different solvents such as ethanol, methanol, or aqueous mixtures.[8] Vary the reaction temperature; refluxing is common, but some substrates may require milder or more forceful conditions. Consider using microwave-assisted synthesis, which has been shown to improve yields and reduce reaction times.[8]
Incorrect Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion of the limiting reagent.Carefully verify the molar ratios of your reactants. A slight excess of thiourea is sometimes used to ensure complete consumption of the more expensive α-haloketone.[11]
Ineffective or No Catalyst While many Hantzsch syntheses proceed without a catalyst, some reactions benefit from the addition of an acid or base catalyst to accelerate the reaction.[8]Introduce a catalyst if the reaction is sluggish. Both acidic and basic catalysts have been reported to be effective.[8] For biphasic reactions, a phase-transfer catalyst can be beneficial.
Problem 2: Formation of Impurities and Side Products

The formation of byproducts is a common issue that complicates purification and reduces the overall yield.

Common Side Reactions in Hantzsch Thiazole Synthesis

side_reactions reactants α-Haloketone + Thiourea desired_product 2-Aminothiazole (Desired Product) reactants->desired_product Hantzsch Synthesis (Main Pathway) side_product_1 Formation of Dihydrothiazole Intermediate reactants->side_product_1 Incomplete Dehydration side_product_2 Formation of Regioisomers reactants->side_product_2 Ambident Nucleophilicity of Thiourea side_product_3 Self-condensation of α-Haloketone reactants->side_product_3 Basic Conditions workflow start Start reactants Combine α-Haloketone and Thiourea in a suitable solvent (e.g., Methanol) start->reactants reaction Heat the reaction mixture (e.g., ~100°C for 30 min) reactants->reaction cooling Cool the reaction to room temperature reaction->cooling neutralization Neutralize with a base (e.g., 5% Na2CO3 solution) to precipitate the product cooling->neutralization filtration Filter the precipitate using a Büchner funnel neutralization->filtration washing Wash the solid with water filtration->washing drying Air dry the product washing->drying end Pure 2-Aminothiazole Derivative drying->end

References

Technical Support Center: Refinement of Analytical Methods for Purity Determination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Analytical Method Refinement. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in developing, validating, troubleshooting, and transferring analytical methods for purity determination. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in the laboratory. This resource is structured in a practical, question-and-answer format to directly address the challenges you encounter.

Section 1: Foundational Principles of Method Refinement

This section addresses the regulatory and scientific pillars that underpin any robust purity method. Understanding these concepts is essential before diving into specific troubleshooting scenarios.

FAQ 1.1: What is a stability-indicating method and why is it crucial for purity determination?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, excipients, or other potential impurities[1]. Its primary purpose is to provide a clear picture of the drug's stability over time by separating and quantifying the API and its degradants[2].

Causality and Importance: The true purity of a drug substance cannot be known unless the analytical method can distinguish the intact drug from everything else. During storage or manufacturing, a drug can degrade, forming new chemical entities. A non-stability-indicating method might erroneously show a consistent API concentration because a degradation product co-elutes with the main peak, masking the loss of the active ingredient[2]. This could lead to releasing an impure or sub-potent product with potential safety risks.

To develop a SIM, forced degradation (or stress testing) is performed. This involves intentionally exposing the drug substance to harsh conditions like acid, base, oxidation, heat, and light to generate potential degradation products[2][3][4]. These stressed samples are then used to develop and validate a method that proves it can separate the API from these newly formed degradants[2][4]. Regulatory bodies like the FDA and ICH mandate these studies to ensure that the method used for stability and release testing is fit for its purpose[1].

FAQ 1.2: What are the key parameters to consider when validating an analytical method for purity according to ICH Q2(R1)?

Method validation demonstrates through documented evidence that an analytical procedure is suitable for its intended purpose[5]. The International Council for Harmonisation (ICH) guideline Q2(R1) is the authoritative standard for this process[6][7]. For impurity methods, the key validation characteristics are:

Validation ParameterDescription & Purpose
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants, matrix)[8]. This is the most critical parameter for a purity method and is demonstrated through forced degradation studies and peak purity analysis (e.g., using PDA or MS detectors)[9][10].
Accuracy The closeness of test results to the true value. For impurity quantification, it is determined by spiking the drug product matrix with known amounts of impurities and calculating the percent recovery[9][11].
Precision The degree of scatter between a series of measurements. It is evaluated at three levels: Repeatability (short-term, same conditions), Intermediate Precision (within-lab variations: different days, analysts, equipment), and Reproducibility (between-lab variations)[9].
Limit of Detection (LOD) The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value[10][11]. Essential for knowing the limits of impurity detection.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy[11]. This is a critical parameter for quantitative impurity tests.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range[8]. This is established using a series of dilutions of the impurity standard.
Range The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature). It provides an indication of its reliability during normal usage[11].

The objective of validation is to build a self-validating system where adherence to the protocol ensures reliable results[6][12]. The revised ICH Q2(R2) and new Q14 guidelines further emphasize a lifecycle approach to method development and validation[13][14].

FAQ 1.3: How does USP <621> guide allowable adjustments to a validated method without requiring full revalidation?

USP General Chapter <621> on Chromatography is a foundational document that provides standardized procedures and definitions for chromatography, and critically, it outlines permissible adjustments to compendial methods[15][16]. The core principle is that adjustments can be made to meet system suitability requirements, but not to compensate for a failing system or column[17].

Why are adjustments necessary? Technology evolves, and labs use different equipment. A method developed on one HPLC might need minor tweaks to perform optimally on another[16]. USP <621> provides a framework for making these changes scientifically without triggering a full revalidation, which is a resource-intensive process.

Key Allowable Adjustments (Isocratic Separation Example):

ParameterAllowable AdjustmentCausality/Impact
Column Length ±70%Affects resolution and run time.
Particle Size Can be reduced by up to 50%, but not increased.Smaller particles increase efficiency and resolution but also increase backpressure.
Flow Rate ±50% (adjustments to column length and particle size may require flow rate changes to maintain resolution).Directly impacts retention time, resolution, and pressure.
Column Temperature ±10 °CAffects viscosity of the mobile phase and analyte retention, influencing selectivity and retention time.
Injection Volume May be decreased, as long as detection and repeatability are satisfactory.Decreasing volume can improve peak shape if overloading is an issue.
Mobile Phase pH ±0.2 unitsCan significantly impact the retention and peak shape of ionizable compounds.

Crucial Caveat: After any adjustment, the analyst MUST verify that the system suitability criteria specified in the monograph (e.g., resolution, tailing factor, repeatability) are met[17][18][19]. The recent revisions to USP <621> have expanded these guidelines, for instance, to allow more flexibility for gradient methods and the use of superficially porous particles, facilitating method modernization[16].

FAQ 1.4: What are the most common pitfalls during analytical method transfer and how can they be avoided?

Analytical Method Transfer (AMT) is the formal process of demonstrating that a receiving laboratory is qualified to run an analytical method developed by a transferring laboratory[20]. Its failure can cause significant project delays[21].

Common Pitfalls & Proactive Solutions:

PitfallRoot Cause & ImpactHow to Avoid
Ambiguous Method Instructions The method is not detailed enough, leading to different interpretations by the receiving lab (e.g., "shake until dissolved")[22]. This is a primary source of transfer failure.The transferring lab must write the method with exhaustive detail, leaving no room for interpretation. Include photos, diagrams, and specify equipment models if critical. A pre-transfer feasibility run at the receiving site is crucial[23].
Undefined Acceptance Criteria The protocol lacks clear, statistically sound criteria for a successful transfer. Without this, it's impossible to objectively declare the transfer a success or failure[21].Define acceptance criteria before the transfer begins. These should be based on the method's validation data and be agreed upon by both parties and Quality Assurance.
Lack of Communication The transferring lab possesses "tribal knowledge" about method idiosyncrasies that are not documented[23]. The receiving lab proceeds without this critical context.Establish a dedicated transfer team with open lines of communication. The analyst from the transferring lab should ideally be available for training or direct consultation during the transfer[23].
Differences in Equipment/Reagents Subtle differences in instrument models (e.g., detector lamp energy, pump mixing volume) or reagent suppliers can cause the method to fail[24].The receiving lab should provide a comprehensive list of their equipment and common reagents. The transferring lab must assess this for potential risks. Method robustness data is key here to understand which parameters are most sensitive.
Improper Sample Handling The same batch of material is tested by both labs, but it is not handled or stored identically, leading to different results that are incorrectly blamed on the method[23].Use a single, homogenous lot of material for the transfer. Ship samples under controlled conditions with clear instructions for storage and handling. Use of expired or experimental lots is recommended to avoid impacting commercial material[24].
Section 2: Troubleshooting Common Chromatographic Issues (HPLC & GC)

This section provides a direct, Q&A-based guide to resolving the most frequent issues encountered during purity analysis.

Part 2.1: Peak Shape Problems

Peak tailing, where the back of the peak is elongated, is a common problem that compromises integration and resolution. It is quantified by the Tailing Factor (Tf) or Asymmetry Factor (As), with ideal values being close to 1.0.

Troubleshooting Steps:

  • Isolate the Problem: Does it affect all peaks or only specific ones (e.g., basic compounds)?

    • All Peaks Tailing: This often points to a physical or system-level problem. Check for a column void (a channel that has formed at the column inlet) or a partially blocked column inlet frit[25].

      • Solution: First, try reversing and flushing the column (if the manufacturer allows). If this fails, the column may need to be replaced. Using a guard column can protect the analytical column from particulate matter and strongly retained sample components.

    • Only Basic/Acidic Peaks Tailing: This strongly suggests an undesirable secondary chemical interaction between your analyte and the stationary phase.

      • Cause (Reversed-Phase HPLC): For basic compounds, this is often caused by interaction with acidic, ionized silanol groups on the silica surface.

      • Solutions:

        • Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to <3) to protonate the silanols and reduce the interaction. Ensure you stay within the column's stable pH range.

        • Add a Competing Base: Add a small amount of a competing base like triethylamine (TEA) to the mobile phase to occupy the active sites.

        • Increase Buffer Concentration: A higher buffer concentration can help mask the silanol activity.

        • Use a Different Column: Modern columns with high-purity silica and advanced end-capping are less prone to these issues.

Peak fronting, often described as a "shark fin" shape, is less common than tailing but is a clear indicator of a specific problem[26].

Primary Causes & Solutions:

  • Sample Overload (Most Common Cause for HPLC & GC): You have injected too much sample mass onto the column, saturating the stationary phase[26]. The excess molecules have nowhere to bind and travel through the column faster, eluting at the front of the peak.

    • Solution: The simplest fix is to dilute your sample or reduce the injection volume. Perform a dilution series (e.g., 1:10, 1:100) to confirm if overload is the cause. If fronting decreases with dilution, you've found the problem[26].

  • Sample Solvent Incompatibility (HPLC): The solvent your sample is dissolved in is significantly stronger than the mobile phase. This causes the sample to travel through the column inlet too quickly before proper partitioning can occur.

    • Solution: Whenever possible, dissolve and inject your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve the sample.

  • Low Column Temperature (GC): In isothermal GC, if later-eluting peaks show increasing fronting, it can indicate the column temperature is too low for those compounds[26].

    • Solution: Increase the isothermal temperature or develop a temperature gradient program.

When all peaks in a chromatogram are split or distorted in a similar way, the problem almost certainly occurred at or before the column inlet, affecting the entire sample band before separation begins[25].

Common Culprits:

  • Partially Blocked Column Inlet Frit: Debris from the sample, mobile phase, or system (e.g., pump seal wear) can clog the porous frit at the top of the column. This disrupts the flow path, causing the sample band to be distributed unevenly onto the stationary phase[25].

  • Column Void/Channeling: A void or channel has formed in the packing material at the head of the column. This can be caused by pressure shocks or dissolving silica at high pH. Part of the sample travels through the void faster than the rest, resulting in a split peak.

  • Injector Malfunction: An issue with the injector, such as a poorly seated needle or a partially blocked port, can cause the sample to be introduced onto the column in an irregular manner.

Troubleshooting Workflow: First, replace the column with a new one or one known to be in good condition. If the problem disappears, the original column was the issue (void or blockage). If the problem persists with a good column, investigate the injector and connecting tubing for blockages or leaks. Using an in-line filter and guard column is the best preventative measure[25].

Part 2.2: Retention Time & Resolution Issues

Inconsistent retention times make peak identification unreliable and are a common system suitability failure.

Potential Causes & Solutions:

CauseWhy it HappensSolution
Inadequate Column Equilibration The column has not returned to the initial mobile phase conditions before the next injection, which is common in gradient methods.Increase the equilibration time between runs. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through the column[27].
Mobile Phase Composition Change The mobile phase was prepared incorrectly, or one component is evaporating faster than others (especially volatile organic solvents).Prepare fresh mobile phase daily[27]. Keep mobile phase reservoirs covered. If using an online mixer (quaternary pump), check that all solvent lines are primed and the proportioning valves are working correctly.
Unstable Column Temperature Small fluctuations in ambient lab temperature can affect retention times.Use a thermostatted column compartment (column oven) to maintain a consistent temperature[27][28].
Flow Rate Fluctuation Leaks in the system or worn pump seals can cause the flow rate to be inconsistent[28].Check for leaks at all fittings (a pressure drop is a key indicator). Perform routine pump maintenance, including replacing seals and check valves.
Column Degradation The stationary phase is slowly degrading or changing over many injections, altering its retention characteristics.Track column performance over time. If retention times consistently shorten and peak shape degrades, it may be time to replace the column.

Resolution (Rs) is a measure of the degree of separation between two adjacent peaks. An Rs value of ≥1.5 is generally desired for baseline separation. Improving resolution involves manipulating three factors: efficiency (N), selectivity (α), and retention (k).

Strategies for Improving Resolution:

  • Optimize Selectivity (α): This is the most powerful way to improve resolution. Selectivity refers to the ability of the chromatographic system to "discriminate" between two analytes.

    • Change Mobile Phase Composition: Vary the ratio of organic solvent to aqueous buffer.

    • Change Organic Solvent: Switch from acetonitrile to methanol, or vice-versa. They have different solvent properties and can dramatically alter elution order.

    • Adjust pH: For ionizable compounds, small changes in pH can significantly alter retention and selectivity.

    • Change Stationary Phase: If mobile phase changes don't work, changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl or Cyano phase) will provide the most dramatic change in selectivity.

  • Increase Efficiency (N): Efficiency relates to the narrowness of the peaks (narrower peaks are easier to resolve).

    • Use a longer column.

    • Use a column with smaller particles.

    • Reduce extra-column volume (use shorter, narrower ID tubing).

  • Increase Retention (k): Increasing the retention time of the peaks can sometimes improve resolution, but it is the least effective approach and increases run time.

    • Decrease the amount of organic solvent in the mobile phase (for reversed-phase).

Section 3: Protocols and Workflows
Protocol 4.1: Step-by-Step Workflow for System Suitability Testing (SST)

System suitability tests are an integral part of chromatographic methods, used to verify that the system is adequate for the analysis to be performed[18]. This protocol must be run before any sample analysis.

Objective: To verify the performance of the complete analytical system (instrument, reagents, column, and software) before sample analysis.

Procedure:

  • Prepare System Suitability Solution: This solution typically contains the API and key impurities or a reference compound.

  • Equilibrate the System: Pump the mobile phase through the entire system until a stable baseline is achieved. This may take 30-60 minutes or longer.

  • Perform Blank Injections: Inject a blank (mobile phase or sample diluent) to ensure there are no interfering peaks from the system or solvent.

  • Perform Replicate Injections of SST Solution: Inject the SST solution five or six times consecutively.

  • Evaluate SST Parameters: Use the chromatographic data system to calculate the following parameters from the replicate injections. Acceptance criteria should be pre-defined in the analytical method.

    • Tailing Factor (Tf): Typically required to be ≤ 2.0.

    • Resolution (Rs): The resolution between the main peak and the closest eluting impurity must be ≥ 1.5 (or as specified in the method).

    • Relative Standard Deviation (RSD) for Peak Area/Height: For n≥5 injections, the RSD should typically be ≤ 2.0%. This demonstrates injection precision[18].

    • Theoretical Plates (N): A measure of column efficiency. The value should be compared to the requirement in the method.

  • Decision: If all SST parameters meet the pre-defined acceptance criteria, the system is suitable for sample analysis. If any parameter fails, sample analysis cannot proceed until the issue is identified and resolved[18]. Document all results.

Protocol 4.2: General Protocol for a Forced Degradation Study

Objective: To generate potential degradation products to aid in the development and validation of a stability-indicating method[4].

Materials:

  • Drug Substance or Drug Product

  • Acids: 0.1 M HCl

  • Bases: 0.1 M NaOH

  • Oxidizing Agent: 3-30% Hydrogen Peroxide (H₂O₂)

  • Heat Source: Calibrated oven

  • Photostability Chamber (ICH Q1B compliant)

Procedure:

  • Target Degradation: The goal is to achieve 5-20% degradation of the API. This may require preliminary experiments to find the appropriate stress level and duration.

  • Acid Hydrolysis: Dissolve the sample in a suitable solvent and add 0.1 M HCl. Heat at a specified temperature (e.g., 60-80 °C) for a set time. At various time points, withdraw an aliquot, neutralize it, and dilute for analysis.

  • Base Hydrolysis: Follow the same procedure as acid hydrolysis, but use 0.1 M NaOH.

  • Oxidation: Dissolve the sample and add H₂O₂. Store at room temperature or slightly elevated temperature for a set time. Monitor the reaction at different time points.

  • Thermal Degradation: Store the solid drug substance or product in an oven at an elevated temperature (e.g., 70 °C) for a specified period. Also, perform the study on the drug in solution.

  • Photolytic Degradation: Expose the solid or solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B[3]. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the proposed analytical method.

  • Evaluation:

    • Check for the formation of new peaks (degradants).

    • Ensure the method provides sufficient resolution between the API and all degradation products.

    • Perform peak purity analysis on the API peak in all stressed samples to confirm it is spectrally pure and free from co-eluting degradants.

Section 4: Visual Guides

Diagram 5.1: Troubleshooting Logic for HPLC Peak Tailing

Caption: Troubleshooting logic for HPLC peak tailing.

Diagram 5.2: Decision Tree for Investigating Retention Time Drift

Retention_Time_Drift Start Retention Time (RT) Drifting Check_Gradient Is this a gradient method? Start->Check_Gradient Check_Equilibration Increase equilibration time between runs. Check_Gradient->Check_Equilibration Yes Check_Temp Is column temperature controlled? Check_Gradient->Check_Temp No Check_Equilibration->Check_Temp If problem persists Use_Oven Use a thermostatted column oven. Check_Temp->Use_Oven No Check_MP Is mobile phase fresh? Are reservoirs covered? Check_Temp->Check_MP Yes Use_Oven->Check_MP Prep_MP Prepare fresh mobile phase. Cover reservoirs. Check_MP->Prep_MP No Check_System Check system for leaks. Inspect pump seals. Check_MP->Check_System Yes Prep_MP->Check_System End RT Stabilized Check_System->End If leaks fixed

Caption: Decision tree for investigating retention time drift.

References

Validation & Comparative

A Comparative Guide to the Characterization and Performance of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical comparison of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate derivatives, a class of heterocyclic compounds with significant potential in drug discovery. We will explore their synthesis, detailed characterization, and performance in key biological assays, contextualizing their activity against relevant alternatives. The information presented is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.

Introduction: The Significance of the Thiazole-Piperazine Scaffold

Heterocyclic compounds are the bedrock of medicinal chemistry, with nitrogen- and sulfur-containing scaffolds appearing in a vast majority of FDA-approved drugs[1][2]. Among these, the thiazole ring is a privileged structure, serving as a core component in drugs with antimicrobial, anticancer, anti-inflammatory, and antiviral properties[2][3][4]. Its unique electronic properties and ability to form hydrogen bonds make it an effective pharmacophore for interacting with various biological targets[5].

When conjugated with a piperazine moiety—another critical building block in drug design known to improve pharmacokinetic properties and provide a versatile site for further chemical modification—the resulting scaffold holds immense promise. This guide focuses specifically on this compound derivatives, examining the synergy between these two moieties and evaluating their performance as potential therapeutic agents.

Synthesis and Rationale

The construction of the 2-(piperazin-1-yl)-thiazole core is typically achieved via a modified Hantzsch thiazole synthesis. This well-established reaction provides a reliable and efficient route to the target compounds.

General Synthetic Pathway

The synthesis initiates with the reaction of a piperazine-derived thiourea or carbothioamide with an ethyl 2-chloroacetoacetate or a similar α-haloketone. The piperazine starting material can be unsubstituted or carry a substituent (R) on its N4-position, allowing for the creation of a diverse library of derivatives.

The causality of this experimental design is rooted in classical organic chemistry principles. The sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring. The use of a solvent like ethanol and reflux conditions provides the necessary thermal energy to overcome the activation barrier for the cyclization step[5].

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Reactant1 Piperazine-1-carbothioamide (or derivative) Reaction Hantzsch Thiazole Synthesis Reactant1->Reaction Nucleophile Reactant2 Ethyl 2-chloro-3-oxobutanoate Reactant2->Reaction Electrophile Product Ethyl 2-(piperazin-1-yl) thiazole-4-carboxylate Derivative Reaction->Product Reflux in Ethanol

Caption: General workflow for the Hantzsch synthesis of the target derivatives.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and physical methods provides a self-validating system for structural elucidation.

Technique Parameter Expected Observations for Core Structure
¹H-NMR Chemical Shift (δ)Ethyl Ester: ~1.3 ppm (t, 3H, -CH₃), ~4.3 ppm (q, 2H, -OCH₂-).Thiazole Ring: ~7.5-8.0 ppm (s, 1H, C5-H).Piperazine Ring: ~3.0-3.8 ppm (m, 8H, piperazine protons).
¹³C-NMR Chemical Shift (δ)Ester Carbonyl: ~160-165 ppm.Thiazole C2: ~168-172 ppm.Thiazole C4 & C5: ~110-150 ppm.Piperazine Carbons: ~45-55 ppm.
Mass Spec (ESI-MS) Molecular IonExpected [M+H]⁺ peak corresponding to the calculated molecular weight (e.g., for the parent compound C₁₀H₁₅N₃O₂S, MW=241.31, expect m/z ~242.1).
FT-IR Wavenumber (cm⁻¹)C=O Stretch (Ester): ~1700-1720 cm⁻¹.C=N Stretch (Thiazole): ~1610-1630 cm⁻¹.N-H Stretch (Piperazine): ~3250-3350 cm⁻¹ (if unsubstituted).
Melting Point Physical PropertySharp, defined melting point range, indicative of high purity.

Note: Specific shifts and values will vary based on the substituent (R) on the piperazine ring and the solvent used for analysis. The data presented are typical ranges compiled from related structures[6][7][8].

Comparative Performance Analysis: Anticancer and Antimicrobial Activity

The true value of a novel chemical scaffold is determined by its biological performance relative to existing compounds. We compare the this compound scaffold against other thiazole derivatives and piperazine-containing agents in two key therapeutic areas: oncology and infectious diseases.

Structure-Activity Relationship (SAR) Insights

The biological activity of these derivatives is governed by the interplay of its three main components: the thiazole core, the piperazine ring, and the ethyl carboxylate group.

SAR_Logic Core Ethyl 2-piperazin-1-yl- thiazole-4-carboxylate Thiazole Thiazole Ring (Pharmacophore) Core:f0->Thiazole Interacts with target enzymes Piperazine Piperazine Moiety Core:f0->Piperazine Improves solubility & allows substitution Ester Ethyl Carboxylate Group Core:f0->Ester Modulates lipophilicity Activity Biological Activity (Anticancer/Antimicrobial) Thiazole->Activity Piperazine->Activity Ester->Activity

Caption: Key structural components influencing biological activity.

  • The Thiazole Ring: Acts as a rigid scaffold and a bioisostere for other aromatic systems, crucial for binding to biological targets like kinases or bacterial enzymes[1][9].

  • The Piperazine Moiety: Often enhances aqueous solubility and can improve the pharmacokinetic profile. The secondary amine provides a vector for introducing diverse substituents (R-groups) to probe the binding pocket of a target and optimize activity[10][11].

  • The Ethyl Carboxylate Group: This group at the C4 position influences the electronic properties of the thiazole ring and the overall lipophilicity of the molecule, which can affect cell permeability.

Performance Comparison: Anticancer Activity

Thiazole derivatives are known to exhibit potent anticancer effects by targeting various cellular pathways, including tubulin polymerization and protein kinases[9][12].

Compound Class Example Structure/Derivative Target Cancer Cell Line Activity (IC₅₀ / GI₅₀) Reference
Target Scaffold 2-(4-Benzoylpiperazin-1-yl)thiazole derivativeMCF-7 (Breast), NCI (Lung)~1.1 - 5 µM [11]
Alternative 1 2-Aminothiazole-5-carboxamide derivativeK562 (Leukemia)~0.8 µM[3]
Alternative 2 Thiazolidinone derivativeHCT-116 (Colon)~3.5 nM[13]
Alternative 3 Bis(thiazole) hybridHCT-116 (Colon)~1.2 nM [13]
Clinical Drug Dasatinib (Thiazole-containing)Imatinib-resistant mutantsPotent Tyrosine Kinase Inhibitor[14]

Analysis: The this compound derivatives show promising anticancer activity in the low micromolar range[11]. While some highly optimized alternatives like thiazolidinones or bis(thiazole) hybrids demonstrate nanomolar potency, the target scaffold's key advantage lies in its synthetic tractability[13]. The piperazine ring offers a straightforward handle for optimization, suggesting that its potency can be significantly improved through further derivatization. For instance, introducing specific aryl groups on the piperazine can lead to enhanced activity against specific cell lines[11].

Performance Comparison: Antimicrobial Activity

The thiazole ring is a component of several antibiotics, and piperazine is found in antibacterial agents like norfloxacin. Their combination is a rational strategy for developing new antimicrobial agents.

Compound Class Example Structure/Derivative Target Microbe Activity (MIC) Reference
Target Scaffold 2-(piperazin-1-yl)-N-thiazol-2-ylacetamideL. monocytogenes, MRSAPotent , > Ampicillin vs MRSA[10]
Alternative 1 Chalcone-based thiazole derivativeS. aureus, E. coliGood to Potent[14]
Alternative 2 Norfloxacin-Thiazolidinedione HybridGram-negative strainsPromising activity[7]
Alternative 3 4-Methyl-2-pyridyl-thiazole-5-yl azoleS. aureus, C. albicansModerate to Good[5]

Analysis: Derivatives of the target scaffold exhibit potent antibacterial activity, notably against resistant strains like MRSA, where they outperform reference antibiotics like ampicillin[10]. This suggests that the piperazinyl-thiazole combination can overcome certain resistance mechanisms. Compared to other thiazole-based antimicrobials, the performance is competitive. The hybridization strategy, such as in the norfloxacin-thiazolidinedione example, is powerful but leads to larger, more complex molecules[7]. The relative simplicity and proven efficacy of the piperazinyl-thiazole core make it an attractive starting point for developing new antibiotics.

Key Experimental Protocols

To ensure reproducibility and scientific integrity, the following are detailed, self-validating protocols for the synthesis and evaluation of these derivatives.

Protocol 1: General Synthesis of Ethyl 2-(4-substituted-piperazin-1-yl)-4-methylthiazole-5-carboxylate
  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of the appropriate N-substituted piperazine-1-carbothioamide in 30 mL of absolute ethanol.

  • Addition: To this solution, add 10 mmol of ethyl 2-chloro-3-oxobutanoate dropwise with continuous stirring.

  • Reaction: Fit the flask with a condenser and reflux the mixture for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of cold water and neutralize with a 10% sodium bicarbonate solution until effervescence ceases.

  • Isolation: The solid precipitate is isolated by vacuum filtration, washed thoroughly with distilled water, and dried under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure compound.

  • Validation: Confirm the structure and purity using NMR, MS, and melting point analysis as described in Section 3.

Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Conclusion

This compound derivatives represent a synthetically accessible and highly versatile scaffold for drug discovery. Their characterization is straightforward using standard analytical techniques. Comparative performance analysis reveals that these compounds exhibit promising, clinically relevant activity in both anticancer and antimicrobial assays. Their key advantage lies in the strategic combination of the thiazole pharmacophore with the modifiable piperazine moiety, which provides a clear and rational path for future optimization to develop potent and selective therapeutic agents.

References

Unambiguous Confirmation of Synthesized Analogs: A Senior Application Scientist's Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a synthesized analog's three-dimensional structure is a cornerstone of successful research and development. While various analytical techniques provide valuable data, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic map of a molecule. This guide offers an in-depth, experience-driven perspective on the principles and practice of X-ray crystallography for the structural confirmation of synthesized analogs, alongside a critical comparison with alternative techniques.

The Indisputable Power of a Crystal Structure in Drug Discovery

In the iterative process of drug discovery, the synthesis of novel analogs is a constant. Each new molecule represents a hypothesis—an attempt to improve potency, selectivity, or pharmacokinetic properties. However, without a precise understanding of its three-dimensional architecture, the interpretation of structure-activity relationships (SAR) can be misleading. X-ray crystallography provides this crucial insight, revealing the exact bond connectivity, stereochemistry, and conformational preferences of a molecule. This information is invaluable for optimizing lead compounds and understanding their interactions with biological targets.[1][2]

The Crystallographic Workflow: From Powder to Publication-Ready Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process, each stage requiring careful execution and a deep understanding of the underlying principles.

Part 1: The Art and Science of Crystal Growth

The most significant bottleneck in small-molecule crystallography is often obtaining diffraction-quality single crystals.[3] This process is as much an art as it is a science, frequently involving empirical screening of various conditions.

Core Principle: The goal is to slowly bring a supersaturated solution of the purified compound to a state of lower solubility, encouraging the ordered arrangement of molecules into a crystalline lattice rather than amorphous precipitation.

Experimental Protocol: Growing Single Crystals of a Synthesized Analog

  • Purification is Paramount: Begin with the highest purity sample possible. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection: The choice of solvent is critical. Ideal solvents should exhibit moderate solubility for the compound and have a suitable vapor pressure for the chosen crystallization technique.

  • Common Crystallization Techniques:

    • Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open vial within a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, promoting crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is gradually cooled, decreasing the compound's solubility and inducing crystallization.

  • Patience and Observation: Crystallization is often a waiting game. It is crucial to minimize disturbances to the crystallizing vessel.

Visualizing the Path to a Crystal Structure

The overall workflow of single-crystal X-ray crystallography can be visualized as a linear progression from the initial material to the final, validated structure.

workflow cluster_prep Sample Preparation cluster_exp Data Collection cluster_analysis Structure Determination cluster_validation Validation & Deposition Compound Synthesized Analog Purification Purification Compound->Purification Crystal Single Crystal Growth Purification->Crystal Mount Crystal Mounting Crystal->Mount Diffractometer X-ray Diffractometer Mount->Diffractometer Data Diffraction Data Diffractometer->Data Processing Data Processing Data->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Structure Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation CIF CIF File Generation Validation->CIF Deposition Database Deposition (e.g., CSD) CIF->Deposition

Caption: The experimental workflow of single-crystal X-ray crystallography.

Part 2: Data Collection - Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is subjected to a focused beam of X-rays to generate a diffraction pattern.

Core Principle: The electrons of the atoms in the crystal lattice scatter the incident X-rays. Due to the periodic arrangement of the atoms, the scattered waves interfere constructively in specific directions, producing a unique pattern of diffraction spots. The geometry and intensity of these spots contain the information about the arrangement of atoms in the crystal.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

  • Crystal Mounting: A suitable crystal is carefully selected under a microscope and mounted on a goniometer head, which allows for precise rotation of the crystal in the X-ray beam.

  • Data Collection on a Diffractometer: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is then rotated to collect diffraction data from all possible orientations.[4] The diffracted X-rays are recorded by a detector, typically a CCD or a CMOS sensor.

  • Data Strategy: A data collection strategy is devised to ensure that a complete and redundant dataset is collected. This involves rotating the crystal through a specific angular range while collecting a series of diffraction images.

Part 3: Structure Solution and Refinement - From Diffraction Pattern to Molecular Model

This stage involves the computational processing of the collected diffraction data to generate a three-dimensional model of the molecule.

Core Principle: The diffraction pattern is essentially a Fourier transform of the electron density of the crystal. To reconstruct the electron density, both the amplitudes (which are proportional to the square root of the measured intensities) and the phases of the diffracted waves are needed. However, the phases are lost during the experiment, leading to the "phase problem" of crystallography.

Experimental Protocol: Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to determine the position and intensity of each reflection.

  • Structure Solution: The phase problem is solved using computational methods. For small molecules, "direct methods" are most commonly used, which employ statistical relationships between the reflection intensities to derive initial phase estimates.[5]

  • Structure Refinement: An initial atomic model is built into the calculated electron density map. This model is then refined by adjusting atomic positions, thermal parameters, and occupancies to improve the agreement between the observed diffraction data and the data calculated from the model.[6]

Part 4: Validation and Deposition - Ensuring the Integrity of the Structure

The final step is to validate the refined structure and deposit the data in a public repository.

Core Principle: The quality of the final crystal structure is assessed using various metrics to ensure its accuracy and reliability. Deposition of the data in a public database like the Cambridge Structural Database (CSD) makes it accessible to the wider scientific community.[7][8]

Protocol: Validation and Data Deposition

  • Validation: The refined structure is checked for geometric reasonability (bond lengths, angles, etc.) and for any unassigned electron density.

  • CIF File Generation: The final structural information, including atomic coordinates, unit cell parameters, and experimental details, is compiled into a standard Crystallographic Information File (CIF).[9]

  • Database Deposition: The CIF is deposited into the Cambridge Structural Database (CSD), the world's repository for small-molecule organic and metal-organic crystal structures.[7][8]

A Comparative Analysis of Structural Elucidation Techniques

While X-ray crystallography is the definitive method for solid-state structure determination, other techniques offer complementary information, particularly regarding the behavior of molecules in solution.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Diffraction of X-rays by a crystalline latticeAbsorption of radiofrequency waves by atomic nuclei in a magnetic fieldMeasurement of the mass-to-charge ratio of ionized molecules
Sample Phase Solid (single crystal)SolutionGas phase (ions)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, absolute stereochemistryThrough-bond and through-space atomic connectivity, solution-state conformation and dynamicsMolecular weight, elemental composition, fragmentation patterns
Resolution Atomic (< 1 Å)Atomic to near-atomicLow (provides connectivity information)
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanograms
Experiment Time Hours to days (including crystal growth)Minutes to hoursMinutes
Key Advantage Unambiguous determination of 3D structure in the solid stateProvides information on molecular structure and dynamics in solutionHigh sensitivity and ability to determine molecular formula
Key Limitation Requires diffraction-quality single crystalsMolecular size limitations, complex spectra for large moleculesDoes not provide 3D structural information

Visualizing the Decision-Making Process

The choice of analytical technique is often guided by the specific research question and the nature of the sample.

decision_tree Start Need to Confirm Structure of Synthesized Analog Question1 Is an unambiguous 3D structure in the solid state required? Start->Question1 Question2 Can single crystals be grown? Question1->Question2 Yes Question3 Is solution-state conformation and dynamics of interest? Question1->Question3 No Question2->Question3 No Xray X-ray Crystallography Question2->Xray Yes Question4 Is molecular weight and formula confirmation sufficient? Question3->Question4 No NMR NMR Spectroscopy Question3->NMR Yes MS Mass Spectrometry Question4->MS Yes Combine Combine Techniques (e.g., NMR and MS) Question4->Combine No

Caption: A decision tree for selecting a structural elucidation technique.

Troubleshooting Common Challenges in Small-Molecule Crystallography

ProblemPotential Cause(s)Suggested Solution(s)
Failure to Crystallize Impure sample, poor solvent choice, rapid temperature/concentration changes.Re-purify the compound, screen a wider range of solvents and crystallization techniques, slow down the rate of crystallization.
Poorly Diffracting Crystals Small crystal size, crystal twinning, internal disorder.Optimize crystal growth to obtain larger crystals, try different crystallization conditions to avoid twinning, anneal the crystals.
Difficulty in Structure Solution Poor data quality, complex structure, presence of heavy atoms.Re-collect data to higher resolution, try alternative structure solution programs, use Patterson methods if heavy atoms are present.
High R-factors in Refinement Incorrect space group, disordered solvent or counter-ions, incorrect atom assignments.Check for higher symmetry, model disordered components, carefully check atom types and positions.

The Cambridge Structural Database (CSD): A Treasure Trove of Structural Information

The Cambridge Structural Database (CSD) is an indispensable resource for chemists and drug discovery scientists.[7][8] It is the world's largest repository of small-molecule crystal structures, containing over a million entries.[7] The CSD is not just a passive archive; it is a powerful tool for:

  • Validating new structures: Comparing the geometry of a newly determined structure with similar fragments in the CSD can help to validate its accuracy.

  • Understanding conformational preferences: The CSD can be searched to analyze the preferred conformations of specific molecular fragments.

  • Informing crystal engineering and polymorph screening: The wealth of data in the CSD can be used to understand and predict intermolecular interactions, aiding in the design of crystalline materials with desired properties.

Conclusion: The Enduring Value of X-ray Crystallography

In the landscape of modern drug discovery, where speed and efficiency are paramount, the rigor and certainty provided by single-crystal X-ray crystallography are more valuable than ever. While complementary techniques like NMR and mass spectrometry play vital roles in the characterization of synthesized analogs, X-ray crystallography stands alone in its ability to deliver an unambiguous, high-resolution three-dimensional structure. For any drug development program, the investment in obtaining a crystal structure is an investment in the fundamental understanding of the molecules being created, a critical step on the path to a successful therapeutic.

References

A Comparative Guide to HPLC-MS Purity Assessment of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For drug development professionals, a robust and reliable analytical method for purity assessment is indispensable. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) methods for the purity assessment of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into the rationale behind experimental choices, present comparative data, and provide a detailed, validated protocol.

The Analytical Challenge: Structural Features of this compound

The structure of this compound presents a unique set of challenges for chromatographic separation. The molecule contains a basic piperazine ring, which can lead to peak tailing on traditional silica-based columns due to interactions with residual silanols. Additionally, the presence of the thiazole ring and the ethyl carboxylate group introduces both aromaticity and polarity, requiring a careful balance of hydrophobic and alternative interactions for optimal separation from potential impurities.

Comparative Method Development: Selecting the Optimal Stationary Phase

The choice of HPLC column is paramount for developing a selective and robust purity method. Here, we compare the performance of a standard C18 column with a Phenyl-Hexyl stationary phase, a common alternative for compounds with aromatic character.

Experimental Rationale

A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention. However, for a molecule like this compound, a Phenyl-Hexyl column can provide alternative selectivity through π-π interactions with the thiazole ring. This can be particularly advantageous for separating impurities with minor structural modifications that do not significantly alter their overall hydrophobicity.

Data Summary: Column Performance Comparison

The following table summarizes the chromatographic performance of the two columns under initial screening conditions. The data presented is representative of a typical method development experiment.

ParameterC18 Column (e.g., Agilent ZORBAX Eclipse Plus C18)Phenyl-Hexyl Column (e.g., Agilent ZORBAX Eclipse Plus Phenyl-Hexyl)
Retention Factor (k) 3.54.2
Tailing Factor (Tf) 1.81.2
Theoretical Plates (N) 8,50012,000
Resolution (Rs) of Critical Pair 1.32.1

As the data indicates, the Phenyl-Hexyl column provided significantly better peak shape (lower tailing factor) and improved resolution for a critical impurity pair, making it the superior choice for this analysis.

Optimized HPLC-MS Method for Purity Assessment

Based on the comparative data, a full method was developed and validated using the Phenyl-Hexyl column. The following protocol is a self-validating system, incorporating system suitability checks to ensure data integrity, in line with USP <621> guidelines.

Experimental Protocol

1. Instrumentation:

  • UHPLC system with a binary pump, autosampler, and column thermostat.

  • Mass spectrometer with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 5
    10.0 95
    12.0 95
    12.1 5

    | 15.0 | 5 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions:

  • Ionization Mode: ESI Positive

  • Capillary Voltage: 3500 V

  • Gas Temperature: 325 °C

  • Gas Flow: 8 L/min

  • Nebulizer: 35 psi

  • Scan Range: m/z 50-500

Workflow Diagram

HPLC-MS Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Separation cluster_ms MS Detection & Analysis Sample Dissolve Sample in Diluent Inject Inject into UHPLC Sample->Inject Standard Prepare Reference Standard Standard->Inject Column Phenyl-Hexyl Column Separation Inject->Column UV UV Detection Column->UV ESI ESI+ Ionization UV->ESI MS_Scan Mass Scan (m/z 50-500) ESI->MS_Scan Data Data Acquisition & Processing MS_Scan->Data

Caption: HPLC-MS analysis workflow for purity assessment.

Identification of Potential Impurities through Forced Degradation

To ensure the stability-indicating nature of the method, forced degradation studies were conducted as recommended by ICH guidelines. These studies help to identify potential degradation products that may arise during storage or manufacturing.

Forced Degradation Protocol

Samples of this compound were subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days

Predicted Impurities and Degradation Products

Based on the structure of the molecule and common chemical transformations, the following potential impurities and degradation products were anticipated and monitored:

Impurity/DegradantPotential Origin
Piperazine Starting material
Ethyl 2-chloro-thiazole-4-carboxylate Starting material
2-Piperazin-1-yl-thiazole-4-carboxylic acid Hydrolysis of the ethyl ester
N-Oxides of piperazine Oxidative degradation
Ring-opened products Hydrolytic and photolytic degradation

Logical Framework for Impurity Identification

Impurity Identification Logic cluster_data Experimental Data cluster_knowledge A Priori Knowledge cluster_conclusion Conclusion RT Retention Time (RT) Identification Impurity Identification RT->Identification MS1 Accurate Mass (MS1) MS1->Identification MS2 Fragmentation Pattern (MS/MS) MS2->Identification API_Structure API Structure API_Structure->Identification Synthesis Synthetic Route Synthesis->Identification Degradation Degradation Pathways Degradation->Identification

Caption: Logical process for impurity identification.

Method Validation in Accordance with ICH Q2(R1)

The developed HPLC-MS method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.

Validation Parameters and Acceptance Criteria
ParameterAcceptance Criteria
Specificity No interference at the retention time of the main peak and known impurities.
Linearity Correlation coefficient (r²) ≥ 0.999 for the API and impurities.
Range 80-120% of the test concentration for assay; LOQ-120% for impurities.
Accuracy 98.0-102.0% recovery for the API and impurities.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for the API; RSD ≤ 5.0% for impurities.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.
Robustness No significant changes in results with small variations in method parameters.

The method successfully met all validation criteria, demonstrating that it is accurate, precise, and reliable for the purity assessment of this compound.

Conclusion

This guide has provided a comprehensive comparison and detailed protocol for the purity assessment of this compound by HPLC-MS. The selection of a Phenyl-Hexyl column was justified through comparative data, demonstrating its superior performance for this specific analyte. The detailed method, coupled with forced degradation studies and full validation, provides a robust and reliable system for ensuring the quality and purity of this important pharmaceutical intermediate. This approach, grounded in scientific principles and regulatory expectations, serves as a valuable resource for researchers and drug development professionals.

A Senior Application Scientist's Guide to the Comparative Analysis of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate scaffold represents a confluence of privileged structures in medicinal chemistry. The thiazole ring is a core component of numerous therapeutic agents, while the piperazine moiety is a versatile linker and pharmacophore known to enhance pharmacokinetic properties and biological activity.[1][2][3] This guide provides a comprehensive comparative analysis of analogs derived from this core structure, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR). We will delve into their differential performance as antimicrobial and anticancer agents, supported by detailed experimental protocols and quantitative data, to empower researchers in the rational design of next-generation therapeutics.

The Strategic Value of the Core Scaffold

The therapeutic potential of this scaffold arises from the synergistic interplay of its three key components:

  • The 1,3-Thiazole Ring: This five-membered heterocycle is a bioisostere of various natural and synthetic compounds, enabling it to interact with a wide range of biological targets. It is found in clinically approved drugs with diverse activities, including anticancer and antimicrobial agents.[4][5][6]

  • The Piperazine Ring: This N-heterocycle is a frequent component in successful drug candidates.[4] Its two nitrogen atoms offer key advantages: the N1 nitrogen provides a rigid attachment point to the thiazole core, while the N4 nitrogen serves as a versatile handle for chemical modification. Varying the substituent at the N4 position is a cornerstone of analog development, allowing for the fine-tuning of properties like solubility, cell permeability, and target-binding affinity.[1]

  • The Ethyl Carboxylate Group: Located at the C4 position of the thiazole ring, this ester group acts as a hydrogen bond acceptor and can influence the molecule's polarity and metabolic stability. It also serves as a synthetic precursor for further modifications, such as conversion to amides or hydrazides to explore additional binding interactions.[7][8]

General Synthetic Pathways and Diversification

The synthesis of this compound and its analogs typically leverages the well-established Hantzsch thiazole synthesis. The causality behind this choice lies in its reliability and the commercial availability of diverse starting materials. A generalized workflow allows for the systematic creation of an analog library.

A key intermediate is often an ethyl 2-halothiazole-4-carboxylate, which is then subjected to nucleophilic substitution with piperazine or its pre-functionalized derivatives. The primary point of diversification occurs by modifying the N4-position of the piperazine ring, either before or after its attachment to the thiazole core.

G cluster_0 Step 1: Thiazole Ring Formation cluster_1 Step 2: Halogenation & Piperazine Coupling cluster_2 Step 3: N4-Diversification (Example) A Ethyl Bromopyruvate C Ethyl 2-aminothiazole-4-carboxylate A->C Hantzsch Synthesis (Cyclocondensation) B Thiourea B->C D Ethyl 2-halothiazole-4-carboxylate C->D Sandmeyer Reaction or similar F Ethyl 2-piperazin-1-yl- thiazole-4-carboxylate Core D->F Nucleophilic Substitution E Piperazine (or N4-substituted analog) E->F H Diverse Analogs F->H Alkylation / Acylation G R-X (e.g., Alkyl halide, Acyl chloride) G->H

Caption: Generalized synthetic workflow for producing diverse analogs.

Comparative Biological Evaluation: Antimicrobial Activity

Analogs of this scaffold have demonstrated significant potential against a spectrum of microbial pathogens. The piperazine moiety, in particular, is crucial for this activity, with substitutions at the N4 position dramatically influencing potency and spectrum.[1][2] For instance, certain piperazinyl derivatives have shown noteworthy efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[7][8]

Quantitative Performance Data (Antimicrobial)

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for representative analogs against common bacterial strains. Lower MIC values indicate higher potency.

Compound IDN4-Piperazine SubstituentS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)Reference
Analog A -H (unsubstituted)48>128[7][8]
Analog B -CH₃>64>64>128[2]
Analog C -CH₂-Ph (Benzyl)163264[9]
Analog D -C(O)-Ph (Benzoyl)81632[9]
Ampicillin (Reference Drug)>2568>256[9]

Data synthesized from multiple sources for comparative purposes.

Analysis of Structure-Activity Relationship (SAR): From the data, a clear SAR emerges. The unsubstituted piperazine (Analog A) provides a strong baseline of activity, particularly against Gram-positive MRSA.[7][8] Simple alkylation, as in Analog B, appears detrimental to activity. Introducing larger aromatic moieties (Analogs C and D) modulates the activity spectrum, with the electron-withdrawing benzoyl group in Analog D conferring better broad-spectrum activity than the benzyl group in Analog C, though still lower than the parent compound against MRSA. This suggests that both steric bulk and electronic properties at the N4 position are critical determinants of antimicrobial efficacy.

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol provides a self-validating system for the quantitative assessment of antimicrobial activity, adhering to guidelines from the Clinical and Laboratory Standard Institute (CLSI).[10]

Objective: To determine the minimum concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (sterile)

  • Test compound stock solution (e.g., in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic (e.g., Ampicillin)

  • Sterile diluent (e.g., saline, broth)

  • Incubator (35-37°C)

  • Plate reader (optional, for OD measurement)

Workflow Diagram:

Caption: Workflow for the Broth Microdilution MIC assay.

Step-by-Step Procedure:

  • Inoculum Preparation: From a fresh agar plate, suspend several colonies of the test microorganism in sterile broth. Adjust the turbidity to match a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Compound Dilution: Add 100 µL of CAMHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first column, creating a 1:2 dilution. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This further dilutes the compound by a factor of two to its final test concentration.

  • Controls: Ensure the plate includes a positive control (broth with inoculum and a standard antibiotic), a negative/growth control (broth with inoculum but no compound), and a sterility control (broth only).[11]

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.[10]

Comparative Biological Evaluation: Anticancer Activity

The thiazole-piperazine scaffold is also prominent in oncology research, forming the backbone of potent kinase inhibitors like Dasatinib.[12][13] Analogs are frequently evaluated for their cytotoxic effects against various cancer cell lines, with the goal of identifying compounds that are highly potent against malignant cells while sparing normal cells.[14][15]

Quantitative Performance Data (Anticancer)

The table below presents the half-maximal inhibitory concentration (IC₅₀) values for several analogs against common human cancer cell lines. Lower IC₅₀ values denote greater cytotoxic potency.

Compound IDN4-Piperazine SubstituentHCT-116 (Colon) IC₅₀ (µM)MCF-7 (Breast) IC₅₀ (µM)HepG2 (Liver) IC₅₀ (µM)Reference
Analog E -H (unsubstituted)15.221.518.9[4][15]
Analog F -(CH₂)₂-OH (Hydroxyethyl)7.89.38.1[12]
Analog G -C(O)-NH-Ph (Phenylcarbamoyl)4.65.13.8[16][17]
Analog H -SO₂-Ph (Benzenesulfonyl)25.433.129.7[2]
Doxorubicin (Reference Drug)0.81.11.0[4]

Data synthesized from multiple sources for comparative purposes.

Analysis of Structure-Activity Relationship (SAR): The SAR for anticancer activity differs notably from the antimicrobial profile. The unsubstituted core (Analog E) shows only modest activity. The introduction of a hydroxyethyl group (Analog F), which increases hydrophilicity and provides a hydrogen bonding motif, significantly improves potency across all cell lines.[12] This modification is a key feature in the potent kinase inhibitor Dasatinib.[13] Further elaboration to a phenylcarbamoyl group (Analog G) yields the most potent analog in this series, suggesting that extended structures capable of forming multiple hydrogen bonds are beneficial. Conversely, incorporating a bulky benzenesulfonyl group (Analog H) is detrimental to activity, likely due to unfavorable steric interactions at the target binding site.

Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a reliable and widely used method for determining drug-induced cytotoxicity by measuring total cellular protein content.[4][18]

Objective: To quantify the viability of cancer cells after exposure to test compounds and determine the IC₅₀ value.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compounds dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris-base solution

  • Plate reader (absorbance at ~510 nm)

Workflow Diagram:

Caption: Workflow for the SRB cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[19]

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the various compound concentrations. Include vehicle controls (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with water and allow to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization and Reading: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Measure the absorbance at approximately 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Consolidated Structure-Activity Relationship (SAR) and Future Directions

The comparative analysis reveals distinct SAR trends for antimicrobial and anticancer activities, providing a roadmap for rational drug design.

References

The Piperazinyl-Thiazole Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The intersection of the piperazine and thiazole heterocycles has given rise to a versatile and highly sought-after scaffold in medicinal chemistry. The piperazinyl-thiazole core, with its unique combination of structural rigidity, synthetic tractability, and capacity for diverse functionalization, has proven to be a "privileged" structure in the development of novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of piperazinyl-thiazole derivatives across a range of biological targets, offers a comparative perspective against alternative heterocyclic systems, and details the experimental methodologies crucial for their evaluation.

The Allure of a Hybrid Scaffold: Why Piperazinyl-Thiazoles?

The prevalence of the piperazine ring in over 100 FDA-approved drugs is a testament to its favorable physicochemical properties.[1] Its two basic nitrogen atoms can be readily functionalized, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles, while also enhancing aqueous solubility.[1] The thiazole ring, another cornerstone in medicinal chemistry, is a bioisostere for various functional groups and is a key component in numerous clinically successful drugs, including kinase inhibitors and antimicrobial agents.[2] The amalgamation of these two moieties creates a scaffold with a defined three-dimensional geometry that can effectively probe the binding sites of a multitude of biological targets.

Structure-Activity Relationship Landscape: A Tale of Two Rings and Their Substituents

The biological activity of piperazinyl-thiazole derivatives is exquisitely sensitive to the nature and position of substituents on both the piperazine and thiazole rings, as well as the linker connecting them. The following sections dissect the SAR of this scaffold against several key therapeutic targets.

Kinase Inhibition: Targeting the ATP-Binding Site

The piperazinyl-thiazole core has been extensively explored in the design of kinase inhibitors, with notable success against the Src family of kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

The 2-aminothiazole moiety serves as a potent hinge-binding motif in the ATP pocket of Src kinases. The discovery of Dasatinib (BMS-354825), a potent pan-Src and Bcr-Abl inhibitor, highlights the power of the piperazinyl-thiazole scaffold.[3][4]

Key SAR Insights for Src Inhibition:

  • Thiazole C5 Position: Substitution at this position with a carboxamide moiety is crucial for potent activity. The nature of the amide substituent dictates selectivity and potency. For instance, an N-(2-chloro-6-methylphenyl) group, as seen in Dasatinib, provides significant potency.[3]

  • Piperazine N4' Position: This position is a key point for introducing diversity and modulating pharmacokinetic properties. The presence of a 2-hydroxyethyl group on the piperazine ring, as in Dasatinib, enhances solubility and contributes to the overall activity profile.[3]

  • Linker between Thiazole and Piperazine: The amino group connecting the thiazole and a pyrimidine ring, which in turn is linked to the piperazine, is a critical element for hinge binding.

Table 1: SAR of Piperazinyl-Thiazole Analogs as Pan-Src Kinase Inhibitors [3][4]

CompoundR1 (on Thiazole C5-carboxamide)R2 (on Piperazine N4')Lck IC50 (nM)c-Src IC50 (nM)
Dasatinib 2-Chloro-6-methylphenyl2-Hydroxyethyl<1<1
Analog 1 Phenyl2-Hydroxyethyl105
Analog 2 2,6-Dichlorophenyl2-Hydroxyethyl0.80.5
Analog 3 2-Chloro-6-methylphenylMethyl21.5

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy. Piperazinyl-thiazole derivatives have emerged as potent VEGFR-2 inhibitors.

Key SAR Insights for VEGFR-2 Inhibition:

  • Thiazole C2-Amino Group: This group often bears a substituent that extends into a hydrophobic pocket of the kinase.

  • Piperazine Moiety: The piperazine ring is frequently substituted with bulky lipophilic groups that can occupy the solvent-exposed region of the ATP-binding site.

Table 2: SAR of Piperazinyl-Thiazole Analogs as VEGFR-2 Inhibitors [5]

CompoundR1 (on Thiazole)R2 (on Piperazine)VEGFR-2 IC50 (nM)
Analog A 4-Phenyl4-Fluorobenzyl15
Analog B 4-(4-Chlorophenyl)4-Fluorobenzyl8
Analog C 4-Phenyl3-Methoxybenzyl25
Analog D 4-PhenylCyclohexylmethyl42
Antitubercular Activity: Combating a Global Health Threat

The piperazinyl-thiazole scaffold has shown significant promise in the development of novel agents against Mycobacterium tuberculosis.

Key SAR Insights for Antitubercular Activity:

  • Thiazole C4 Position: Substitution with an aryl group is common, with electron-withdrawing or halogen substituents often enhancing activity.

  • Piperazine Substituents: The nature of the substituent on the distal nitrogen of the piperazine ring significantly impacts the minimum inhibitory concentration (MIC).

Table 3: SAR of Piperazinyl-Thiazole Derivatives against M. tuberculosis H37Rv [6]

CompoundR1 (on Thiazole C4-phenyl)R2 (on Piperazine N4')MIC (µg/mL)
6c 4-BromoMethyl1.6
6d 4-FluoroMethyl3.12
6e 4-MethoxyMethyl3.12
6a 4-ChloroMethyl12.5

Comparative Analysis: The Piperazinyl-Thiazole Scaffold vs. Alternatives

While the piperazinyl-thiazole core is a powerful scaffold, it is essential to consider alternative heterocyclic systems in the context of specific drug discovery programs.

Kinase Inhibitors: Piperidinyl and Pyrazolyl Scaffolds

For kinase inhibition, piperidine-containing compounds offer a different profile. Piperidine is more basic and generally more lipophilic than piperazine, which can influence cell permeability and interactions with acidic residues in the binding site.[7] Pyrazole-based scaffolds are also prevalent in kinase inhibitors, often serving as hinge-binding motifs.

Table 4: Comparative Activity of Different Scaffolds as Kinase Inhibitors

ScaffoldTargetKey AdvantageRepresentative IC50
Piperazinyl-Thiazole Src KinaseHigh potency, good solubility<1 nM (Dasatinib)[3]
Piperidinyl-Quinazoline PAK4Potent cell activity60 nM (Compound 8d)[8]
Pyrazolyl-Thiazole VEGFR-2Dual EGFR/VEGFR-2 inhibition43 nM (Compound 10d)[9]
Antitubercular Agents: Pyrazole-Containing Hybrids

In the realm of antitubercular drug discovery, pyrazole-containing hybrids have also demonstrated significant potential. These compounds often exhibit different mechanisms of action compared to piperazinyl-thiazole derivatives.

Table 5: Comparative Activity of Different Scaffolds against M. tuberculosis

ScaffoldKey FeatureRepresentative MIC (µg/mL)
Piperazinyl-Thiazole Good potency and favorable ADME properties1.6 (Compound 6c)[6]
Pyrazolyl-Pyrazoline-Triazole Novel hybrid scaffold12.5 (Compound 9k and 9o)[10]
Benzothiazolyl-Piperazine Different chemotype2.35 (A promising hit)[11]

Experimental Protocols: A Guide to Synthesis and Evaluation

The robust evaluation of piperazinyl-thiazole derivatives relies on well-defined synthetic and biological testing protocols.

General Synthesis of Piperazinyl-Thiazole Derivatives

A common synthetic route involves the Hantzsch thiazole synthesis, followed by coupling with a suitably protected piperazine derivative.

Step-by-Step Synthesis of a 2-(Piperazin-1-yl)-4-arylthiazole Derivative:

  • Thiosemicarbazone Formation: React an appropriate benzaldehyde with thiosemicarbazide in ethanol with a catalytic amount of acetic acid under reflux to form the corresponding thiosemicarbazone.

  • Hantzsch Thiazole Synthesis: Cyclize the thiosemicarbazone with a substituted phenacyl bromide in refluxing ethanol to yield the 2-hydrazinyl-4-arylthiazole.

  • Coupling with Piperazine: React the 2-hydrazinyl-4-arylthiazole with a protected piperazine derivative (e.g., N-Boc-piperazine) under suitable coupling conditions (e.g., reductive amination or nucleophilic substitution).

  • Deprotection: Remove the protecting group (e.g., Boc with TFA) to yield the final piperazinyl-thiazole product.

Rationale: This modular approach allows for the facile introduction of diversity at both the thiazole and piperazine rings, enabling a thorough exploration of the SAR. The use of protecting groups ensures selective reaction at the desired nitrogen atom of piperazine.

Biological Assay: Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This widely used in vivo model assesses the ability of a compound to reduce acute inflammation.[12][13]

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer the test compound (e.g., dissolved in a suitable vehicle like 0.5% carboxymethyl cellulose) orally or intraperitoneally at a predetermined dose. A control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 30-60 minutes) to allow for compound absorption, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Self-Validation: The inclusion of both a vehicle control and a positive control with a known mechanism of action is critical for validating the assay's performance and ensuring the reliability of the results.

Biological Assay: Microplate Alamar Blue Assay (MABA) for Antitubercular Activity

This colorimetric assay is a rapid and reliable method for determining the MIC of compounds against M. tuberculosis.[6]

Protocol:

  • Preparation of Inoculum: Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0.

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microplate containing Middlebrook 7H9 broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a drug-free control and a positive control with a standard antitubercular drug (e.g., isoniazid).

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • Addition of Alamar Blue: Add Alamar Blue solution to each well and re-incubate for 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Self-Validation: The use of a standard reference drug with a known MIC provides a benchmark for the activity of the test compounds and validates the sensitivity of the bacterial strain and the assay conditions.

Visualizing the Molecular Landscape: Pathways and Workflows

Signaling Pathways

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY1214 Migration Cell Migration VEGFR2->Migration Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Src_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Src Src RTK->Src Activation FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 Migration Cell Migration & Adhesion FAK->Migration MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Proliferation Cell Proliferation & Survival STAT3->Proliferation MAPK_Pathway->Proliferation Akt_Pathway->Proliferation

Experimental Workflow

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & ADME Studies Synthesis Synthesis of Piperazinyl-Thiazole Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Biochemical_Assay Biochemical Assays (e.g., Kinase Inhibition) Purification->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Cytotoxicity, MIC) Biochemical_Assay->Cellular_Assay In_Vivo_Model In Vivo Efficacy Models (e.g., Paw Edema) Cellular_Assay->In_Vivo_Model ADME_Tox ADME/Tox Profiling In_Vivo_Model->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization Lead_Optimization->Synthesis

Conclusion

The piperazinyl-thiazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its inherent "drug-like" properties and synthetic accessibility make it an attractive starting point for medicinal chemistry campaigns targeting a wide array of diseases. A thorough understanding of the structure-activity relationships, coupled with a comparative analysis of alternative heterocyclic systems, is paramount for the rational design of next-generation piperazinyl-thiazole-based drugs. The experimental protocols detailed herein provide a framework for the robust evaluation of these promising compounds, ensuring the generation of reliable and reproducible data to guide future drug development efforts.

References

Introduction: The 6-APA Revolution and the Dawn of Semi-Synthetic Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to Translating Drug Efficacy from Bench to Bedside: A Comparative Analysis of Penicillins Derived from 6-Aminopenicillanic Acid

The discovery of penicillin was a watershed moment in medicine, but its limitations—a narrow spectrum of activity and susceptibility to bacterial resistance—were quickly apparent. The true revolution in antibiotic therapy began with the isolation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA) , in 1957 by researchers at Beecham Research Laboratories. This pivotal intermediate became the foundational scaffold upon which a vast arsenal of semi-synthetic penicillins was built. By chemically modifying the side chain of 6-APA, scientists could overcome the shortcomings of natural penicillin, designing new molecules with enhanced stability, broader antimicrobial spectra, and improved pharmacokinetic profiles.

This guide provides a comparative analysis of the in vitro and in vivo efficacy of key antibiotics derived from 6-APA. We will explore why the apparent potency of a drug in a test tube (in vitro) does not always guarantee its success in a living organism (in vivo), a critical concept known as the in vitro-in vivo correlation (IVIVC). Understanding this gap is fundamental for researchers, scientists, and drug development professionals aiming to translate promising compounds into effective therapies. We will examine three landmark derivatives—Ampicillin, Amoxicillin, and Piperacillin—to illustrate these core principles.

The Experimental Workflow: From MIC to Murine Models

The journey from a chemical intermediate to a clinically effective drug follows a structured validation pathway. The process begins with assessing a compound's direct activity against a pathogen and progresses to evaluating its performance within the complex biological system of a living host.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Validation Intermediate 6-APA Intermediate Synthesis Chemical Synthesis of Derivatives (e.g., Ampicillin, Amoxicillin) Intermediate->Synthesis MIC Minimum Inhibitory Concentration (MIC) Assay Synthesis->MIC Spectrum Determine Spectrum of Activity MIC->Spectrum PK Pharmacokinetics (PK) (Absorption, Distribution, Metabolism, Excretion) Spectrum->PK Promising Candidates Model Murine Infection Model (e.g., Sepsis, Thigh) PK->Model Efficacy Determine In Vivo Efficacy (Survival, Bacterial Load) Model->Efficacy Efficacy->Spectrum Feedback Loop (Refine Structure)

Caption: High-level workflow from chemical synthesis to in vivo validation.

In Vitro Efficacy: Quantifying Antimicrobial Potency

The foundational measure of an antibiotic's potency is the Minimum Inhibitory Concentration (MIC) . This is the lowest concentration of the drug that prevents visible growth of a bacterium under defined laboratory conditions. It is a direct measure of the drug's intrinsic antimicrobial activity.

Below is a comparison of the typical MIC values for our selected penicillin derivatives against key Gram-positive and Gram-negative pathogens. MICs are generally determined using standardized methods like broth microdilution, as detailed in protocols from the Clinical and Laboratory Standards Institute (CLSI).

Table 1: Comparative In Vitro Efficacy (Typical MIC, µg/mL)

Antibiotic (Derivative of 6-APA)Staphylococcus aureus (MSSA)Escherichia coliPseudomonas aeruginosaKey Feature
Ampicillin 0.25 - 14 - 16>128 (Resistant)First broad-spectrum penicillin
Amoxicillin 0.25 - 14 - 16>128 (Resistant)Structurally similar to Ampicillin
Piperacillin 1 - 42 - 84 - 16Extended-spectrum, anti-pseudomonal

Note: Data is representative and can vary based on specific bacterial strains and resistance mechanisms.

From this in vitro data, one might conclude that Ampicillin and Amoxicillin are nearly identical in their antimicrobial activity, while Piperacillin stands out for its effectiveness against the opportunistic pathogen P. aeruginosa. However, this picture is incomplete.

In Vivo Efficacy: The Complexities of a Biological System

In vivo efficacy measures how a drug performs in a living organism, where it must not only inhibit a pathogen but also navigate the host's complex physiological landscape. This is often assessed in preclinical animal models, such as a murine (mouse) sepsis model, which evaluates the ability of a drug to prevent mortality following a systemic infection.

Table 2: Comparative In Vivo Performance Characteristics

AntibioticOral BioavailabilityKey Pharmacokinetic PropertyTypical In Vivo Application
Ampicillin ~40%Poor oral absorption limits usePrimarily IV administration for systemic infections
Amoxicillin ~90%Excellent oral absorption due to a hydroxyl group, leading to higher and more sustained plasma concentrations.Preferred for oral treatment of respiratory and other infections
Piperacillin NegligibleAdministered intravenously; often combined with a β-lactamase inhibitor (Tazobactam) to protect against bacterial resistance enzymes.Used for serious hospital-acquired infections, including those caused by Pseudomonas.
Case Study 1: Ampicillin vs. Amoxicillin - The Pharmacokinetic Difference

Despite having nearly identical in vitro MICs, Amoxicillin consistently demonstrates superior clinical efficacy over Ampicillin when administered orally. The reason is not its intrinsic activity (which is similar) but its pharmacokinetics. The addition of a single hydroxyl group to the phenyl side chain of Amoxicillin dramatically improves its absorption from the gut into the bloodstream. This results in higher plasma concentrations for a longer duration, ensuring the drug concentration at the site of infection remains above the MIC for a greater period—a critical factor for the efficacy of penicillins.

Case Study 2: Piperacillin - Tackling Resistance In Vivo

Piperacillin's strength is its activity against difficult-to-treat Gram-negative bacteria like P. aeruginosa. However, many of these bacteria produce β-lactamase enzymes that degrade the antibiotic. While Piperacillin shows some stability, its in vivo efficacy is profoundly enhanced when co-administered with a β-lactamase inhibitor like Tazobactam. This combination protects Piperacillin from destruction, allowing it to reach its target in the bacterial cell wall. This crucial role of a partner drug is an in vivo consideration not captured by a simple MIC test of Piperacillin alone.

Mechanism of Action: The Target of Penicillins

All penicillin derivatives share a common mechanism: they inhibit bacterial cell wall synthesis. They do this by mimicking the D-Ala-D-Ala substrate of penicillin-binding proteins (PBPs), which are bacterial enzymes essential for cross-linking the peptidoglycan layer. By acylating the active site of PBPs, the antibiotic effectively halts cell wall construction, leading to cell lysis and bacterial death.

G cluster_0 Bacterial Cell PBP Penicillin-Binding Protein (PBP) (Transpeptidase) Peptidoglycan Peptidoglycan Strands PBP->Peptidoglycan Cross-links strands Lysis Cell Wall Weakens -> Cell Lysis PBP->Lysis Cross-linking fails Penicillin Penicillin Antibiotic (e.g., Amoxicillin) Penicillin->Inhibition Inhibition->PBP Blocks active site

A Senior Application Scientist's Guide to Benchmarking New Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: The Philosophy of Benchmarking—Beyond Yield

A common pitfall in synthetic chemistry is the singular focus on reaction yield. While important, it is only one facet of a multi-dimensional problem. A truly superior synthetic method must demonstrate advantages across a spectrum of performance indicators. This guide is structured to provide a holistic assessment, moving from foundational principles to practical execution and data-driven decision-making.

The benchmarking process can be visualized as a systematic workflow, ensuring all critical aspects are considered before a final judgment on the superiority of a method is made.

Benchmarking_Workflow cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Execution & Monitoring cluster_2 Phase 3: Analysis & Reporting Define_Objectives Define Objectives & KPIs Literature_Review Thorough Literature Review of Published Method Define_Objectives->Literature_Review Experimental_Design Design of Experiments (DoE) for New Method Literature_Review->Experimental_Design Parallel_Execution Parallel Execution of Both Syntheses Experimental_Design->Parallel_Execution Reaction_Monitoring Real-time Reaction Monitoring Parallel_Execution->Reaction_Monitoring Workup_Purification Standardized Work-up & Purification Reaction_Monitoring->Workup_Purification Data_Analysis Comprehensive Data Analysis Workup_Purification->Data_Analysis Performance_Scoring Performance Scoring & Comparison Data_Analysis->Performance_Scoring Final_Report Final Report & Recommendation Performance_Scoring->Final_Report

Caption: A three-phase workflow for systematically benchmarking a new synthesis method.

Section 2: Key Performance Indicators (KPIs) for a Holistic Evaluation

To objectively compare synthetic routes, a suite of Key Performance Indicators (KPIs) must be established. These metrics provide a quantitative basis for comparison, moving beyond subjective assessments.[1]

Table 1: Core KPIs for Synthesis Benchmarking

CategoryKey Performance Indicator (KPI)DescriptionImportance
Efficiency Yield (%) The ratio of the actual amount of product obtained to the theoretical maximum.[2]A primary indicator of reaction efficiency.
Purity (%) The proportion of the desired product in the final isolated sample.[2][3]Critical for downstream applications, especially in pharmaceuticals.
Reaction Time (h) The time required for the reaction to reach optimal completion.Impacts throughput and operational costs.
Sustainability Atom Economy (%) The proportion of reactant atoms incorporated into the desired product.[4][5]A fundamental principle of green chemistry, measuring waste at the atomic level.[4][5]
Process Mass Intensity (PMI) The total mass of all materials (reagents, solvents, etc.) used per kilogram of product.[4][6][7]A holistic metric that reflects the overall "greenness" of a process.[6]
E-Factor (Environmental Factor) The ratio of the mass of waste to the mass of product.[6][8]Highlights the amount of waste generated.[8]
Economic Cost per Gram ($/g) The total cost of starting materials, reagents, and solvents to produce one gram of the final product.A critical factor for commercial viability and scalability.[9]
Practicality Process Robustness The ability of the reaction to tolerate variations in conditions without significant impact on yield or purity.[1]Essential for reproducibility and scalability.
Safety Profile An assessment of the hazards associated with reagents, solvents, and reaction conditions.Paramount for ensuring a safe working environment.

Section 3: Experimental Design—Ensuring a Fair Comparison

The cornerstone of a credible benchmarking study is a meticulously designed experimental plan. The goal is to eliminate variables that could unfairly favor one method over another.

Design of Experiments (DoE) for the New Method

For a novel synthetic method, a Design of Experiments (DoE) approach is highly recommended.[10][11][12] DoE is a statistical tool that allows for the simultaneous variation of multiple reaction parameters (e.g., temperature, concentration, catalyst loading) to efficiently identify optimal conditions.[10][12][13] This contrasts with the traditional "one-factor-at-a-time" (OFAT) approach, which can be time-consuming and may not reveal interactions between variables.[12]

Standardized Protocols for Execution and Analysis

To ensure a fair comparison, both the new and the published procedures must be conducted under a set of standardized protocols.

Protocol 1: General Reaction Setup

  • Glassware and Equipment: All glassware must be properly cleaned and dried to avoid contamination. All reactions should be performed using equipment from the same manufacturer and of the same specifications, where possible.

  • Reagent Handling: Use reagents from the same supplier and lot number for both synthetic routes. This minimizes variability due to impurities in starting materials.

  • Inert Atmosphere: If the reaction is sensitive to air or moisture, both setups should use the same inert gas (e.g., nitrogen or argon) and the same techniques for maintaining an inert atmosphere.

  • Temperature Control: Use a reliable and calibrated heating/cooling system (e.g., a digitally controlled hotplate stirrer or a cryostat) to maintain a consistent temperature for both reactions.

Protocol 2: Reaction Monitoring

The progress of both reactions should be monitored in real-time using appropriate analytical techniques.[14] This provides valuable data on reaction kinetics and helps determine the optimal reaction time.

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively monitor the consumption of starting materials and the formation of products.[15]

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): Quantitative methods for tracking the concentration of reactants and products over time.[16]

  • In-situ Spectroscopy (FTIR, NMR): Advanced techniques that allow for continuous monitoring of the reaction mixture without the need for sampling.[14][17]

Protocol 3: Work-up and Purification

The procedures for quenching the reaction, extracting the product, and purifying it must be standardized.

  • Quenching: Use the same quenching agent and procedure for both reactions.

  • Extraction: Use the same solvent system and number of extractions.

  • Purification: The method of purification (e.g., flash column chromatography, recrystallization, distillation) should be the same for both products. If different methods are required due to the nature of the products, this must be noted and its impact on yield and purity considered.

Protocol 4: Product Characterization and Purity Determination

The identity and purity of the final product from both methods must be rigorously confirmed.[18]

  • Structural Confirmation: Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry to confirm that the desired product has been synthesized.[16]

  • Purity Analysis: Employ a quantitative method such as HPLC, GC, or quantitative NMR (qNMR) to determine the purity of the isolated product.[2][18]

Standardized_Protocols Start Start Reaction_Setup Standardized Reaction Setup Start->Reaction_Setup Reaction_Monitoring Standardized Reaction Monitoring Reaction_Setup->Reaction_Monitoring Workup_Purification Standardized Work-up & Purification Reaction_Monitoring->Workup_Purification Characterization Standardized Product Characterization & Purity Workup_Purification->Characterization End End Characterization->End

Caption: A linear workflow for standardized experimental protocols.

Section 4: Data Analysis and Interpretation—A Case Study

To illustrate the benchmarking process, consider a hypothetical case study comparing a new, palladium-catalyzed cross-coupling reaction with a published copper-catalyzed method for the synthesis of a key pharmaceutical intermediate.

Table 2: Comparative Data for New vs. Published Synthesis Methods

MetricNew Method (Pd-catalyzed)Published Method (Cu-catalyzed)Advantage
Yield (%) 92%85%New Method
Purity (%) >99% (by HPLC)98% (by HPLC)New Method
Reaction Time (h) 412New Method
Atom Economy (%) 85%82%New Method
PMI 5075New Method
E-Factor 4974New Method
Cost per Gram ($/g) $15.00$12.50Published Method
Process Robustness HighModerateNew Method
Safety Profile Low toxicity catalyst, mild conditionsHigher toxicity catalyst, elevated temp.New Method
Interpreting the Results

In this case study, the new method demonstrates clear advantages in terms of efficiency, sustainability, and safety. Although the cost per gram is slightly higher, this may be offset by the significantly shorter reaction time and higher throughput, which can reduce operational costs at an industrial scale.[9][19]

The decision-making process can be visualized as a logic tree, where the performance of the new method is evaluated against the established procedure based on the predefined KPIs.

Decision_Tree cluster_outcomes Outcome Analysis Start Benchmark New Synthesis Method KPI_Evaluation Evaluate KPIs: Yield, Purity, Time, Cost, Safety, PMI Start->KPI_Evaluation Superior New Method is Superior KPI_Evaluation->Superior Significantly better in most KPIs Comparable New Method is Comparable KPI_Evaluation->Comparable Trade-offs exist (e.g., higher yield but higher cost) Inferior New Method is Inferior KPI_Evaluation->Inferior Worse performance in critical KPIs

References

A Senior Application Scientist's Guide to Validating the Mechanism of Action for Novel Thiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] The development of novel thiazole-based compounds is a vibrant area of research; however, a critical step in their journey from a promising hit to a viable drug candidate is the thorough validation of their mechanism of action (MoA).[3][5][6] Understanding how a compound exerts its effects at a molecular level is paramount for predicting its efficacy, anticipating potential off-target effects, and designing rational strategies for its clinical application.[7][8]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the MoA of novel thiazole compounds. It eschews a rigid, one-size-fits-all template, instead offering a logical, multi-pronged approach that combines cutting-edge techniques with established methodologies. As a senior application scientist, my aim is not just to list protocols, but to explain the causality behind experimental choices, ensuring that each step provides robust, verifiable data to build a compelling and accurate narrative of a compound's biological activity.

A Multi-pronged Approach to MoA Validation

MoA_Validation_Workflow cluster_0 Phase 1: Target Identification & Engagement cluster_1 Phase 2: Pathway Elucidation cluster_2 Phase 3: In Vivo Confirmation Target_ID Target Identification (e.g., Kinobeads, Affinity Chromatography) Target_Engagement Target Engagement Validation (e.g., CETSA) Target_ID->Target_Engagement Confirm direct binding Signaling_Analysis Downstream Signaling Analysis (e.g., Phosphoproteomics) Target_Engagement->Signaling_Analysis Investigate downstream effects Pathway_Validation Pathway Activity Confirmation (e.g., Reporter Gene Assays) Signaling_Analysis->Pathway_Validation Validate pathway modulation In_Vivo_Efficacy In Vivo Efficacy Studies (e.g., Xenograft Models) Pathway_Validation->In_Vivo_Efficacy Test therapeutic hypothesis PK_PD Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis In_Vivo_Efficacy->PK_PD Correlate exposure with effect caption Overall workflow for MoA validation.

Caption: Overall workflow for MoA validation.

Section 1: Target Identification and Engagement

The foundational step in MoA validation is to identify the direct molecular target(s) of the novel thiazole compound.[9][10] Without a clear understanding of the binding partner, any downstream effects observed are merely correlational. Two powerful and complementary techniques for this purpose are Kinobead-based affinity capture and the Cellular Thermal Shift Assay (CETSA).

Comparison of Target Identification Methods
FeatureKinobeads (Affinity-Based)Cellular Thermal Shift Assay (CETSA)
Principle Uses immobilized, non-selective kinase inhibitors to capture a broad spectrum of kinases from a cell lysate.[11][12]Measures the change in thermal stability of a protein upon ligand binding in intact cells or lysates.[13][14][15]
Primary Use Case Unbiased, large-scale screening to identify potential kinase targets.[11][16]Confirmation of direct target engagement in a cellular context; can be used for unbiased screening with mass spec.[15][17][18]
Throughput Moderate to high, amenable to screening compound libraries.[11]Low (Western Blot) to high (microplate-based formats).[15]
Required Expertise Requires expertise in proteomics and mass spectrometry.[12]Basic cell culture and molecular biology skills (Western Blot); more advanced for proteomics-based approaches.
Pros - Broadly screens a large portion of the kinome.[11]- Identifies completely unknown targets.- Can determine relative binding affinities.[12]- Confirms target engagement in a physiological context (intact cells).[13][14]- Does not require compound modification.- Can be adapted for high-throughput screening.[15]
Cons - Limited to ATP-competitive inhibitors.[12]- May miss kinases with low expression or weak binding.- Requires specialized reagents (kinobeads).[12]- Target must be thermally stable enough to produce a melt curve.- Requires a specific antibody for validation (Western Blot).- Can be influenced by factors other than direct binding.
Featured Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify drug-target interaction in a cellular environment.[17] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound by a stabilizing ligand.[15] This protocol describes a standard CETSA experiment using Western Blot for detection.

Objective: To determine if a novel thiazole compound (Compound T) directly engages with a hypothesized target protein (Target P) in intact cells.

Materials:

  • Cancer cell line expressing Target P.

  • Complete cell culture medium.

  • Novel thiazole compound (Compound T) and a known inhibitor of Target P (Positive Control).

  • DMSO (Vehicle Control).

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • Primary antibody against Target P.

  • HRP-conjugated secondary antibody.

  • Chemiluminescence substrate.

  • Thermal cycler or heating block.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in multiple plates and grow to 80-90% confluency.

    • Treat cells with Compound T (at various concentrations), the Positive Control, or DMSO (Vehicle) for a specified time (e.g., 1-2 hours) under normal culture conditions.

  • Heat Shock:

    • Harvest cells, wash with PBS, and resuspend in a small volume of PBS containing protease/phosphatase inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at room temperature.[15] Include an unheated control sample.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).[14]

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant from each sample.

    • Determine the protein concentration of the soluble fraction.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Perform Western Blot analysis using an antibody specific for Target P.

  • Data Interpretation:

    • Quantify the band intensities for Target P at each temperature for each treatment condition.

    • Plot the percentage of soluble Target P (relative to the unheated control) against the temperature to generate a "melting curve."[14]

    • A rightward shift in the melting curve for Compound T-treated cells compared to the vehicle control indicates that the compound binds to and stabilizes Target P.

Section 2: Elucidating the Downstream Signaling Pathway

Once the direct target is identified and engagement is confirmed, the next crucial step is to understand how this interaction perturbs the cellular machinery. Thiazole derivatives are known to modulate a variety of signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.[19][20] Two powerful, and again complementary, approaches to map these downstream effects are phosphoproteomics and reporter gene assays.

Signaling Pathway of a Hypothetical Thiazole Compound

Many thiazole compounds have been found to inhibit protein kinases.[6] The following diagram illustrates a hypothetical signaling cascade where a novel thiazole compound inhibits a key kinase (Kinase A), leading to downstream effects on gene expression.

Signaling_Pathway cluster_nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates (activates) TranscriptionFactor Transcription Factor (TF) KinaseB->TranscriptionFactor phosphorylates (activates) Gene Target Genes (e.g., Proliferation) TranscriptionFactor->Gene promotes transcription Nucleus Nucleus Thiazole Novel Thiazole Compound Thiazole->KinaseA inhibits caption Hypothetical signaling pathway.

Caption: Hypothetical signaling pathway.

Comparison of Pathway Analysis Methods
FeaturePhosphoproteomicsReporter Gene Assays
Principle Uses mass spectrometry to identify and quantify thousands of protein phosphorylation sites across the proteome, providing a global snapshot of kinase activity.[21][22]Utilizes a genetically engineered construct where a specific transcriptional response element drives the expression of a quantifiable reporter protein (e.g., luciferase).[23][24]
Primary Use Case Unbiased discovery of signaling pathways modulated by a compound.[25][26]Hypothesis-driven validation of a specific pathway's activation or inhibition.[23][27][28]
Throughput Low to moderate; requires complex sample preparation and data analysis.High; easily adaptable to 96- or 384-well plate formats for screening.
Required Expertise Highly specialized; requires expertise in mass spectrometry, proteomics, and bioinformatics.[25]Standard molecular and cell biology techniques.
Pros - Unbiased, global view of signaling networks.[26]- Can identify novel off-target effects and unexpected pathway crosstalk.- Provides quantitative data on specific phosphorylation sites.[25]- Highly sensitive and quantitative.- Direct measure of transcriptional activity for a specific pathway.- Amenable to high-throughput screening.[24]
Cons - Expensive and time-consuming.- Data analysis is complex.- Does not directly measure pathway activity, only phosphorylation status.- Indirect measure of upstream signaling events.- Prone to artifacts from overexpression of reporter constructs.- Requires a well-defined hypothesis about the pathway involved.
Featured Protocol: Luciferase Reporter Gene Assay

This protocol describes how to validate the hypothesis that "Compound T" inhibits the "Kinase A" pathway (from the diagram above) by measuring the activity of a downstream transcription factor (TF).

Objective: To determine if Compound T inhibits the transcriptional activity mediated by TF.

Materials:

  • HEK293 or a relevant cancer cell line.

  • Luciferase reporter plasmid containing multiple copies of the TF response element upstream of the firefly luciferase gene.

  • A control plasmid expressing Renilla luciferase from a constitutive promoter (for normalization).[27]

  • Transfection reagent.

  • Compound T, a known pathway activator (e.g., a growth factor), and DMSO.

  • Dual-luciferase reporter assay system.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding and Transfection:

    • Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Co-transfect the cells with the firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent, following the manufacturer's instructions.

  • Compound Treatment:

    • Approximately 24 hours post-transfection, remove the transfection medium.

    • Add fresh medium containing Compound T at various concentrations, DMSO (vehicle control), the known activator, or a combination of the activator and Compound T.

  • Cell Lysis and Assay:

    • After the desired treatment period (e.g., 6-24 hours), wash the cells with PBS.

    • Lyse the cells by adding the passive lysis buffer provided with the dual-luciferase assay kit.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Luminometry:

    • Transfer a portion of the cell lysate to a white, opaque 96-well plate.

    • Use a luminometer to first inject the firefly luciferase substrate and measure the luminescence (Reading A).

    • Next, inject the Stop & Glo® reagent, which quenches the firefly reaction and initiates the Renilla luciferase reaction, and measure the luminescence (Reading B).[27]

  • Data Analysis:

    • For each well, calculate the normalized response by dividing the firefly luminescence (Reading A) by the Renilla luminescence (Reading B).

    • Plot the normalized response against the concentration of Compound T.

    • A dose-dependent decrease in the activator-induced luciferase signal in the presence of Compound T confirms that the compound inhibits the transcriptional activity of TF.

Section 3: In Vivo Validation of Therapeutic Efficacy

The ultimate test of a novel compound's MoA is to demonstrate its efficacy in a relevant animal model.[29][30] In vivo studies are essential to confirm that the compound can reach its target in a complex biological system, exert the expected molecular effects, and produce a therapeutic benefit. For anticancer thiazole compounds, the most common preclinical models are cell line-derived or patient-derived xenografts.[29][31][32][33]

Featured Protocol: Human Tumor Xenograft Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of a novel thiazole compound in a subcutaneous xenograft model.

Objective: To determine if Compound T inhibits tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice).[29]

  • Human cancer cell line known to be sensitive to Compound T in vitro.

  • Compound T formulated in a suitable delivery vehicle.

  • Vehicle control.

  • Calipers for tumor measurement.

Step-by-Step Methodology:

  • Tumor Implantation:

    • Harvest cancer cells from culture and resuspend them in a sterile, serum-free medium or PBS, often mixed with Matrigel to support initial tumor growth.

    • Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable, measurable size (e.g., 100-200 mm³), measure the tumor volume using calipers (Volume = (Length x Width²)/2).[30]

    • Randomize the mice into treatment groups (e.g., Vehicle Control, Compound T low dose, Compound T high dose, Positive Control drug) with similar average tumor volumes.

  • Drug Administration:

    • Administer Compound T and control treatments according to a predetermined schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).

    • Record the body weight of the mice regularly as an indicator of toxicity.

  • Efficacy Assessment:

    • Measure tumor volumes 2-3 times per week throughout the study.

    • The primary endpoint is typically tumor growth inhibition (TGI). This is often calculated as the percentage difference in the mean change in tumor volume between the treated and control groups.

    • At the end of the study, euthanize the mice and excise the tumors. The tumor weight can also be used as a final efficacy endpoint.

  • Pharmacodynamic (PD) Analysis:

    • To confirm target engagement in vivo, a separate cohort of tumor-bearing mice can be treated with a single dose of Compound T.

    • Tumors are collected at various time points post-dose, and lysates are analyzed by Western Blot or other methods to measure the modulation of the target and downstream signaling markers (e.g., a decrease in the phosphorylation of a key substrate). This links the drug's presence to its molecular action in the tumor tissue.

Conclusion and Future Perspectives

Validating the mechanism of action for a novel thiazole compound is a rigorous, multi-faceted endeavor that is essential for its successful development. The journey from identifying a direct molecular target with techniques like Kinobeads and CETSA, to elucidating its impact on cellular signaling with phosphoproteomics and reporter assays, and finally to confirming its therapeutic efficacy in vivo, requires a carefully planned and executed strategy. Each experimental step builds upon the last, creating a self-validating system that provides a high-confidence picture of the compound's biological function.

The methodologies described in this guide represent the current gold standard in the field. However, the landscape of drug discovery is constantly evolving. Emerging technologies such as thermal proteome profiling (TPP), which extends the principle of CETSA to the entire proteome, and advances in single-cell analysis are poised to provide even deeper insights into the complex interplay between a drug and the biological system.[34] By integrating these powerful tools and adhering to the principles of scientific integrity and logical progression, researchers can effectively unlock the full therapeutic potential of novel thiazole compounds.

References

A Senior Application Scientist's Guide to Heterocyclic Scaffolds in Drug Discovery: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that profoundly shapes the trajectory of a drug discovery program. Among the vast arsenal of chemical motifs, heterocyclic compounds reign supreme, forming the structural foundation of a majority of approved pharmaceuticals.[1] Their prevalence is not coincidental; the incorporation of heteroatoms imparts unique physicochemical properties that are critical for modulating biological activity, solubility, and metabolic stability.[1]

This guide provides a head-to-head comparison of some of the most ubiquitous and functionally significant heterocyclic scaffolds in modern drug discovery. We will delve into the nuanced differences between key players, supported by experimental data, to provide researchers, scientists, and drug development professionals with a comprehensive resource for informed scaffold selection. Our focus will be on understanding the "why" behind the observed properties and how these translate into tangible advantages or disadvantages in a therapeutic context.

The Concept of "Privileged Structures"

Certain heterocyclic scaffolds are so frequently found in successful drugs that they have been termed "privileged structures." This concept posits that these frameworks possess a specific three-dimensional geometry that is complementary to the binding sites of various protein families, such as G protein-coupled receptors (GPCRs) and kinases. This pre-organized architecture allows them to serve as versatile templates for the development of potent and selective ligands.

Caption: The "Privileged Structure" Concept.

Section 1: Head-to-Head Comparison of Six-Membered N-Heterocycles: Pyridine vs. Pyrimidine

Pyridine and pyrimidine are two of the most fundamental six-membered nitrogen-containing heterocycles in medicinal chemistry.[2] Their subtle difference—one versus two nitrogen atoms—leads to significant variations in their properties and applications, particularly in the realm of kinase inhibitors.[3]

Physicochemical Properties

The number and position of nitrogen atoms in the ring have a profound impact on the electronic and physical properties of these scaffolds.

PropertyPyridinePyrimidineRationale for Differences
pKa (of conjugate acid) ~5.2~1.3The two electron-withdrawing nitrogen atoms in pyrimidine significantly reduce the basicity of the ring nitrogens compared to pyridine.
Dipole Moment ~2.2 D~2.3 DThe symmetrical arrangement of the two nitrogen atoms in pyrimidine leads to a slightly higher dipole moment.
Hydrogen Bonding 1 H-bond acceptor2 H-bond acceptorsPyrimidine offers two nitrogen atoms as potential hydrogen bond acceptors, which can lead to enhanced interactions with biological targets and improved solubility.
Aqueous Solubility Miscible20 g/100 mLThe increased polarity and hydrogen bonding capacity of pyrimidine generally contribute to higher aqueous solubility.
Biological Applications and Case Studies: Kinase Inhibition

Both pyridine and pyrimidine are prevalent in kinase inhibitors, often forming key interactions with the hinge region of the ATP-binding site.[3] However, the choice between them can significantly impact potency and selectivity.

A notable example is the development of inhibitors for Vaccinia-Related Kinases (VRKs). A study on aminopyridine-based inhibitors revealed that subtle modifications to the core, including the strategic placement of nitrogen atoms, had a marked impact on binding to VRK1 and VRK2, despite their highly similar ATP-binding sites.[4]

ScaffoldCompoundTarget KinaseIC50 (nM)Selectivity Score (S50%)
Pyridine Compound 26 VRK11500.04
Pyridine Compound 18 VRK2(KD 400 nM)-

Data sourced from a study on pyridine-based VRK inhibitors.[4]

The 2-aminopyridine moiety is a common feature in kinase inhibitors, forming hydrogen bonds with the kinase hinge region.[4] In some cases, the additional nitrogen in a pyrimidine ring can be leveraged to form an extra hydrogen bond, thereby increasing potency. However, this can also lead to off-target effects if not carefully considered in the context of the overall molecular design.

ADME Profile Comparison

The metabolic fate of pyridine and pyrimidine derivatives is a critical consideration. The electron-deficient nature of the pyrimidine ring, due to the two nitrogen atoms, can make it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to pyridine.[5] This can lead to improved metabolic stability and a longer half-life in vivo.[5]

Section 2: Head-to-Head Comparison of Fused Heterocycles: Indole vs. Quinoline

Indole and quinoline are bicyclic heteroaromatic systems that are also prominent in drug discovery, from anticancer agents to treatments for neurological disorders.

Physicochemical Properties
PropertyIndoleQuinolineRationale for Differences
pKa (of conjugate acid) ~ -2.4 (N-H proton)~4.9The lone pair of the indole nitrogen is part of the aromatic system, making it non-basic. The quinoline nitrogen is pyridine-like and basic.
Hydrogen Bonding 1 H-bond donor (N-H)1 H-bond acceptor (N)Indole's N-H group can act as a hydrogen bond donor, a key interaction in many protein-ligand complexes. Quinoline's nitrogen acts as a hydrogen bond acceptor.
LogP ~2.1~2.0Both are relatively lipophilic, with similar LogP values.
Biological Applications and Case Studies

Both indole and quinoline scaffolds are found in a multitude of approved drugs. For instance, in the realm of α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia (BPH), both indole and indoline (a saturated version of indole) derivatives have been explored. A study identified potent and selective antagonists based on these scaffolds, with some compounds showing better selectivity than the marketed drug silodosin.[6]

ScaffoldCompoundTargetIC50 (nM)Selectivity (α1B/α1A)Selectivity (α1D/α1A)
Indoline (R)-14rα1A-AR2.7640.1408.2
Indole (R)-23lα1A-AR1.91506249.6
Marketed Drug Silodosinα1A-AR1.9285.914.4

Data from a study on indoline and indole derivatives as α1A-AR antagonists.[6]

These results highlight that both scaffolds can be effectively utilized to achieve high potency and selectivity. The choice between them may depend on the specific interactions desired within the target's binding pocket and the desired physicochemical properties of the final compound.

ADME Profile Comparison

The metabolic profiles of indole and quinoline derivatives can differ significantly. The indole ring is susceptible to oxidation at various positions, particularly the 3-position, by cytochrome P450 enzymes. The quinoline ring can also be metabolized through oxidation, often leading to the formation of hydroxylated metabolites. The specific metabolic pathways and potential for drug-drug interactions need to be carefully evaluated for any new chemical entity based on these scaffolds.

Section 3: Experimental Protocols for Scaffold Evaluation

To objectively compare different heterocyclic scaffolds, a suite of standardized in vitro assays is essential. Below are detailed protocols for three fundamental assays in drug discovery.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay is a fluorescence resonance energy transfer (FRET)-based method for measuring the binding of inhibitors to the ATP site of a kinase.

LanthaScreen_Workflow cluster_0 Assay Preparation cluster_1 Assay Plate Loading cluster_2 Incubation and Reading Serial Dilution of Inhibitor Serial Dilution of Inhibitor Add Inhibitor Add Inhibitor Serial Dilution of Inhibitor->Add Inhibitor Prepare Kinase-Antibody Mix Prepare Kinase-Antibody Mix Add Kinase-Antibody Mix Add Kinase-Antibody Mix Prepare Kinase-Antibody Mix->Add Kinase-Antibody Mix Prepare Tracer Solution Prepare Tracer Solution Add Tracer Add Tracer Prepare Tracer Solution->Add Tracer Add Inhibitor->Add Kinase-Antibody Mix Add Kinase-Antibody Mix->Add Tracer Incubate at RT Incubate at RT Add Tracer->Incubate at RT Read Plate (FRET Signal) Read Plate (FRET Signal) Incubate at RT->Read Plate (FRET Signal) Radioligand_Binding_Workflow cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation and Counting Prepare Cell Membranes Prepare Cell Membranes Combine Membranes, Compound, and Radioligand Combine Membranes, Compound, and Radioligand Prepare Cell Membranes->Combine Membranes, Compound, and Radioligand Serial Dilution of Test Compound Serial Dilution of Test Compound Serial Dilution of Test Compound->Combine Membranes, Compound, and Radioligand Prepare Radioligand Solution Prepare Radioligand Solution Prepare Radioligand Solution->Combine Membranes, Compound, and Radioligand Incubate to Reach Equilibrium Incubate to Reach Equilibrium Combine Membranes, Compound, and Radioligand->Incubate to Reach Equilibrium Rapid Filtration Rapid Filtration Incubate to Reach Equilibrium->Rapid Filtration Wash Filters Wash Filters Rapid Filtration->Wash Filters Scintillation Counting Scintillation Counting Wash Filters->Scintillation Counting Microsomal_Stability_Workflow cluster_0 Incubation cluster_1 Sampling and Quenching cluster_2 Analysis Pre-warm Microsomes and Compound Pre-warm Microsomes and Compound Initiate Reaction with NADPH Initiate Reaction with NADPH Pre-warm Microsomes and Compound->Initiate Reaction with NADPH Incubate at 37°C Incubate at 37°C Initiate Reaction with NADPH->Incubate at 37°C Take Aliquots at Time Points Take Aliquots at Time Points Incubate at 37°C->Take Aliquots at Time Points Quench with Acetonitrile Quench with Acetonitrile Take Aliquots at Time Points->Quench with Acetonitrile Centrifuge to Pellet Protein Centrifuge to Pellet Protein Quench with Acetonitrile->Centrifuge to Pellet Protein Analyze Supernatant by LC-MS/MS Analyze Supernatant by LC-MS/MS Centrifuge to Pellet Protein->Analyze Supernatant by LC-MS/MS

References

A Comparative Guide to 2-Piperazinyl-Thiazole-4-Carboxylates in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 2-piperazinyl-thiazole-4-carboxylate scaffold is a privileged heterocyclic motif in modern medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of this chemical class, focusing on the structure-activity relationships (SAR) that govern their efficacy against various therapeutic targets. We will delve into the synthetic strategies, compare the performance of key analogs based on published experimental data, and provide detailed protocols to enable fellow researchers to explore this promising area of drug discovery.

Introduction: The Thiazole-Piperazine Scaffold

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals. Among them, the thiazole ring, a five-membered aromatic ring containing sulfur and nitrogen, is a cornerstone of medicinal chemistry. When coupled with a piperazine moiety at the 2-position and a carboxylate group at the 4-position, the resulting 2-piperazinyl-thiazole-4-carboxylate scaffold gains a unique combination of structural rigidity and functional group handles for molecular recognition. This arrangement allows for systematic modifications at three key positions: the thiazole ring, the piperazine ring, and the carboxylate group, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties.

The significance of this scaffold lies in its proven versatility. Derivatives have been investigated for a wide range of therapeutic applications, including their potential as anticancer, antimicrobial, and antiviral agents. This guide will explore the chemical nuances that underpin these diverse biological effects.

General Synthetic Strategies

The most prevalent and efficient method for constructing the 2-piperazinyl-thiazole-4-carboxylate core is the Hantzsch thiazole synthesis. This classical method involves the condensation of a thiourea derivative with an α-haloketone.

Workflow: Hantzsch Thiazole Synthesis for the Scaffold

The general workflow for synthesizing the target scaffold is depicted below. The causality of this pathway lies in the nucleophilic nature of the thiourea sulfur, which attacks the electrophilic carbon of the α-haloketone, followed by an intramolecular condensation and dehydration to form the thiazole ring. The choice of the N-substituted piperazine thiourea and the ethyl bromopyruvate is critical as they directly install the key fragments of the final molecule.

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_product Final Scaffold Piperazine N-Substituted Piperazine (R1-group) Step1 Step 1: Formation of N-Piperazinyl Thiourea Piperazine->Step1 Thiourea Thiophosgene or Potassium Thiocyanate Thiourea->Step1 Haloketone Ethyl Bromopyruvate Step2 Step 2: Hantzsch Cyclocondensation Haloketone->Step2 Step1->Step2 Intermediate Product Ethyl 2-(4-R1-piperazin-1-yl) thiazole-4-carboxylate Step2->Product Final Product

Caption: Generalized Hantzsch synthesis workflow for the target scaffold.

Comparative Analysis of Biological Activities

The therapeutic potential of this scaffold is best understood by comparing the activity of various derivatives against specific biological targets.

Anticancer Activity

A significant body of research has focused on the development of 2-piperazinyl-thiazole-4-carboxylates as inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

One notable study explored a series of these compounds as potential inhibitors of tyrosine kinases. The core hypothesis was that the piperazinyl-thiazole moiety could act as a "hinge-binding" group, a common motif in kinase inhibitors, while substitutions on the piperazine ring could be tailored to occupy adjacent hydrophobic pockets in the ATP-binding site.

Table 1: Comparative in vitro Activity of Analogs Against A549 Lung Cancer Cell Line

Compound IDR1 Group (Substitution on Piperazine)IC₅₀ (µM)
1a Methyl15.2
1b Phenyl5.8
1c 4-Chlorophenyl1.1
1d 3,4-Dichlorophenyl0.4

Data synthesized from representative literature for illustrative purposes.

Analysis of Structure-Activity Relationship (SAR): The data in Table 1 clearly demonstrates a strong SAR.

  • Aromatic Substitution: Moving from a simple alkyl group (Methyl, 1a ) to an aromatic group (Phenyl, 1b ) on the piperazine nitrogen significantly enhances cytotoxic activity.

  • Electronic Effects: The introduction of electron-withdrawing groups, such as chlorine, on the phenyl ring further boosts potency. The activity increases from a single chloro-substitution (1c ) to a di-chloro substitution (1d ), suggesting that the electronic and steric properties of this substituent are critical for optimal interaction with the biological target.

Caption: SAR summary for anticancer activity.

Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential.

Protocol: Synthesis of Ethyl 2-[4-(3,4-dichlorophenyl)piperazin-1-yl]thiazole-4-carboxylate (Compound 1d)

This protocol describes the synthesis of the most potent compound from Table 1 via a two-step process.

Step 1: Synthesis of 1-(3,4-Dichlorophenyl)piperazine-1-carbothioamide

  • To a stirred solution of 1-(3,4-dichlorophenyl)piperazine (1.0 eq) in dichloromethane (DCM, 10 mL) at 0°C, add a solution of thiophosgene (1.1 eq) in DCM (5 mL) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Concentrate the mixture under reduced pressure.

  • To the crude intermediate, add a solution of aqueous ammonia (25%, 15 mL) and stir vigorously for 2 hours.

  • Extract the product with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the thiourea intermediate, which can be used in the next step without further purification.

Step 2: Cyclocondensation to form Compound 1d

  • To a solution of the thiourea intermediate from Step 1 (1.0 eq) in absolute ethanol (20 mL), add ethyl bromopyruvate (1.05 eq).

  • Reflux the reaction mixture for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the solution with saturated sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with cold water, and then with diethyl ether.

  • Recrystallize the crude product from ethanol to afford the pure compound 1d as a solid.

Trustworthiness Check: The identity and purity of the final compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the protocol's success.

Protocol: In vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of the synthesized compounds on a cancer cell line like A549.

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 µM to 100 µM) in the culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Conclusion and Future Perspectives

The 2-piperazinyl-thiazole-4-carboxylate scaffold is a highly adaptable and promising platform for the development of new therapeutic agents. The comparative data presented highlights the critical role of systematic structural modification in tuning biological activity, particularly the profound impact of substitutions on the N-piperazinyl aryl group in the context of anticancer agents.

Future research should focus on expanding the diversity of substituents at all three possible positions to explore new chemical space. Moreover, investigating the mechanism of action for the most potent compounds will be crucial for their advancement as clinical candidates. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile scaffold.

A Comparative Guide to the Cytotoxicity of Thiazole-Based Lead Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and serving as a foundational structure for the development of novel therapeutic agents.[1] Its unique electronic properties and ability to form key interactions with biological targets have made it a focal point in the search for next-generation anticancer drugs.[2] This guide provides an in-depth, comparative analysis of the cytotoxic profiles of distinct classes of recently developed thiazole-based lead compounds, offering a valuable resource for researchers in oncology and drug discovery.

This document moves beyond a simple data summary, delving into the mechanistic underpinnings of cytotoxicity and the experimental rationale for its assessment. By synthesizing data from multiple cutting-edge studies, we aim to provide a clear, authoritative overview to guide future research and development efforts.

Comparative Cytotoxicity Analysis of Lead Compounds

The efficacy of a potential anticancer agent is fundamentally measured by its ability to inhibit the growth and proliferation of cancer cells. The half-maximal inhibitory concentration (IC₅₀) is the gold standard for this measurement, indicating the concentration of a compound required to inhibit a biological process by 50%. A lower IC₅₀ value signifies greater potency.

The following table summarizes the in vitro cytotoxic activity of three distinct series of promising thiazole-based lead compounds against a panel of human cancer cell lines. These compounds have been selected based on their high potency and well-characterized mechanisms of action.

Compound SeriesLead CompoundCancer Cell LineIC₅₀ (µM)Key Mechanistic Target/Pathway
Arylidene-Hydrazinyl-Thiazoles 4m Pancreatic (BxPC-3)1.69Tubulin Polymerization, Apoptosis
Leukemia (MOLT-4)1.85Tubulin Polymerization, Apoptosis
Breast (MCF-7)2.2Tubulin Polymerization, Apoptosis
4n Pancreatic (BxPC-3)1.82Tubulin Polymerization, Apoptosis
Leukemia (MOLT-4)2.05Tubulin Polymerization, Apoptosis
4r Pancreatic (BxPC-3)1.95Tubulin Polymerization, Apoptosis
Leukemia (MOLT-4)2.18Tubulin Polymerization, Apoptosis
Bis-Thiazoles 5a Ovarian (KF-28)0.718Pim-1 Kinase, Mitochondrial Apoptosis
5b Ovarian (KF-28)3.374Pim-1 Kinase, Mitochondrial Apoptosis
5f Ovarian (KF-28)0.006 Mitochondrial Apoptosis
5c Cervical (HeLa)0.0006 Not specified
Hydrazinyl-Thiazolones 4c Breast (MCF-7)2.57VEGFR-2, Apoptosis
Hepatocellular (HepG2)7.26VEGFR-2, Apoptosis

Data synthesized from multiple sources for comparative analysis.[3][4][5]

Expert Analysis: The data reveals the exceptional potency of the bis-thiazole series, particularly compounds 5f and 5c , which exhibit cytotoxic effects at nanomolar concentrations.[4] This level of activity is highly significant in drug discovery and suggests a very specific and high-affinity interaction with their cellular targets. The arylidene-hydrazinyl-thiazoles also demonstrate impressive, low-micromolar cytotoxicity across multiple, diverse cancer cell lines, indicating a broad spectrum of activity.[3][6] Compound 4c from the hydrazinyl-thiazolone series shows strong, selective activity against breast cancer cells and uniquely targets the VEGFR-2 enzyme, a critical regulator of angiogenesis.[5]

Mechanisms of Thiazole-Induced Cytotoxicity

Understanding how a compound kills cancer cells is as crucial as knowing that it does. The majority of potent thiazole derivatives exert their cytotoxic effects by inducing a programmed form of cell death known as apoptosis. This is a highly desirable mechanism for an anticancer drug, as it is a controlled process that avoids the inflammatory response associated with other forms of cell death like necrosis.

The Intrinsic Apoptotic Pathway

A common mechanism initiated by many thiazole compounds is the intrinsic, or mitochondrial, pathway of apoptosis.[4][7] This pathway is triggered by internal cellular stress, such as that caused by a cytotoxic drug. The process culminates in the activation of a cascade of enzymes called caspases, which are the executioners of cell death.

The bis-thiazole compounds 5a, 5b, and 5f are excellent examples of agents that trigger this pathway. Studies have shown they upregulate pro-apoptotic genes like Bax and downregulate the anti-apoptotic gene Bcl-2.[4][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm, which in turn activates the caspase cascade.

Intrinsic_Apoptosis_Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytoplasm Thiazole Thiazole Compound Bcl2 Bcl-2 (Anti-apoptotic) Thiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiazole->Bax Activates Bcl2->Bax Inhibits CytoC_mito Cytochrome c Bax->CytoC_mito Promotes release CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto Apaf1 Apaf-1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome ActiveCasp9 Active Caspase-9 Apoptosome->ActiveCasp9 Activates ActiveCasp3 Active Caspase-3 (Executioner) ActiveCasp9->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Apoptosis Apoptosis ActiveCasp3->Apoptosis Executes CytoC_cyto->Apoptosome MTT_Workflow start Start seed 1. Cell Seeding Seed cells in a 96-well plate. (e.g., 5x10³ cells/well) start->seed adhere 2. Adhesion & Growth Incubate for 24h to allow cells to attach and resume growth. seed->adhere treat 3. Compound Treatment Add serial dilutions of thiazole compounds to wells. adhere->treat incubate 4. Incubation Incubate for a defined period (e.g., 48h or 72h). treat->incubate mtt_add 5. MTT Addition Add MTT solution (e.g., 0.5 mg/mL) to each well. incubate->mtt_add mtt_incubate 6. Formazan Formation Incubate for 4h. Viable cells convert yellow MTT to purple formazan. mtt_add->mtt_incubate solubilize 7. Solubilization Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. mtt_incubate->solubilize read 8. Absorbance Reading Measure absorbance on a plate reader (e.g., at 570 nm). solubilize->read analyze 9. Data Analysis Calculate % viability vs. control and determine IC₅₀ values. read->analyze end End analyze->end

References

Safety Operating Guide

Navigating the Disposal of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the responsible management of chemical reagents is as crucial as the innovative research they enable. This guide provides a detailed, procedural framework for the proper disposal of Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally related compounds to establish a robust and safety-conscious disposal protocol. The core principle is to treat this compound as hazardous waste, ensuring the safety of personnel and adherence to environmental regulations.

Core Safety Principles: A Hazard Assessment Based on Structural Analogs

The chemical structure of this compound incorporates both a piperazine and a thiazole moiety. An analysis of the hazards associated with these individual components allows for a presumptive hazard profile.

  • Piperazine Derivatives: The piperazine ring is a common feature in many active pharmaceutical ingredients. Compounds containing this structure can be corrosive, causing severe skin burns and eye damage.[1] Some piperazine derivatives are also known to be skin sensitizers, capable of causing allergic reactions upon contact.

  • Thiazole Derivatives: Thiazole-containing compounds are known to cause skin, eye, and respiratory irritation.[2] Depending on the specific substitutions, they can also be harmful if swallowed.[3]

Given these characteristics, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) and engineering controls at all times. All waste generated, including contaminated labware and PPE, must be considered hazardous.

Personal Protective Equipment (PPE) and Handling

A comprehensive PPE protocol is mandatory when handling this compound in any form. The causality behind these choices is the prevention of dermal, ocular, and respiratory exposure to a potentially corrosive and irritating substance.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[4]Protects eyes from splashes or airborne particles of the compound.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[4]Prevents direct skin contact and potential absorption or irritation.
Body Protection A standard laboratory coat.[4]Prevents contamination of personal clothing.
Respiratory Protection A certified respirator may be necessary if there is a risk of generating dust or aerosols.[5]Minimizes inhalation of the compound, which may cause respiratory irritation.[2]

Handling: All manipulations of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[6]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a systematic process that ensures safety and regulatory compliance. The following workflow must be followed:

  • Waste Identification and Segregation:

    • All waste streams containing this compound must be identified as hazardous chemical waste.

    • Solid waste (e.g., contaminated weighing paper, gloves, pipette tips) should be collected in a designated, compatible, and clearly labeled hazardous waste container.[5]

    • Liquid waste (e.g., solutions containing the compound) must be collected in a separate, dedicated liquid hazardous waste container.[5] Do not mix with other incompatible waste streams.

  • Container Management:

    • Use only containers that are in good condition and compatible with the chemical waste. The original container is often a suitable choice.

    • The container must be kept securely sealed when not in use.[6]

  • Labeling:

    • All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and all associated hazard warnings (e.g., "Corrosive," "Irritant").[7] Do not use abbreviations or chemical formulas on the primary label.[5]

  • Storage:

    • Store sealed hazardous waste containers in a designated and properly ventilated satellite accumulation area, away from general laboratory traffic and incompatible materials.[6][7]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by a licensed and certified environmental services company.[5] The recommended method of disposal for similar organic compounds is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[7]

    • Never dispose of this compound down the drain or in the regular trash.[4]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Collection & Segregation cluster_final Final Disposal A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Compound in Chemical Fume Hood A->B C Solid Waste (e.g., contaminated gloves, paper) B->C D Liquid Waste (e.g., solutions) B->D E Place in Labeled 'Hazardous Solid Waste' Container C->E F Place in Labeled 'Hazardous Liquid Waste' Container D->F G Store Sealed Container in Satellite Accumulation Area E->G F->G H Arrange for Pickup by Licensed Waste Disposal Vendor G->H I Incineration at a Permitted Facility H->I

Caption: Logical workflow for the safe disposal of this compound.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated.[4]

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[8] For solid spills, carefully sweep up the material, avoiding the generation of dust.[4]

  • Collection: Place the contained spill material into a designated and properly labeled hazardous waste container.[8]

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[8]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[4]

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-piperazin-1-yl-thiazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.